2-(4-Methoxybenzene-1-sulfonyl)pyridine
Description
Properties
CAS No. |
121346-51-8 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonylpyridine |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-5-7-11(8-6-10)17(14,15)12-4-2-3-9-13-12/h2-9H,1H3 |
InChI Key |
HBPGKVXQIXTACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Methoxybenzene-1-sulfonyl)pyridine: Molecular Architecture, Synthetic Methodologies, and Catalytic Applications
Executive Summary & Strategic Significance
2-(4-Methoxybenzene-1-sulfonyl)pyridine is an unsymmetrical heteroaryl-aryl sulfone characterized by a highly polarized electronic architecture. Comprising an electron-deficient 2-pyridyl ring, a strongly electron-withdrawing sulfonyl core, and an electron-rich 4-methoxyphenyl (p-anisyl) moiety, this compound serves a dual purpose in modern chemistry. In medicinal chemistry, it acts as a privileged pharmacophore scaffold for enzyme inhibition (e.g., COX-2). In advanced synthetic methodology, the 2-pyridyl moiety functions as a uniquely effective directing group, enabling transition-metal-catalyzed desulfonylative cross-couplings and serving as a stable electrophile [1, 3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and mechanistic reactivity.
Molecular Architecture & Physicochemical Profiling
The structural dynamics of 2-(4-Methoxybenzene-1-sulfonyl)pyridine are governed by its "push-pull" electronic system. The methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density on the phenyl ring. Conversely, the sulfonyl group (-SO₂-) and the 2-pyridyl nitrogen act as powerful electron-withdrawing groups (EWG). This electronic gradient not only influences its reactivity in cross-coupling but also dictates its pharmacokinetic profile by lowering the pKa of adjacent protons and increasing the topological polar surface area (TPSA).
Quantitative Physicochemical Data
| Property | Value | Structural Rationale |
| Chemical Formula | C₁₂H₁₁NO₃S | Core heteroaryl-aryl sulfone scaffold. |
| Molecular Weight | 249.29 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Monoisotopic Mass | 249.04596 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| LogP (Predicted) | ~2.4 | Balanced lipophilicity, favoring cellular membrane permeability. |
| H-Bond Donors | 0 | Lacks acidic protons (N-H or O-H). |
| H-Bond Acceptors | 4 | Pyridine N (1), Sulfonyl O (2), Methoxy O (1). |
| Rotatable Bonds | 3 | Allows conformational flexibility for enzyme active-site binding. |
Synthetic Methodologies: Self-Validating Protocols
The synthesis of unsymmetrical diaryl sulfones traditionally relies on the oxidation of corresponding thioethers. However, harsh oxidants (e.g., mCPBA or H₂O₂) often lead to the undesired formation of pyridine N-oxides. To ensure absolute chemoselectivity, the following transition-metal-catalyzed and nucleophilic substitution protocols are prioritized.
Protocol A: Palladium-Catalyzed Sulfonyl-Suzuki Cross-Coupling
This method leverages the direct coupling of an arylsulfonyl chloride with an arylboronic acid, bypassing the thioether intermediate entirely [1].
Reagents: 2-Pyridinesulfonyl chloride (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), PdCl₂ (1.6 mol%), Na₂CO₃ (2.0 equiv), Anhydrous DMF.
Step-by-Step Workflow:
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with argon. Add 2-pyridinesulfonyl chloride (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol).
-
Catalyst & Base Addition: Add PdCl₂ (1.6 mol%) and Na₂CO₃ (2.0 mmol).
-
Causality: The Na₂CO₃ base is not merely a proton scavenger. It actively coordinates to the empty p-orbital of the boronic acid, forming a nucleophilic, tetra-coordinate boronate complex. This activation is an absolute prerequisite for the transmetalation step.
-
-
Reaction Execution: Inject 5 mL of anhydrous DMF. Stir at room temperature (20–25 °C) for 6 hours.
-
Causality: Maintaining ambient temperature prevents the competitive desulfitative side-reaction (extrusion of SO₂ gas), ensuring the sulfur atom is retained in the final product [1].
-
-
Self-Validating TLC Monitoring: Monitor via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc). The starting sulfonyl chloride (R_f ~0.7) will disappear, replaced by a highly UV-active product spot (R_f ~0.3) due to the extended conjugated system.
-
Workup & Purification: Quench with distilled water (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Alternatively, the compound can be synthesized via S_NAr using sodium 4-methoxybenzenesulfinate and 2-fluoropyridine.
-
Causality: The 2-position of the pyridine ring is highly activated toward nucleophilic attack. The electronegative nitrogen atom stabilizes the resulting anionic Meisenheimer intermediate, drastically lowering the activation energy barrier compared to unactivated benzene rings.
Mechanistic Reactivity & Catalytic Applications
While alkyl 2-pyridyl sulfones are famous for their role in the modified Julia-Kocienski olefination [2, 4], diaryl 2-pyridyl sulfones like 2-(4-Methoxybenzene-1-sulfonyl)pyridine are emerging as powerful reagents in desulfonylative cross-coupling .
The pyridine nitrogen acts as a built-in directing group. In the presence of a Nickel or Palladium catalyst, the nitrogen coordinates to the metal center, bringing it into close proximity to the C(sp²)–S bond. This proximity effect dramatically accelerates the oxidative addition of the metal into the robust C–S bond, allowing the 4-methoxyphenyl group to be transferred to new electrophiles without the need for pre-formed, unstable organometallic reagents [3].
Fig 1: Pd-catalyzed cross-coupling catalytic cycle for diaryl sulfone synthesis.
Applications in Drug Discovery
In medicinal chemistry, the diaryl sulfone motif is a recognized bioisostere and a core structural component of non-steroidal anti-inflammatory drugs (NSAIDs), specifically selective COX-2 inhibitors (e.g., Etoricoxib analogs).
-
Target Engagement: The tetrahedral geometry of the sulfonyl oxygen atoms effectively mimics the transition state of peptide hydrolysis, allowing deep anchoring within the COX-2 enzyme's secondary binding pocket via hydrogen bonding with Arg120 and Tyr355.
-
Pharmacokinetic Modulation: The addition of the 4-methoxy group serves to increase the compound's lipophilicity (LogP ~2.4) compared to a bare phenol, enhancing blood-brain barrier (BBB) penetration and cellular uptake, while blocking the para-position from rapid oxidative metabolism by Cytochrome P450 enzymes.
References
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. URL: [Link]
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. URL: [Link]
-
Miao, W., Ni, C., Xiao, P., Jia, R., Zhang, W., & Hu, J. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 711–715. URL: [Link]
-
Gao, B., Zhao, Y., Hu, J., & Hu, J. (2015). Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent. Organic Chemistry Frontiers, 2(2), 163-168. URL: [Link]
2-(4-Methoxybenzene-1-sulfonyl)pyridine CAS number search
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Technical Deep Dive: 2-Pyridyl Aryl Sulfones in Advanced Organic Synthesis
The following technical guide details the properties, synthesis, and applications of 2-pyridyl aryl sulfones.
Executive Summary
2-Pyridyl aryl sulfones (2-PySO₂Ar) represent a specialized class of sulfonyl auxiliaries that transcend the passive role of traditional phenyl sulfones. Unlike their carbocyclic counterparts, the 2-pyridyl moiety functions as an active mechanistic lever , capable of directing stereoselectivity in olefinations and serving as a "masked" nucleophile in transition-metal catalysis.
This guide analyzes the physicochemical properties that drive these unique reactivities, specifically the Julia-Kocienski olefination (where they promote Z-selectivity) and desulfitative cross-couplings (where they act as sulfinate surrogates).
Physicochemical Core: The "Why" Behind the Reactivity
The utility of 2-pyridyl sulfones stems from two structural features that distinguish them from phenyl (Ph) or benzothiazolyl (BT) sulfones:
| Feature | Chemical Consequence | Synthetic Application |
| Nitrogen Lone Pair | Acts as a Lewis base for chelation. | Directs Pd/Ni catalysts in cross-couplings; stabilizes specific transition states in olefinations. |
| Electron-Deficient Ring | Increases acidity of | Facilitates mild deprotonation; enables the Smiles Rearrangement (crucial for SO₂ extrusion). |
| Sulfonyl Group | Strong electron-withdrawing group (EWG). | Activates adjacent C-H bonds ( |
The Chelation Effect
In transition metal catalysis, the pyridine nitrogen coordinates to the metal center (e.g., Pd(II)), positioning the C-S bond for activation. This "intramolecular assistance" lowers the energy barrier for the extrusion of sulfur dioxide, a step that is often kinetically difficult in non-chelating sulfones.
Synthesis of 2-Pyridyl Aryl Sulfones
Researchers typically access these scaffolds via two primary routes. The choice depends on the availability of the aryl partner.
Method A: Nucleophilic Aromatic Substitution ( ) & Oxidation
Best for: Preparing the sulfone from commercially available thiols or halides.
-
S-Alkylation: React 2-mercaptopyridine with an alkyl/benzyl halide.
-
Oxidation: Convert the sulfide to the sulfone using oxidants like mCPBA, Oxone®, or
/tungstate.
Method B: Sulfinate Displacement
Best for: Introducing the sulfonyl group into complex aryl halides.
Reaction of sodium 2-pyridinesulfinate with alkyl halides (or aryl halides under Pd-catalysis) yields the sulfone directly.
Standard Protocol: Synthesis via Sulfide Oxidation
-
Step 1: Dissolve 2-mercaptopyridine (1.0 equiv) and Aryl-CH₂-Br (1.0 equiv) in EtOH. Add
(1.2 equiv). Stir at RT for 2 h.[1] Aqueous workup yields the sulfide. -
Step 2: Dissolve sulfide in
. Add mCPBA (2.5 equiv) at 0°C. Warm to RT and stir for 4–12 h. Quench with sat. and .
Application I: The Z-Selective Julia-Kocienski Olefination[2]
While Benzothiazolyl (BT) and Phenyltetrazolyl (PT) sulfones are renowned for E-selectivity, 2-Pyridyl (PYR) sulfones are the reagents of choice for accessing Z-alkenes.
Mechanism & Stereocontrol
The reaction proceeds via a cascade: Metallation
-
The Selectivity Switch: The stereochemistry is determined during the initial addition of the sulfonyl carbanion to the aldehyde.
-
Z-Pathway: The 2-pyridyl group is less bulky than the PT group and capable of chelation. Under specific conditions (often involving polar solvents or specific counterions), the reaction favors a transition state that collapses to the Z-alkene.
Mechanistic Diagram
The following diagram illustrates the divergence between the E and Z pathways, highlighting the critical Smiles rearrangement step.
Caption: The Julia-Kocienski pathway using 2-Pyridyl sulfones. The chelated transition state favors the syn-alkoxide, leading to Z-alkenes.
Experimental Protocol: Z-Selective Olefination
Reagents: 2-Pyridyl sulfone (1.0 equiv), Aldehyde (1.2 equiv), NaHMDS (1.1 equiv). Solvent: THF (favors coordination) or DMF (polar).
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 2-pyridyl sulfone and aldehyde in anhydrous THF.
-
Initiation: Cool the mixture to -78°C.
-
Addition: Add NaHMDS (sodium hexamethyldisilazide) dropwise. Note: Barbier-type conditions (base added to mixture) are often preferred over pre-metallation to minimize self-condensation.
-
Reaction: Stir at -78°C for 1 h, then slowly warm to RT overnight.
-
Workup: Quench with sat.
. Extract with EtOAc.
Application II: Desulfitative Cross-Couplings
2-Pyridyl sulfones function as "masked" organometallics. Through a process catalyzed by Palladium or Nickel, they extrude
The Mechanism: "Catch and Release"
Unlike boronic acids (Suzuki) or tin reagents (Stille), 2-pyridyl sulfones are stable solids that do not require cryogenic storage.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Transmetallation/Coordination: The sulfinate (generated from the sulfone) binds to Pd. The pyridine nitrogen coordinates, stabilizing the complex.
-
Desulfitation:
is extruded, forming a Pd-Aryl species. -
Reductive Elimination: The biaryl product is released.
Catalytic Cycle Diagram
Caption: Pd-catalyzed desulfitative coupling. The 2-pyridyl group facilitates the critical SO2 extrusion step via N-coordination.
Experimental Protocol: Pd-Catalyzed Coupling
Reference: Adapted from Willis et al.
-
Reagents: Aryl Bromide (1.0 equiv), 2-Pyridyl Aryl Sulfone (1.2 equiv),
(5 mol%), (10 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine all solids in a pressure tube.
-
Add dioxane and seal under Argon.
-
Heat to 100–120°C for 16 h.
-
Observation: The reaction typically turns black as Pd(0) is generated.
-
-
Purification: Filter through Celite® and purify via flash chromatography.
References
-
Organic Chemistry Portal. Modified Julia Olefination / Julia-Kocienski Olefination. Available at: [Link]
-
ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines. Available at: [Link]
-
National Institutes of Health (PMC). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones. Available at: [Link]
-
ACS Medicinal Chemistry Letters. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions. Available at: [Link][2]
Sources
2-(4-Methoxyphenylsulfonyl)pyridine molecular weight
An In-Depth Technical Guide to 2-(4-Methoxyphenylsulfonyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenylsulfonyl)pyridine, a heterocyclic compound of interest to medicinal chemists and drug discovery professionals. The document details the molecule's core physicochemical properties, including its precise molecular weight, and outlines a robust, field-proven methodology for its synthesis and purification. Furthermore, it establishes a framework for its analytical characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS), complete with predicted spectral data and fragmentation analysis. The guide also explores the therapeutic potential of the broader class of aryl sulfonyl pyridine compounds, particularly as G protein-coupled receptor 119 (GPR119) agonists for the treatment of metabolic disorders. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.
Core Molecular Identity and Physicochemical Properties
2-(4-Methoxyphenylsulfonyl)pyridine is a sulfone derivative featuring a pyridine ring connected at the 2-position to a 4-methoxyphenyl group via a sulfonyl linker. This arrangement combines the electron-deficient nature of the pyridine ring with the electron-donating methoxy-substituted phenyl ring, mediated by the strongly electron-withdrawing sulfonyl group. This distinct electronic profile makes it a valuable scaffold in medicinal chemistry.
Chemical Structure and Nomenclature
-
IUPAC Name: 2-[(4-methoxyphenyl)sulfonyl]pyridine
-
Molecular Formula: C₁₂H₁₁NO₃S
-
Chemical Structure:
Figure 1. Chemical Structure of 2-(4-Methoxyphenylsulfonyl)pyridine.
Physicochemical Data
The fundamental properties of 2-(4-methoxyphenylsulfonyl)pyridine are critical for its handling, formulation, and application in experimental settings. All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 249.29 g/mol | Calculated |
| Exact Mass | 249.04596 g/mol | Calculated |
| Molecular Formula | C₁₂H₁₁NO₃S | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate (Predicted) | N/A |
| LogP | 2.0 - 2.5 (Predicted) | N/A |
Synthesis and Purification
The synthesis of aryl sulfones is a well-established transformation in organic chemistry. The most reliable and common approach involves the oxidation of the corresponding aryl sulfide. This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the necessary precursors and reagents.
Synthetic Rationale and Strategy
The oxidation of a thioether (sulfide) to a sulfone provides a direct and high-yielding route to the target compound. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or an inorganic oxidant like potassium peroxymonosulfate (Oxone®). The use of two or more equivalents of the oxidizing agent ensures the complete conversion of the sulfide, through the intermediate sulfoxide, to the desired sulfone. The precursor, 2-(4-methoxyphenylthio)pyridine, can be readily synthesized via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Synthesis
This protocol describes the oxidation of 2-(4-methoxyphenylthio)pyridine to 2-(4-methoxyphenylsulfonyl)pyridine.
-
Dissolution: Dissolve 2-(4-methoxyphenylthio)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath to manage the exothermic nature of the oxidation reaction.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product is purified by flash column chromatography to isolate the target compound in high purity.
-
Adsorption: Adsorb the crude solid onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate solvent system.
-
Loading: Dry-load the adsorbed crude product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield 2-(4-methoxyphenylsulfonyl)pyridine as a solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 2-(4-methoxyphenylsulfonyl)pyridine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) verifies the molecular formula, while NMR spectroscopy confirms the chemical structure.
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectral data for 2-(4-methoxyphenylsulfonyl)pyridine. These predictions are based on established principles and data from structurally similar compounds.[1][2][3][4][5]
| Technique | Data and Predicted Chemical Shifts (δ, ppm) |
| ¹H-NMR | δ 8.7-8.8 (m, 1H, Py-H6), 8.0-8.2 (m, 2H, Py-H3/H4), 7.9-8.0 (d, 2H, Ar-H), 7.6-7.7 (m, 1H, Py-H5), 7.0-7.1 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C-NMR | δ 164 (Ar-C-O), 158 (Py-C2), 151 (Py-C6), 138 (Py-C4), 131 (Ar-C-S), 130 (Ar-CH x2), 128 (Py-C3), 123 (Py-C5), 115 (Ar-CH x2), 56 (OCH₃) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₂NO₃S: 250.0532; Found: 250.05XX |
Mass Spectrometry Fragmentation Analysis
In electrospray ionization tandem mass spectrometry (ESI-MS/MS), aryl sulfones and sulfonamides are known to undergo characteristic fragmentation, most notably the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[6][7][8] This rearrangement is a key diagnostic feature for this class of compounds.
The proposed fragmentation pathway for the protonated molecular ion [M+H]⁺ is depicted below.
Caption: Predicted ESI-MS/MS fragmentation pathway for 2-(4-methoxyphenylsulfonyl)pyridine.
Applications in Research and Drug Development
Aryl sulfonyl pyridine scaffolds are prevalent in medicinal chemistry due to their favorable physicochemical properties and ability to engage in key biological interactions.
Therapeutic Potential: GPR119 Agonism
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[9] Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). Numerous research efforts have identified small molecule GPR119 agonists, with many featuring an aryl sulfone or sulfonamide pharmacophore linked to a pyridine or similar heterocyclic system.[10][11][12][13]
While 2-(4-methoxyphenylsulfonyl)pyridine itself has not been extensively profiled as a GPR119 agonist, structurally related compounds such as 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have demonstrated potent agonistic activity.[12] These findings strongly suggest that the 2-(4-methoxyphenylsulfonyl)pyridine scaffold represents a viable starting point for the design of novel GPR119 agonists. The sulfonyl group acts as a key hydrogen bond acceptor, while the pyridine and methoxyphenyl rings can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Other Potential Applications
The aryl sulfonyl pyridine motif has been explored in other therapeutic areas as well. For instance, various derivatives have been investigated as potential anticancer agents and covalent modifiers of specific cysteine residues in proteins.[14][15][16] The tunable reactivity of the 2-sulfonyl pyridine group makes it a valuable tool for developing targeted covalent inhibitors.[16]
Safety and Handling
2-(4-Methoxyphenylsulfonyl)pyridine should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19][20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[19]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
2-(4-Methoxyphenylsulfonyl)pyridine is a well-defined chemical entity with a molecular weight of 249.29 g/mol . Its synthesis is readily achievable through standard, high-yielding oxidation protocols. This technical guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization. The structural similarity of this compound to known bioactive molecules, particularly GPR119 agonists, underscores its potential as a valuable scaffold for future drug discovery and development efforts in metabolic diseases and beyond.
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Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]
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2,5-Disubstituted pyridines as potent GPR119 agonists. PubMed. [Link]
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Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure-Activity Relationships, and Biological Activities. PubMed. [Link]
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A Technical Guide to the Synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine from 2-Mercaptopyridine
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine, a valuable aryl pyridyl sulfone, commencing from 2-mercaptopyridine. Aryl pyridyl sulfones are significant structural motifs in medicinal chemistry and materials science, often imparting crucial physicochemical properties to lead compounds. Direct C-H functionalization of the pyridine ring is challenging; therefore, this guide details a robust and reliable two-step synthetic pathway. The synthesis involves an initial copper-catalyzed S-arylation of 2-mercaptopyridine with 4-iodoanisole to form an intermediate sulfide, followed by a controlled oxidation to yield the target sulfone. This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and critical safety considerations tailored for researchers, chemists, and professionals in drug development.
Introduction
The pyridine ring is a cornerstone of countless pharmaceutical agents and functional materials. The strategic incorporation of a sulfonyl group can profoundly alter a molecule's properties, including its solubility, metabolic stability, and target-binding interactions. Specifically, 2-sulfonyl pyridines have emerged as a class of tunable, cysteine-reactive electrophiles with applications in covalent inhibitor design. The target molecule of this guide, 2-(4-Methoxybenzene-1-sulfonyl)pyridine, combines the pyridine scaffold with an electron-rich methoxy-substituted aryl sulfone, making it a valuable building block for further chemical elaboration.
Direct sulfonation of the pyridine ring at the C2-position is notoriously difficult due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Consequently, indirect strategies that build upon pre-functionalized pyridine precursors are scientifically and practically superior. The selection of 2-mercaptopyridine as the starting material provides a reliable entry point, allowing for the strategic formation of the requisite carbon-sulfur bond that is subsequently oxidized to the target sulfonyl moiety.
Synthetic Strategy and Mechanistic Rationale
The most logical and field-proven pathway for constructing 2-(4-Methoxybenzene-1-sulfonyl)pyridine from 2-mercaptopyridine involves a two-step sequence:
-
Step 1: S-Arylation via Ullmann Condensation: Formation of the intermediate 2-((4-methoxyphenyl)thio)pyridine by creating a C-S bond between 2-mercaptopyridine and an activated aryl halide, 4-iodoanisole.
-
Step 2: Sulfide Oxidation: Selective oxidation of the sulfide intermediate to the corresponding sulfone using a robust oxidizing agent.
This approach is favored over alternatives, such as the Friedel-Crafts sulfonylation of anisole with pyridine-2-sulfonyl chloride, due to its superior regioselectivity and milder reaction conditions.
Causality of Experimental Choices
Step 1: S-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction ideal for forming carbon-heteroatom bonds, including C-S linkages.[1][2]
-
Choice of Catalyst and Ligand: While traditional Ullmann reactions required stoichiometric copper at high temperatures, modern protocols utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in conjunction with a stabilizing ligand.[3] Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are crucial; they chelate the copper(I) center, increasing its solubility and catalytic activity, thereby enabling the reaction to proceed at significantly lower temperatures.[3][4]
-
Choice of Aryl Halide: 4-Iodoanisole is selected as the aryl partner due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, which is generally accepted as the rate-determining step.[3] Aryl bromides are also viable but typically require more forcing conditions.
-
Choice of Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the 2-mercaptopyridine, forming the more nucleophilic thiolate anion. This anion then participates in the catalytic cycle. A high-boiling polar aprotic solvent like dioxane or N,N-dimethylformamide (DMF) is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the ionic intermediates.
Step 2: Sulfide Oxidation
The conversion of the sulfide to the sulfone is a critical transformation that must be carefully controlled to prevent the formation of the sulfoxide intermediate as the major product.
-
Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent and widely used choice for this transformation.[5][6][7] It is commercially available, easy to handle, and highly effective. The key to achieving the sulfone is stoichiometry. Using slightly more than two equivalents of m-CPBA ensures the complete oxidation of the sulfide, first to the sulfoxide and subsequently to the sulfone.[8] Another powerful and environmentally benign option is Oxone® (potassium peroxymonosulfate), often used in a buffered aqueous/organic co-solvent system.[9][10][11] Oxone® is an inexpensive, stable, and safe solid oxidant.
-
Choice of Solvent and Temperature: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations as they are relatively inert and provide good solubility for both the substrate and the reagent.[5] The reaction is typically run at room temperature. While initial oxidation to the sulfoxide can be selective at lower temperatures (0 °C or below), driving the reaction to the sulfone often benefits from allowing the reaction to proceed at ambient temperature.[8]
Experimental Protocols
Overall Synthetic Workflow
The following diagram illustrates the comprehensive workflow for the synthesis, from starting materials to the purified final product.
Caption: Experimental workflow for the two-step synthesis.
Step 1: Synthesis of 2-((4-methoxyphenyl)thio)pyridine
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| 2-Mercaptopyridine | C₅H₅NS | 111.16 | - | 10.0 | 1.0 |
| 4-Iodoanisole | C₇H₇IO | 234.03 | - | 11.0 | 1.1 |
| Copper(I) Iodide | CuI | 190.45 | - | 1.0 | 0.1 |
| DMEDA | C₄H₁₂N₂ | 88.15 | 0.83 g/mL | 2.0 | 0.2 |
| K₂CO₃ (anhydrous) | K₂CO₃ | 138.21 | - | 20.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 1.03 g/mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-mercaptopyridine (1.11 g, 10.0 mmol), 4-iodoanisole (2.57 g, 11.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.
-
Using a syringe, add anhydrous 1,4-dioxane (50 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 2-((4-methoxyphenyl)thio)pyridine as a solid. (Typical yield: 75-85%).
Step 2: Synthesis of 2-((4-methoxyphenyl)sulfonyl)pyridine
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Amount (mmol) | Equivalents |
| 2-((4-methoxyphenyl)thio)pyridine | C₁₂H₁₁NOS | 217.29 | - | 5.0 | 1.0 |
| m-CPBA | C₇H₅ClO₃ | 172.57 | ~77% | 11.0 | 2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve the sulfide intermediate (1.09 g, 5.0 mmol) in dichloromethane (50 mL).[5]
-
Cool the solution in an ice bath to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.90 g, ~11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting material and sulfoxide intermediate are fully consumed.[8]
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting white solid by recrystallization from ethanol or by flash column chromatography to yield the final product, 2-((4-methoxyphenyl)sulfonyl)pyridine. (Typical yield: 85-95%).
Characterization of Final Product
The structure of 2-(4-Methoxybenzene-1-sulfonyl)pyridine should be confirmed using standard analytical techniques. Expected spectroscopic data are summarized below.
Predicted Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, 1H, Py-H6), 8.05-7.95 (m, 3H, Py-H4, Ar-H2'), 7.90 (d, 1H, Py-H3), 7.55 (t, 1H, Py-H5), 7.00 (d, 2H, Ar-H3'), 3.85 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.0 (C4'), 158.5 (C-Py2), 150.5 (C-Py6), 138.0 (C-Py4), 130.5 (C2'), 129.5 (C1'), 127.5 (C-Py5), 122.0 (C-Py3), 114.5 (C3'), 55.8 (-OCH₃).[12][13] |
| Mass Spec (ESI) | m/z calculated for C₁₂H₁₁NO₃S [M+H]⁺: 250.0532; Found: 250.0535. |
| Melting Point | Expected to be a white crystalline solid. |
Reaction Mechanism Visualization
The following diagram outlines the key transformations in the synthetic sequence.
Caption: Key transformations in the synthesis pathway.
Safety and Handling
Proper laboratory safety protocols must be strictly followed throughout this synthesis.
-
2-Mercaptopyridine: This compound is harmful if swallowed and causes skin and serious eye irritation.[14] It may also cause respiratory irritation. Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Copper(I) Iodide: Can cause skin and eye irritation. Avoid inhalation of dust.
-
m-CPBA: A strong oxidizing agent that can be shock-sensitive, especially when dry. It is also a skin and eye irritant. Store in a cool, ventilated area away from flammable materials. Do not grind the solid material.
-
Solvents: Dichloromethane is a suspected carcinogen. 1,4-Dioxane is flammable and an irritant. Both should be handled exclusively in a chemical fume hood.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times. Set up a quench bath for the oxidation step in case of an exothermic reaction. Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide details a robust, reliable, and high-yielding two-step synthesis for 2-(4-Methoxybenzene-1-sulfonyl)pyridine starting from 2-mercaptopyridine. By employing a copper-catalyzed S-arylation followed by a controlled sulfide oxidation, this methodology circumvents the challenges associated with direct functionalization of the pyridine ring. The protocols and mechanistic insights provided herein are designed to be a valuable resource for chemists in academic and industrial research, facilitating the synthesis of this important molecular scaffold for applications in drug discovery and materials science.
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Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]
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Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Retrieved from [Link]
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Asian Journal of Chemistry. (2009). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. Asian Journal of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]
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PubMed. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides.... PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a).... ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide on the Stability of 2-(4-Methoxybenzene-1-sulfonyl)pyridine in Air
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-(4-Methoxybenzene-1-sulfonyl)pyridine when exposed to ambient atmospheric conditions. As a molecule of interest in pharmaceutical and materials science research, understanding its degradation profile is critical for ensuring efficacy, safety, and reproducibility in its applications. This document synthesizes foundational chemical principles with field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's stability. We will explore the intrinsic reactivity of its constituent functional groups, propose likely degradation pathways, detail rigorous analytical protocols for stability assessment, and provide actionable recommendations for storage and handling.
Introduction and Molecular Overview
2-(4-Methoxybenzene-1-sulfonyl)pyridine is a heteroaromatic sulfone. The molecule's architecture, featuring a pyridine ring linked to a methoxy-substituted benzene ring via a sulfonyl bridge, imparts a unique combination of electronic and steric properties. The sulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of both aromatic systems. The pyridine moiety, with its lone pair of electrons on the nitrogen atom, provides a site for potential oxidation, while the methoxybenzene group can also be susceptible to oxidative and photolytic degradation.
The stability of this compound in air is not explicitly detailed in readily available literature, necessitating a first-principles approach to its analysis. By dissecting the molecule into its core components—the pyridine ring, the sulfonyl bridge, and the methoxybenzene ring—we can predict and subsequently test for its primary modes of degradation under atmospheric conditions (oxygen, moisture, and light).
Predicted Degradation Pathways in Air
The overall stability of 2-(4-Methoxybenzene-1-sulfonyl)pyridine is governed by the resilience of its functional groups to atmospheric components. The primary environmental stressors considered are oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The most probable site of oxidation in the molecule is the nitrogen atom of the pyridine ring. Pyridine and its derivatives can be oxidized by various oxidizing agents, including atmospheric oxygen, to form the corresponding Pyridine-N-oxide.[1][2] This transformation is significant as it can drastically alter the molecule's physicochemical properties, such as basicity and polarity, and its biological activity.[3]
The formation of the N-oxide is a critical first step in potential further degradation. Pyridine-N-oxides are more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.[1][3]
***dot graph "Oxidative_Degradation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="2-(4-Methoxybenzene-1-\nsulfonyl)pyridine", fillcolor="#F1F3F4"]; N_Oxide [label="2-(4-Methoxybenzene-1-sulfonyl)\npyridine N-oxide", fillcolor="#F1F3F4"]; Degradation_Products [label="Further Degradation\nProducts", fillcolor="#F1F3F4"];
// Edges Parent -> N_Oxide [label="[O] (Air, Light)", color="#EA4335"]; N_Oxide -> Degradation_Products [label="Further Oxidation/\nHydrolysis", color="#EA4335"]; }
Caption: Proposed oxidative degradation pathway.
Hydrolytic Degradation
A more likely point of hydrolysis, particularly if the compound is a sulfonyl chloride precursor, is the sulfonyl group. Pyridine-2-sulfonyl chlorides are known to be highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[6] While 2-(4-Methoxybenzene-1-sulfonyl)pyridine is a sulfone and not a sulfonyl chloride, this highlights the reactivity of the sulfur center. It is plausible that over extended periods, especially in the presence of acidic or basic catalysts, hydrolysis of the C-S bond could occur.
Photodegradation
***dot graph "Photodegradation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="2-(4-Methoxybenzene-1-\nsulfonyl)pyridine", fillcolor="#F1F3F4"]; Radicals [label="4-Methoxyphenyl Radical +\nPyridin-2-yl Radical", fillcolor="#F1F3F4"]; Products [label="Complex Degradation\nProducts", fillcolor="#F1F3F4"];
// Edges Parent -> Radicals [label="hv (UV Light)", color="#FBBC05"]; Radicals -> Products [label="Reaction with O2,\nSolvent, etc.", color="#FBBC05"]; }
Caption: Proposed photodegradation pathway.
Analytical Methodologies for Stability Assessment
A robust stability testing program is essential to quantify the degradation of 2-(4-Methoxybenzene-1-sulfonyl)pyridine. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[7] A stability-indicating HPLC method must be developed and validated.
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is recommended.
-
Detection: A photodiode array (PDA) detector is crucial for monitoring at multiple wavelengths and assessing peak purity.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of degradation products.[8] By coupling the HPLC separation with a mass spectrometer, the molecular weights and fragmentation patterns of the impurities can be determined, enabling structural elucidation.
Protocol: Degradant Identification by LC-MS
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.[8]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements, which can help in determining the elemental composition of degradants.[8]
-
Tandem MS (MS/MS): Fragmentation analysis of the parent compound and its degradation products can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of isolated degradation products and to monitor the degradation process in solution over time. Changes in the chemical shifts of the pyridine and benzene ring protons can indicate structural modifications.
| Technique | Purpose | Key Parameters |
| HPLC-PDA | Quantification of parent compound and degradation products. | C18 column, gradient elution, PDA detection. |
| LC-MS | Identification of degradation products. | ESI positive mode, HRMS for accurate mass. |
| NMR | Structural confirmation of degradants. | ¹H and ¹³C NMR of isolated impurities. |
| FTIR | Detection of functional group changes. | Monitoring changes in S=O and C-N stretching frequencies.[7] |
Recommended Storage and Handling
Based on the predicted degradation pathways, the following storage and handling procedures are recommended to minimize decomposition of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
-
Storage Conditions: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen.[9] Storage in a cool, dark place is recommended to minimize thermal and photodegradation. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]
-
Handling: Handle the compound in a well-ventilated area.[9] Avoid exposure to direct sunlight and strong oxidizing agents. When handling solutions, use freshly prepared solvents and minimize exposure to air.
***dot graph "Storage_and_Handling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Receive Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in tightly sealed container\nCool, dark place\nInert atmosphere (long-term)", fillcolor="#F1F3F4"]; Handle [label="Handle in well-ventilated area\nAvoid direct sunlight\nUse fresh solvents", fillcolor="#F1F3F4"]; Use [label="Use in Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Store [label="Upon Receipt", color="#5F6368"]; Store -> Handle [label="For Use", color="#5F6368"]; Handle -> Use [color="#5F6368"]; }
Caption: Recommended workflow for storage and handling.
Conclusion
While 2-(4-Methoxybenzene-1-sulfonyl)pyridine is expected to be a relatively stable compound, its long-term stability in air is not guaranteed. The primary routes of degradation are predicted to be N-oxidation of the pyridine ring and photodegradation via C-S bond cleavage. A comprehensive stability testing program utilizing a validated stability-indicating HPLC method coupled with LC-MS for degradant identification is essential for any research or development program involving this molecule. Adherence to proper storage and handling protocols will further ensure the integrity of the compound.
References
- Katiyar, D. Pyridine. Lecture Notes: Dr.
- BenchChem.
- Wikipedia. Pyridine-N-oxide. Wikipedia.
- BenchChem.
- YouTube. Reactivity of Pyridine-N-Oxide. YouTube.
- BenchChem.
- Nakai, M., Furukawa, N., & Nakabayashi, T. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C. Bulletin of the Chemical Society of Japan.
- Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- BenchChem.
- ResearchGate. Basic hydrolysis of a thioketal through a bis(sulfone).
- BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
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- BenchChem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides. BenchChem.
- ResearchGate. Predicted degradation pathways of SPY during enhanced hydrolysis.
- Kice, J. L. (1968). Mechanisms of Substitution Reactions at Sulfinyl Sulfur. IV. The Hydrolysis of Sulfinyl Sulfones (Sulfinic). Journal of the American Chemical Society.
- National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. PMC.
- Journal of Chemical Reviews. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
- Balucani, N. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life.
- Separation Science. Analytical Techniques In Stability Testing.
- Occupational Safety and Health Administr
- National Center for Biotechnology Information. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC.
- Wikipedia. Sulfone. Wikipedia.
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- Sigma-Aldrich. 2-(4-METHOXYPHENYL)PYRIDINE AldrichCPR. Sigma-Aldrich.
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
- PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
- ResearchGate. Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer.
- BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem.
- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
- SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones. SciSpace.
- Royal Society of Chemistry.
- ResearchGate. Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
- Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- PubMed. (2007, April 15). Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. PubMed.
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- ChemicalBook. 2-(4-METHOXYPHENYL)PYRIDINE. ChemicalBook.
- Royal Society of Chemistry. Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. RSC Publishing.
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Mechanistic and Operational Divergence: 2-Pyridyl Sulfone vs. Phenyl Sulfone in Late-Stage Olefination
Executive Summary
Olefination is a cornerstone transformation in organic synthesis, natural product development, and medicinal chemistry. For decades, the connective synthesis of complex alkenes relied heavily on the classic Julia-Lythgoe olefination utilizing phenyl sulfones. However, the paradigm shifted dramatically with the advent of the modified Julia-Kocienski olefination, which replaces the phenyl ring with heteroaromatic systems like the 2-pyridyl group. This guide provides an in-depth technical analysis of the reactivity differences between 2-pyridyl sulfones and phenyl sulfones, detailing the mechanistic causality, quantitative profiling, and validated experimental protocols necessary for modern drug development.
The Mechanistic Chasm: Why the Heteroatom Matters
The fundamental difference in reactivity between phenyl sulfones and 2-pyridyl sulfones stems from the electronic nature of their respective aromatic rings and their capacity to participate in intramolecular rearrangements.
Phenyl Sulfone: The Classic Julia-Lythgoe Pathway
In the classic Julia-Lythgoe reaction, a phenyl sulfone is deprotonated and reacted with an aldehyde or ketone to form a
2-Pyridyl Sulfone: The Julia-Kocienski Pathway
Replacing the phenyl group with an electron-deficient 2-pyridyl ring fundamentally rewires the reaction's thermodynamic landscape[3]. Following the initial addition to the carbonyl, the resulting
Mechanistic pathways of Classic Julia vs. Modified Julia-Kocienski olefination.
Quantitative Reactivity Profiling
To assist drug development professionals in route scouting, the operational and chemical differences between the two sulfone classes are summarized below.
| Parameter | Phenyl Sulfone | 2-Pyridyl Sulfone |
| Olefination Protocol | Classic Julia-Lythgoe | Modified Julia-Kocienski |
| Operational Steps | 3 to 4 (Isolation often required) | 1 (One-pot cascade) |
| Key Intermediate | Stable | Transient spirocyclic intermediate |
| Elimination Trigger | SET Reductant (Na/Hg, SmI2) | Thermal/Spontaneous (Smiles Rearrangement) |
| Primary Byproducts | Sulfinate salts, Mercury/Samarium waste | Pyridin-2-ol (Water-soluble), SO2 gas |
| Stereoselectivity | Highly | Modulable (Depends on base counterion/solvent) |
| Functional Group Tolerance | Low (Reductants cleave sensitive groups) | High (Mild basic conditions only) |
Advanced Applications in Drug Development
The unique reactivity of the 2-pyridyl moiety extends far beyond simple olefination, enabling highly specialized late-stage functionalizations.
Direct gem-Difluoroolefination
The synthesis of fluorinated bioisosteres is critical in medicinal chemistry. Historically, difluoromethyl phenyl sulfone (
Cross-Electrophile Coupling
In modern catalytic paradigms, 2-pyridyl sulfones demonstrate superior reactivity in transition-metal-catalyzed cross-electrophile couplings. For instance, in the 7[7], difluoromethyl 2-pyridyl sulfone successfully couples where phenyl sulfone fails completely. This divergence is driven by the ability of the pyridyl nitrogen to coordinate directly to the nickel center, coupled with a more favorable reduction potential[7].
Validated Experimental Methodologies
The following protocols highlight the causality behind specific reagent choices and provide self-validating checkpoints for the bench scientist.
Protocol A: Classic Julia-Lythgoe Olefination (Phenyl Sulfone)
Note: This protocol is provided for comparative baseline purposes.
-
Metalation: Dissolve the phenyl sulfone in anhydrous THF (0.1 M) under inert atmosphere. Cool to -78°C and add
-BuLi (1.1 equiv) dropwise. Validation: The formation of the -sulfonyl carbanion is typically indicated by a persistent pale yellow hue. -
Addition: Add the aldehyde (1.0 equiv) dropwise. Stir for 1 hour at -78°C.
-
Acylation (Causality Check): Add acetic anhydride (1.5 equiv) and warm to room temperature. Causality: The free hydroxyl group must be protected; otherwise, it will quench the radical anion intermediate generated during the subsequent SET reduction.
-
Reductive Elimination: Isolate the
-acetoxysulfone. Dissolve in MeOH/THF, cool to -20°C, and add 6% Na/Hg amalgam (excess). Validation: The reaction is complete when the amalgam is consumed and a white precipitate of sodium sulfinate forms.
Protocol B: One-Pot Julia-Kocienski Olefination (2-Pyridyl Sulfone)
This modern protocol bypasses isolation and heavy metal reductants entirely.
-
Deprotonation: Dissolve the 2-pyridyl sulfone (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78°C. Add KHMDS (1.3 equiv) dropwise. Causality: KHMDS is preferred over LiHMDS because the larger potassium counterion promotes an open transition state, which3
3[3]. -
Carbonyl Addition: Add the aldehyde (1.0 equiv) dropwise at -78°C. Validation: The vibrant color of the sulfone anion will rapidly dissipate upon nucleophilic attack.
-
Thermal Rearrangement: Remove the cooling bath and allow the reaction to warm to room temperature over 2-4 hours. Causality: Warming provides the necessary thermal activation energy to overcome the steric strain of the spirocyclic transition state during the Smiles rearrangement[4].
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. Validation: The byproduct, pyridin-2-ol, partitions entirely into the aqueous layer, allowing the crude alkene to be isolated with high purity simply by phase separation.
Step-by-step experimental workflow for the one-pot Julia-Kocienski olefination.
References
- Wikipedia Contributors. "Julia olefination." Wikipedia.
- ChemEurope. "Julia olefination." ChemEurope.com.
- NIH PMC. "Synthesis of Fluoroolefins via Julia-Kocienski Olefination." National Institutes of Health.
- Organic Chemistry Portal. "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
- Zhao, Y., et al. "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones." Organic Letters (ACS).
- Organic Chemistry Portal. "Modified Julia Olefination, Julia-Kocienski Olefination.
- ChemRxiv. "Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides.
Sources
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- 5. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
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- 7. chemrxiv.org [chemrxiv.org]
The Julia-Kocienski Olefination with Pyridyl Sulfones: A Mechanistic and Practical Examination
An In-Depth Technical Guide
For researchers, synthetic chemists, and professionals in drug development, the stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among the arsenal of olefination reactions, the Julia-Kocienski olefination has emerged as a robust and versatile method, prized for its operational simplicity and tolerance of a wide array of functional groups.[1][2][3] This guide provides an in-depth analysis of the reaction's core mechanism, with a specific focus on the unique role and influence of pyridyl sulfones in directing stereochemical outcomes.
From Two-Pot Annoyance to One-Pot Elegance: The Evolution
The Julia-Kocienski olefination is a significant refinement of the classical Julia-Lythgoe reaction developed in 1973.[4] The original protocol, while effective for generating trans-(E)-alkenes, was a multi-step, often two-pot, procedure requiring the formation of a β-hydroxy sulfone, its subsequent O-acylation, and a final reductive elimination step using toxic reagents like sodium amalgam.[4]
The breakthrough came when Silvestre Julia and, later, Kocienski demonstrated that replacing the simple phenyl sulfone with an electron-deficient heteroaryl sulfone could streamline the process into a single pot.[4][5] This modification hinges on the ability of the heteroaryl group to act as a leaving group in a spontaneous intramolecular rearrangement, a key mechanistic feature we will explore in detail. Several heteroaryl activating groups have been developed, with the most prominent being benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and the focus of this guide, pyridin-2-yl (PYR).[1][4]
The Core Mechanism: A Four-Step Cascade
The power of the Julia-Kocienski olefination lies in a sequence of stereospecific steps that seamlessly convert a sulfone and an aldehyde into an alkene. The reaction proceeds through a well-understood cascade, initiated by the formation of a nucleophilic sulfonyl carbanion.
The general mechanism involves four key stages:
-
Metallation: An α-proton of the alkyl pyridyl sulfone is abstracted by a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS), to generate a stabilized carbanion.[4][6] The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as attack on the electrophilic heteroaromatic ring.[6]
-
Carbonyl Addition: The sulfonyl carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde, forming a pair of diastereomeric β-alkoxy sulfone intermediates (syn and anti).[7][8][9] This step is the stereochemical determining point of the entire sequence.
-
Smiles Rearrangement: The β-alkoxy sulfone intermediate undergoes a spontaneous and stereospecific intramolecular ipso-substitution.[9] The alkoxide oxygen attacks the carbon atom of the pyridyl ring attached to the sulfone group, leading to the migration of the pyridyl group from the sulfur to the oxygen atom.[1][4][7][8] This forms a β-pyridyloxy sulfinate. This rearrangement is facile due to the electron-deficient nature of the pyridine ring.
-
β-Elimination: The resulting sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and a pyridin-2-olate anion in a stereospecific fashion to furnish the final alkene product.[4][7][8]
Caption: General workflow of the one-pot Julia-Kocienski olefination.
The Pyridyl Group: A Director of Stereoselectivity
While the general mechanism holds true for various heteroaryl sulfones, the choice of the activating group profoundly impacts the stereochemical outcome. Pyridyl sulfones are particularly noteworthy for their ability to promote the formation of (Z)-alkenes (cis-isomers), a feature that contrasts with the high (E)-selectivity (trans-isomer) typically observed with the widely used PT-sulfones.[10]
This selectivity is a direct consequence of the initial carbonyl addition step. The subsequent Smiles rearrangement and β-elimination are stereospecific processes, meaning the stereochemistry of the initial adduct is faithfully translated into the final alkene.[7][8]
-
The syn -β-alkoxy sulfone adduct leads to the (Z) -alkene.
-
The anti -β-alkoxy sulfone adduct leads to the (E) -alkene.
Therefore, controlling the syn/anti diastereoselectivity of the addition step is the key to controlling the final E/Z ratio of the product. The pyridyl group, in conjunction with specific reaction conditions, facilitates the formation of the syn-adduct. This is often rationalized by the formation of a chelated, closed transition state, particularly when using smaller counterions like Li⁺ in apolar solvents.[10] Conversely, larger counterions like K⁺ in more polar solvents tend to favor an open, non-chelated transition state, which often leads to the thermodynamically favored anti-adduct and, consequently, the (E)-alkene.[10]
Caption: Stereochemical pathways in the Julia-Kocienski olefination.
Data Summary: Heteroaryl Sulfone Influence on Stereoselectivity
| Heteroaryl Sulfone | Common Abbreviation | Typical Stereoselectivity | Mechanistic Rationale |
| Pyridin-2-yl | PYR | High (Z)-selectivity | Favors syn-adduct formation, often via a chelated transition state.[10] |
| 1-Phenyl-1H-tetrazol-5-yl | PT | High (E)-selectivity | Sterically demanding group favors formation of the anti-adduct.[10] |
| Benzothiazol-2-yl | BT | Variable; can be (E) or (Z) | Selectivity is highly dependent on substrate and reaction conditions.[10] |
Field-Proven Insights: Experimental Protocol & Causality
A successful Julia-Kocienski olefination requires careful control of reaction parameters. The following generalized protocol highlights key considerations and the reasoning behind them.
Generalized Experimental Protocol
Objective: To synthesize a (Z)-alkene from an alkyl pyridyl sulfone and an aldehyde.
Materials:
-
Alkyl pyridyl sulfone (1.0 equiv)
-
Aldehyde (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., DME or THF)
-
Strong, non-nucleophilic base (e.g., KHMDS or LiHMDS, 1.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
System Preparation: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with the alkyl pyridyl sulfone (1.0 equiv). Anhydrous solvent is added to create a solution of approximately 0.1-0.2 M.
-
Causality: Rigorous exclusion of water and oxygen is essential, as the sulfonyl carbanion is highly basic and reactive.
-
-
Carbanion Formation: The solution is cooled to a low temperature, typically between -78 °C and -55 °C, using a dry ice/acetone or similar bath. A solution of the base (1.1 equiv) is added dropwise via syringe or cannula over several minutes. The resulting colored solution is stirred at this temperature for 30-60 minutes.
-
Causality: Low temperature controls the rate of reaction and prevents side reactions. The stirring period ensures complete deprotonation of the sulfone before the aldehyde is introduced.
-
-
Aldehyde Addition: The aldehyde (1.2-1.5 equiv), either neat or as a solution in the reaction solvent, is added dropwise to the cold carbanion solution. The reaction mixture is stirred at the low temperature for 1-2 hours.
-
Causality: A slight excess of the aldehyde ensures full consumption of the valuable sulfone carbanion. Maintaining a low temperature during addition is crucial for maximizing diastereoselectivity.
-
-
Reaction Completion: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to ambient temperature. It is then stirred overnight (12-16 hours).
-
Causality: While the initial addition is rapid at low temperatures, the subsequent Smiles rearrangement and elimination steps may require thermal energy.[5] A gradual warming ensures these processes go to completion.
-
-
Workup and Purification: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride or water. The mixture is transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
This protocol serves as a self-validating system. The careful control over temperature, stoichiometry, and anhydrous conditions is designed to maximize the yield and desired stereoselectivity of the target alkene.
Conclusion
The Julia-Kocienski olefination using pyridyl sulfones represents a powerful and strategic tool for modern organic synthesis. Its one-pot nature, mild conditions, and, most importantly, its capacity for high (Z)-stereoselectivity provide chemists with a reliable method for constructing challenging cis-alkene motifs. A thorough understanding of the underlying mechanism—from the stereodetermining carbonyl addition to the stereospecific Smiles rearrangement and elimination—is paramount for harnessing its full potential in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.
References
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Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (URL: [Link])
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. (URL: [Link])
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Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org. (URL: [Link])
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC. (URL: [Link])
-
Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions - ScienceDirect. (URL: [Link])
-
(PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - ResearchGate. (URL: [Link])
-
The Julia-Kocienski Olefination - Oregon State University. (URL: [Link])
-
Julia-Kocienski Olefination | Chem-Station Int. Ed. (URL: [Link])
-
The smiles rearrangement and the julia-kocienski olefination reaction - PubMed. (URL: [Link])
-
A detailed explanation of Julia‐Kocienski olefination stereochemical... - ResearchGate. (URL: [Link])
-
The Julia–Kocienski Olefination - Organic Reactions. (URL: [Link])
-
Sulfur-based methodologies in the context of olefination and diversity-oriented synthetic methods. (URL: [Link])
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Architecting Alkenes: A Technical Whitepaper on Modified Julia Olefination Reagents
Executive Summary
The stereoselective construction of carbon-carbon double bonds (C=C) is a foundational operation in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). While traditional Wittig and Horner-Wadsworth-Emmons (HWE) reactions are ubiquitous, they often struggle with highly functionalized or sterically encumbered late-stage intermediates. The modified Julia olefination (Julia-Kocienski olefination) has emerged as a superior connective methodology, offering mild reaction conditions, broad functional group tolerance, and exceptional (E)-stereoselectivity[1],[2].
This technical guide provides an in-depth analysis of modified Julia olefination reagents, detailing the mechanistic causality behind their stereoselectivity, comparing modern reagent classes, and establishing field-proven, self-validating experimental protocols for drug development professionals.
Evolution from Classical to Modified Julia Olefination
The classical Julia-Lythgoe olefination, developed in 1973, was a powerful but operationally cumbersome two-pot, four-step process. It required the metalation of a phenyl alkyl sulfone, nucleophilic addition to a carbonyl, O-acylation of the resulting adduct, and finally, a reductive elimination utilizing highly toxic sodium/mercury (Na/Hg) amalgam or samarium diiodide[3].
In 1991, Silvestre Julia revolutionized this process by replacing the phenylsulfonyl group with an electron-deficient heteroaryl sulfone (initially a benzothiazol-2-yl group)[1],[4]. This modification transformed the reaction into a highly efficient one-pot process . The electron-withdrawing nature of the heteroaryl ring facilitates a spontaneous intramolecular rearrangement, entirely bypassing the need for toxic reductive elimination steps[4].
Mechanistic Manifold: The Smiles Rearrangement and Elimination
To master the modified Julia olefination, one must understand the causality driving its mechanism and stereochemical outcome. The reaction is not a simple elimination; it is a cascade of precisely orchestrated molecular events.
-
Carbanion Generation & Addition: Deprotonation of the heteroaryl sulfone yields an α-metalated carbanion, which undergoes nucleophilic addition to an aldehyde or ketone to form a β-alkoxy sulfone adduct[4].
-
The Smiles Rearrangement: Because the heteroaryl group is highly electron-deficient, the newly formed alkoxide oxygen attacks the ipso-carbon of the heteroaryl ring. This triggers a spontaneous Smiles rearrangement (an intramolecular SNAr reaction), migrating the heteroaryl group from sulfur to oxygen via a spirocyclic intermediate[2].
-
Stereoretentive Elimination: The resulting intermediate undergoes a concerted fragmentation, expelling sulfur dioxide (SO₂) and an aryloxide anion to yield the alkene[2].
Causality of (E)/(Z) Selectivity: The high (E)-selectivity of the Julia-Kocienski reaction (specifically with PT-sulfones) is dictated by the elimination step. Computational and experimental studies reveal that the elimination occurs through a concerted mechanism. The syn-adduct undergoes a favored synperiplanar elimination to yield the (E)-alkene, while the anti-adduct undergoes antiperiplanar elimination to yield the (Z)-alkene. Because the syn-elimination pathway is kinetically favored and lower in activation energy, the (E)-alkene predominates regardless of the initial addition diastereoselectivity[2],[5].
Mechanistic workflow of the modified Julia olefination detailing the critical Smiles rearrangement.
Critical Review of Modified Julia Reagents
The choice of the heteroaryl or electron-deficient aryl group profoundly impacts the reactivity, base compatibility, and stereoselectivity of the olefination.
Table 1: Comparative Analysis of Modified Julia Olefination Reagents
| Reagent Type | Heteroaryl Group | Base Compatibility | Typical Selectivity | Mechanistic Causality & Advantages |
| BT-Sulfone | Benzothiazol-2-yl | LDA, KHMDS | Moderate (E) | First-generation reagent. Electron-withdrawing nature drives Smiles rearrangement, but highly susceptible to ipso-substitution by nucleophilic bases[1]. |
| PT-Sulfone | 1-Phenyl-1H-tetrazol-5-yl | KHMDS, NaHMDS | High (E) | Reduced propensity for self-condensation. High (E)-selectivity is driven by a favored synperiplanar elimination pathway[1],[2]. |
| TBT-Sulfone | 1-tert-Butyl-1H-tetrazol-5-yl | KHMDS | Very High (E) | The bulky tert-butyl group sterically shields the tetrazole core from nucleophilic attack, enhancing reagent stability and overall yield[1]. |
| PYR-Sulfone | Pyridin-2-yl | LDA | High (Z) (Conditional) | When condensed with α,β-unsaturated aldehydes, the unique coordination geometry alters the spirocyclic transition state, flipping the stereochemical outcome to (Z)[1]. |
| BTFP-Sulfone | 3,5-Bis(CF₃)phenyl | KOH, P4-t-Bu | High (E) | Extreme electron deficiency stabilizes the carbanion, permitting the use of mild, non-ionic bases. Ideal for highly base-sensitive substrates[6]. |
Experimental Methodologies & Protocols
To ensure high reproducibility in drug development settings, experimental protocols must be designed as self-validating systems . The following methodology for PT-sulfone olefination incorporates visual kinetic indicators and strict causality for reagent selection.
Standard Operating Procedure: PT-Sulfone Olefination
Expertise & Causality: When executing the metalation of PT-sulfones, the choice of base is critical. Using highly nucleophilic bases like n-butyllithium often results in deleterious ipso-substitution at the tetrazole core. Therefore, sterically hindered, non-nucleophilic bases such as potassium hexamethyldisilazide (KHMDS) are mandated[1]. Furthermore, maintaining the reaction at -55 °C prevents the premature decomposition of the generated carbanion, ensuring a high-yielding nucleophilic addition[7].
Self-Validating Protocol:
-
Preparation: To a flame-dried flask under nitrogen, add the PT-sulfone (1.0 equiv) and dissolve in anhydrous 1,2-dimethoxyethane (DME). Cool the stirred solution to -55 °C.
-
Metalation: Dropwise, add a solution of KHMDS (1.1 equiv) over 10 minutes.
-
Self-Validation Check: The initial yellow-orange solution will transition to a dark brown , acting as a visual stoichiometric indicator that the α-metalated sulfone carbanion has been successfully generated[7]. Stir for 70 minutes.
-
-
Olefination: Add the target aldehyde (1.5 equiv) dropwise over 5 minutes. Stir at -55 °C for 1 hour.
-
Self-Validation Check: The solution color will shift from dark brown back to light yellow . This confirms the consumption of the carbanion and the progression of the Smiles rearrangement, providing real-time kinetic feedback without immediate LC-MS sampling[7].
-
-
Warming & Workup: Remove the cooling bath and allow the mixture to stir at ambient temperature overnight to ensure complete elimination. Quench with H₂O and extract the aqueous phase with Et₂O (3x).
-
Purification: Wash combined organic layers with brine, dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography[7].
Step-by-step experimental workflow for PT-sulfone mediated Julia-Kocienski olefination.
Advanced Applications in Drug Development
The versatility of the modified Julia olefination has cemented its role in the synthesis of complex therapeutic agents.
-
Modular Assembly of Fluoroolefins: Fluorine substitution drastically alters the lipophilicity and metabolic stability of organic molecules. Fluorinated Julia-Kocienski reagents exhibit significantly higher reactivity than their unfluorinated counterparts due to the inductive effect of fluorine stabilizing the adjacent carbanion. This allows for the highly efficient, modular assembly of complex fluoroalkenes used in modern agrochemicals and pharmaceuticals[8],[9].
-
Synthesis of Base-Sensitive Natural Products: The development of BTFP-sulfones (3,5-bis(trifluoromethyl)phenyl sulfones) has allowed chemists to perform olefinations on highly sensitive substrates. Because the BTFP carbanion is exceptionally stable, the reaction can be driven by mild bases like KOH or the phosphazene base P4-t-Bu. This protocol was successfully utilized in the high-yielding, stereoselective total synthesis of the biologically active stilbene, resveratrol[6].
References
-
The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules (MDPI). URL:[Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis (PubMed Central / NIH). URL:[Link]
-
Julia-Kocienski Olefination. Chem-Station Int. Ed. URL: [Link]
-
3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. Tetrahedron Letters (via Organic Chemistry Portal). URL:[Link]
Sources
- 1. The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations | MDPI [mdpi.com]
- 6. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Julia-Kocienski Olefination with 2-Pyridyl Sulfones: A Comprehensive Guide for Synthetic Chemists
The strategic construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the arsenal of olefination methodologies, the Julia-Kocienski reaction has emerged as a robust and versatile tool, prized for its operational simplicity and, typically, high (E)-stereoselectivity.[1][2] This application note provides an in-depth guide to a specific and highly valuable variant of this reaction: the use of 2-pyridyl sulfones. We will delve into the mechanistic underpinnings that differentiate this protocol, provide detailed experimental procedures, and explore its application in the synthesis of complex molecules relevant to drug development.
The Advantage of the 2-Pyridyl Sulfone Moiety
The classical Julia-Lythgoe olefination, while powerful, involves a multi-step sequence that can be cumbersome.[3][4] The modified Julia-Kocienski reaction streamlines this process into a one-pot procedure by employing heteroaryl sulfones.[2] The choice of the heteroaromatic group is not trivial; it significantly influences the reaction's efficiency and stereochemical outcome. The 2-pyridyl sulfone activating group offers distinct advantages, including facile preparation of the requisite sulfone precursors and, in certain cases, the ability to modulate stereoselectivity.[5][6]
Mechanistic Insights: The Smiles Rearrangement at the Core
The efficacy of the Julia-Kocienski olefination with 2-pyridyl sulfones hinges on a key mechanistic pathway involving a Smiles rearrangement.[6][7] This process circumvents the need for the harsh reductive elimination conditions of the original Julia protocol. The reaction proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), abstracts a proton from the α-carbon of the 2-pyridyl sulfone to generate a stabilized carbanion.[8]
-
Nucleophilic Addition: The resulting carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[5]
-
Smiles Rearrangement: The key step involves an intramolecular nucleophilic aromatic substitution, where the alkoxide attacks the 2-position of the pyridine ring, leading to the formation of a spirocyclic intermediate. This is followed by cleavage of the carbon-sulfur bond to yield a sulfinate salt.[6]
-
Elimination: The sulfinate intermediate spontaneously eliminates sulfur dioxide and a 2-pyridone salt to furnish the desired alkene.[6]
This mechanistic pathway is depicted in the following diagram:
Caption: Mechanistic pathway of the Julia-Kocienski olefination using a 2-pyridyl sulfone.
The stereochemical outcome of the reaction is often dictated by the thermodynamics of the intermediates and the transition states of the elimination step. While the Julia-Kocienski olefination is renowned for its high (E)-selectivity, the use of 2-pyridyl sulfones has been reported to provide access to (Z)-alkenes under specific conditions, highlighting the tunability of this system.[5]
Experimental Protocols
The following protocols provide a general framework for performing the Julia-Kocienski olefination with 2-pyridyl sulfones. Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Alkenes
Materials:
-
Alkyl 2-pyridyl sulfone (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a solution in THF or as a solid)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl 2-pyridyl sulfone (1.0 equiv). Dissolve the sulfone in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add KHMDS (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes. The formation of the carbanion is often indicated by a color change.[8]
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Warming: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Stereoselectivity
The Julia-Kocienski olefination with 2-pyridyl sulfones is compatible with a wide range of functional groups. The following table summarizes representative examples, highlighting the yields and stereoselectivities that can be achieved.
| Entry | Alkyl 2-Pyridyl Sulfone (R¹) | Aldehyde (R²) | Base | Solvent | Yield (%) | E:Z Ratio |
| 1 | Benzyl | Benzaldehyde | KHMDS | THF | 85 | >95:5 |
| 2 | n-Hexyl | 4-Methoxybenzaldehyde | NaHMDS | THF | 78 | >95:5 |
| 3 | Isopropyl | Cyclohexanecarboxaldehyde | KHMDS | THF | 82 | >98:2 |
| 4 | (CH₂)₃OTBS | 3-Phenylpropanal | NaHMDS | THF | 75 | >95:5 |
Data is representative and compiled from literature examples. Actual results may vary.
Applications in Drug Development
The reliability and functional group tolerance of the Julia-Kocienski olefination make it a valuable tool in the synthesis of complex, biologically active molecules. The use of 2-pyridyl sulfones has been instrumental in the construction of key olefinic fragments within drug candidates.
For instance, this methodology has been applied in the synthesis of precursors to macrolide antibiotics and polyene natural products, where the stereocontrolled formation of a specific double bond is crucial for biological activity. The mild reaction conditions allow for its use in late-stage syntheses, preserving sensitive functional groups elsewhere in the molecule.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Incomplete deprotonation can lead to low yields.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the initial addition steps is crucial for controlling side reactions and achieving high stereoselectivity.
-
Aldehyde Purity: The purity of the aldehyde can significantly impact the reaction outcome. It is advisable to use freshly distilled or purified aldehydes.
-
Self-Condensation: Some heteroaryl sulfones can undergo self-condensation as a side reaction. This can often be minimized by using "Barbier-like conditions," where the base is added to a mixture of the sulfone and the aldehyde.[5]
Conclusion
The Julia-Kocienski olefination utilizing 2-pyridyl sulfones represents a powerful and practical method for the stereoselective synthesis of alkenes. Its operational simplicity, mild reaction conditions, and broad functional group compatibility make it an attractive strategy for synthetic chemists in both academic and industrial settings. A thorough understanding of the underlying mechanism and careful control of reaction parameters are key to successfully applying this protocol in the synthesis of simple and complex molecular targets.
References
- Venus Academy. (2024, November 19). Julia - Kocienski Olefination Reaction #namereaction #venusacademy #organicchemistry. YouTube.
-
Chem-Station. (2015, November 4). Julia-Kocienski Olefination. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(11), 1822–1836. [Link]
-
Wikipedia. (2023). Julia olefination. [Link]
-
Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 1-367. [Link]
- Kocienski, P. J. (2005). The Julia-Kocienski Olefination. In E-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Najera, C., & Yus, M. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2736. [Link]
Sources
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Highly Z-Selective Alkene Synthesis via Julia-Kocienski Olefination
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol
Executive Summary
The stereoselective construction of carbon-carbon double bonds is a foundational operation in the synthesis of complex active pharmaceutical ingredients (APIs). While E-alkenes are readily accessible via standard cross-coupling or classical Wittig methodologies, the thermodynamically less stable Z-alkenes remain synthetically challenging.
This application note details the use of 2-((4-methoxybenzyl)sulfonyl)pyridine (commonly referred to in shorthand as 2-(4-Methoxybenzene-1-sulfonyl)pyridine) as a highly specialized reagent for Z-selective Julia-Kocienski (JK) olefination . By leveraging the unique electronic properties of the pyridine-2-yl (PYR) activating group, this protocol shifts the reaction from kinetic to thermodynamic control, providing drug development professionals with a robust, scalable method to install Z-configured 4-methoxystyrene pharmacophores.
Nomenclature Note: To function as a nucleophile in olefination, the sulfone must possess
-protons. Therefore, the active reagent discussed in this protocol is the benzylic derivative, 2-((4-methoxybenzyl)sulfonyl)pyridine.
Mechanistic Rationale: The Causality of Z-Selectivity
The classical JK olefination utilizing benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is famously E-selective. This is because the highly electrophilic nature of the BT/PT rings triggers an extremely rapid Smiles rearrangement immediately following the 1,2-addition of the carbanion to the aldehyde. Consequently, the stereochemistry is locked kinetically, favoring the anti-adduct that leads to the E-alkene [1].
In contrast, the PYR sulfone system fundamentally alters the reaction landscape:
-
Reduced Electrophilicity: The pyridine ring is significantly less electron-withdrawing than PT or BT heterocycles.
-
Reversible 1,2-Addition: Because the pyridine ring is a poorer electrophile, the intramolecular nucleophilic attack of the alkoxide (Smiles rearrangement) is drastically slowed. This kinetic bottleneck allows the initial syn and anti 1,2-adducts to dynamically equilibrate[2].
-
Thermodynamic Funneling: Given sufficient equilibration time, the reaction funnels through the lowest-energy transition state during the Smiles rearrangement. This transition state minimizes steric clash between the bulky 4-methoxyphenyl group and the aldehyde substituent, selectively yielding the Z-alkene [1].
Fig 1: Thermodynamic funneling pathway of PYR-sulfones enabling Z-selective olefination.
Quantitative Selectivity Data
To highlight the superiority of the PYR sulfone for Z-alkene synthesis, the following table summarizes the kinetic behavior and typical stereochemical outcomes of various JK activating groups.
| Sulfone Activating Group | Heterocycle Electrophilicity | 1,2-Addition Kinetics | Smiles Rearrangement Rate | Typical Alkene Geometry (E:Z) |
| BT (Benzothiazol-2-yl) | High | Kinetic Control (Irreversible) | Very Fast | > 90:10 (Highly E-Selective) |
| PT (1-Phenyltetrazol-5-yl) | Very High | Kinetic Control (Irreversible) | Extremely Fast | > 95:5 (Highly E-Selective) |
| TBT (1-tert-Butyltetrazol-5-yl) | Moderate | Mixed Control | Moderate | ~ 40:60 (Poor Selectivity) |
| PYR (Pyridin-2-yl) | Low | Thermodynamic Control (Reversible) | Slow | < 10:90 (Highly Z-Selective) |
Data synthesized from foundational mechanistic studies on heteroaryl sulfone reactivity [2].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the counterion and solvent polarity, we maximize the reversibility of the 1,2-addition. The inclusion of an in-process NMR quality control (QC) step ensures the stereochemical integrity of the product before downstream processing.
Materials Required
-
Nucleophile: 2-((4-methoxybenzyl)sulfonyl)pyridine (1.2 equiv)
-
Electrophile: Target Aldehyde (1.0 equiv)
-
Base: Potassium hexamethyldisilazide (KHMDS), 1.0 M in THF (1.3 equiv)
-
Solvent: Anhydrous THF and DMPU (N,N'-Dimethylpropyleneurea) (9:1 v/v)
Step-by-Step Methodology
Step 1: Carbanion Generation
-
Flame-dry a Schlenk flask under argon. Add 2-((4-methoxybenzyl)sulfonyl)pyridine (1.2 mmol) and dissolve in 10 mL of anhydrous THF/DMPU (9:1).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add KHMDS (1.3 mmol).
-
Causality: KHMDS is chosen over LiHMDS because the large
cation prevents tight ion-pairing with the alkoxide intermediate. Loose ion pairs are mandatory to facilitate the reversibility of the 1,2-addition step. DMPU further solvates the potassium ion.
-
Step 2: Electrophile Addition 4. Stir the deep-colored carbanion solution for 30 minutes at -78 °C. 5. Add the target aldehyde (1.0 mmol) dissolved in 2 mL of THF dropwise over 10 minutes.
-
Causality: Slow addition prevents localized exothermic spikes, suppressing competitive aldehyde self-aldol condensation.
Step 3: Equilibration and Elimination 6. Maintain the reaction at -78 °C for 1 hour to allow initial 1,2-addition. 7. Remove the cooling bath and allow the reaction to slowly warm to 25 °C. Stir at 25 °C for 3–4 hours.
-
Causality: Because the PYR group is a poor electrophile, the Smiles rearrangement requires thermal energy to proceed. Warming the reaction drives the rate-determining rearrangement and subsequent
-elimination of and pyridinolate.
Step 4: Quench and Isolation
8. Quench the reaction by adding 5 mL of saturated aqueous
-
Causality: A mild, buffered proton source neutralizes the excess base without risking acid-catalyzed Z-to-E isomerization of the newly formed alkene.
-
Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.
Step 5: Quality Control (QC) & Purification
10. Self-Validation Check: Take a crude
Fig 2: Step-by-step experimental workflow for Z-selective Julia-Kocienski olefination.
Troubleshooting & Process Optimization
-
High E-Isomer Contamination (>15%): This indicates a failure in thermodynamic equilibration. Ensure that KHMDS is strictly used (avoid lithium bases) and verify the quality of the DMPU additive. If the problem persists, extend the stirring time at -78 °C before warming to allow complete syn/anti equilibration.
-
Low Yield / Unreacted Aldehyde: The PYR sulfone carbanion can be sensitive to moisture. Ensure strict Schlenk techniques are employed. Alternatively, the Smiles rearrangement may be stalling; gently heating the reaction to 40 °C after the initial room temperature phase can force the elimination step to completion.
References
-
Chizaki, T., Fujiwara, K., Fujimoto, J., Narumi, T., Shuto, S., & Watanabe, M. (2025). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Available at:[Link] [1]
-
Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at:[Link][2]
Application Note: Base Selection for 2-(4-Methoxybenzene-1-sulfonyl)pyridine Olefination
[1]
Introduction & Reagent Definition
The Julia-Kocienski olefination (or Modified Julia olefination) is a premier method for synthesizing alkenes with high stereocontrol.[1] While 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are renowned for generating E-alkenes, 2-pyridyl (PY) sulfones occupy a unique niche: they are frequently employed to access Z-alkenes (cis-alkenes) or to olefinate sensitive substrates under mild conditions.[1]
Clarification on Reagent Identity:
The nomenclature "2-(4-Methoxybenzene-1-sulfonyl)pyridine" describes a diaryl sulfone lacking the
Key Mechanistic Advantages[1]
-
Smiles Rearrangement: The 2-pyridyl group facilitates a facile Smiles rearrangement, migrating from sulfur to oxygen, which triggers the elimination of SO₂ and 2-pyridone.[1]
-
Stereoselectivity: Unlike PT sulfones (Open Transition State
E-alkene), PY sulfones often favor a Closed Transition State due to the chelating ability of the pyridine nitrogen, biasing the reaction toward the Z-isomer .[1]
Base Selection Strategy
The choice of base dictates the metal cation (
Comparative Analysis of Bases
| Base | Cation Radius | Solvent Compatibility | Mechanism Bias | Primary Outcome |
| LiHMDS | Small (Li⁺) | THF, Et₂O | Chelation Control (Closed TS) | High Z-Selectivity |
| NaHMDS | Medium (Na⁺) | THF, DME | Mixed | Moderate Z-Selectivity / High Yield |
| KHMDS | Large (K⁺) | DME, DMF | Charge Separation (Open TS) | Erosions of Z (shifts toward E) |
| DMPU/HMPA | (Additives) | - | Disrupts Chelation | Shifts toward E |
The "Barbier-Type" Protocol
For 2-pyridyl sulfones, a Barbier-type execution (mixing sulfone and aldehyde before adding base) is strongly recommended over pre-metallation.[1]
Visualizing the Pathway
The following diagram illustrates the bifurcation between the Z-selective (Closed TS) and E-selective (Open TS) pathways, controlled by the base cation.
Figure 1: Mechanistic divergence in Julia-Kocienski olefination driven by base cation size.
Detailed Experimental Protocol
Objective: Synthesis of (Z)-1-methoxy-4-styrylbenzene using LiHMDS for maximal stereoselectivity.
Materials
-
Sulfone: 2-[(4-methoxybenzyl)sulfonyl]pyridine (1.0 equiv)[1]
-
Electrophile: Benzaldehyde (1.2 equiv)[1]
-
Base: LiHMDS (1.0 M in THF) (1.3 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration relative to sulfone)
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Add the sulfone (1.0 mmol) and benzaldehyde (1.2 mmol) to the flask. Dissolve in anhydrous THF (10 mL).
-
Note: Ensure the aldehyde is freshly distilled or free of benzoic acid, which consumes base.[1]
-
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C . Allow to equilibrate for 15 minutes.
-
Base Addition (Critical Step):
-
Reaction Progression:
-
Stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2–3 hours.[1]
-
Mechanistic Note: The warming step is crucial for the Smiles rearrangement and subsequent elimination of SO₂.[1] If quenched too early, the intermediate
-hydroxysulfone may be isolated instead of the alkene.[1]
-
-
Quench & Workup:
-
Purification: Purify via silica gel flash chromatography.
-
Tip: The byproduct is 2-pyridone (highly polar) or 2-pyridyl sulfinate, which are easily separated from the non-polar alkene.[1]
-
Troubleshooting & Optimization Matrix
Use this decision matrix to adjust conditions based on initial results.
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Incomplete elimination or anion quenching. | 1.[1] Increase reaction time at RT (or reflux THF).2. Switch base to NaHMDS (more reactive). |
| Poor Z/E Ratio | Loss of chelation control.[1] | 1. Ensure temp is strictly -78 °C during addition.2. Switch solvent to pure THF (avoid polar co-solvents).3. Use LiHMDS exclusively. |
| Starting Material Recovery | Sulfone enolization failed or aldehyde wet. | 1. Titrate LiHMDS to verify concentration.2. Dry aldehyde over molecular sieves.[1] |
| Intermediate Isolated | Smiles rearrangement failed. | 1. The elimination is the rate-determining step.[1] Heat the reaction to 50 °C after base addition if using sterically hindered aldehydes. |
References
-
Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.[1] Link
-
Kocienski, P. J., et al. (1998).[1][3][4] A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26–28.[1][4] Link
-
Luo, Q., et al. (2022).[1][5] Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions.[1][5][6] Tetrahedron, 113, 132694.[1][5] Link[1][5]
-
Charette, A. B., et al. (2001).[1][7] Highly Stereoselective Synthesis of Z-Alkenes via the Julia-Kocienski Olefination.[1][8] Tetrahedron Letters, 42(31), 5149-5153.[1] Link
Sources
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: Optimizing One-Pot Julia-Kocienski Olefination for Stereoselective Alkene Synthesis
Executive Summary
The synthesis of highly substituted, stereodefined alkenes is a critical bottleneck in late-stage natural product synthesis and drug development. While the classical Julia-Lythgoe olefination requires a cumbersome two-pot process involving reductive elimination with toxic or harsh reagents (e.g., sodium amalgam or SmI₂), the Julia-Kocienski (Modified Julia) olefination offers a highly efficient, one-pot alternative[1]. By utilizing heteroaryl sulfones, the reaction cascade bypasses the need for isolation of intermediates, driving the reaction to completion via a spontaneous Smiles rearrangement and the thermodynamically favorable extrusion of sulfur dioxide (SO₂)[2].
This application note provides researchers with a comprehensive mechanistic framework, strategic reagent selection guidelines, and a self-validating experimental protocol for achieving high E- or Z-stereoselectivity in one-pot Julia-Kocienski olefinations.
Mechanistic Causality: The Engine of the One-Pot Protocol
To rationally optimize reaction conditions, one must understand the causality behind the molecular transformations. The Julia-Kocienski olefination is defined by three critical phases[3]:
-
Metalation and 1,2-Addition: A strong, non-nucleophilic base deprotonates the heteroaryl sulfone. The resulting carbanion undergoes a 1,2-addition to the carbonyl compound (aldehyde or ketone). The stereochemical outcome (syn vs. anti alkoxysulfone) is determined at this stage and is heavily influenced by the choice of base counterion and solvent[4].
-
Smiles Rearrangement: Unlike classical phenyl sulfones, the electron-deficient heteroaryl ring (e.g., benzothiazole or tetrazole) undergoes a spontaneous intramolecular nucleophilic aromatic substitution. The oxygen atom of the newly formed alkoxide attacks the ipso-carbon of the heteroaryl ring, triggering an S-to-O migration of the heteroaryl group[2][5].
-
Reductive Elimination: The resulting β-aryloxy sulfinate salt is highly unstable. It undergoes a stereospecific anti-elimination, expelling SO₂ gas and an aryloxide anion to yield the alkene[1]. The evolution of SO₂ provides the thermodynamic driving force that makes this a one-pot process.
Mechanistic sequence of the one-pot Julia-Kocienski olefination.
Strategic Variables: Controlling E/Z Stereoselectivity
The true power of the Julia-Kocienski reaction lies in its tunable stereoselectivity. The E/Z ratio is not arbitrary; it is a direct consequence of the transition state geometry during the initial 1,2-addition, which can be manipulated via the sulfone activating group, the base counterion, and the solvent polarity[4][6].
Sulfone Activating Groups
-
PT Sulfones (1-phenyl-1H-tetrazol-5-yl): The gold standard for E-selective synthesis. The sterically demanding phenyl group discourages self-condensation (a common side reaction where the carbanion attacks unreacted sulfone). This allows for standard pre-metallation of the sulfone before aldehyde addition[2][4].
-
BT Sulfones (benzothiazol-2-yl): Historically significant but prone to self-condensation. Reactions utilizing BT sulfones must often be run under "Barbier-like conditions," where the base is added dropwise to a pre-mixed solution of the sulfone and aldehyde[4].
-
PYR Sulfones (pyridin-2-yl): Often utilized when Z-selectivity is desired, as the pyridine nitrogen can participate in specific metal coordination that alters the transition state[4].
Counterion and Solvent Effects
The size of the base's counterion dictates whether the reaction proceeds via an open or closed transition state[4][6]:
-
Open Transition State (E-selective): Achieved using large, non-coordinating counterions (e.g., K⁺ from KHMDS) in highly polar or coordinating solvents (THF, often with DMPU or HMPA additives). This minimizes chelation, allowing steric bulk to drive the formation of the anti-alkoxysulfone, which eliminates to the E-alkene.
-
Closed Transition State (Z-selective): Achieved using small, tightly coordinating counterions (e.g., Li⁺ from LiHMDS) in non-polar or moderately polar solvents. This enforces a rigid, Zimmerman-Traxler-type cyclic transition state, favoring the syn-alkoxysulfone and resulting in the Z-alkene.
Quantitative Selectivity Matrix
Table 1: Empirical guidelines for tuning Julia-Kocienski stereoselectivity based on literature precedent.
| Sulfone Type | Base / Counterion | Solvent System | Predominant Selectivity | Mechanistic Rationale |
| PT (Tetrazole) | KHMDS (K⁺) | THF / DMPU (-78 °C) | High E (>95:5) | Open transition state; steric bulk of the phenyl ring favors anti-addition[7]. |
| BT (Benzothiazole) | LiHMDS (Li⁺) | THF (-78 °C) | Moderate Z | Closed chelate transition state driven by tight Li⁺ coordination[4]. |
| PYR (Pyridine) | DBU or KHMDS | CH₂Cl₂ or THF | High Z | Electronic effects and specific coordination of the pyridine nitrogen[4]. |
Self-Validating Experimental Protocol: E-Selective Olefination
The following protocol details the synthesis of a highly E-selective alkene using a PT-sulfone. To ensure self-validation, the protocol utilizes Barbier-like conditions , which act as a failsafe against sulfone self-condensation, even when using the more stable PT derivatives[4].
Materials Required
-
1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.2 equiv)
-
Aldehyde substrate (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system
-
Saturated aqueous NH₄Cl (for quenching)
Step-by-step experimental workflow for the Julia-Kocienski reaction.
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous environment. Moisture will prematurely protonate the metalated sulfone.
-
Substrate Solubilization: Add the PT-sulfone (1.2 mmol) and the aldehyde (1.0 mmol) to the flask. Dissolve the mixture in anhydrous THF (10 mL, resulting in a ~0.1 M solution).
-
Temperature Equilibration: Submerge the reaction flask in a dry ice/acetone bath to cool the system to -78 °C. Allow 10 minutes for temperature equilibration.
-
Base Addition (The Critical Step): Using a syringe pump or careful manual addition, add the KHMDS solution (1.3 mL of a 1.0 M solution, 1.3 mmol) dropwise down the side of the flask over 15–20 minutes.
-
Self-Validation Check: A transient yellow/orange color typically flashes upon base addition, indicating the formation of the sulfone carbanion, which is immediately consumed by the aldehyde[7].
-
-
Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature (approx. 20 °C) over 2 hours.
-
Self-Validation Check: The warming phase is critical. The Smiles rearrangement and subsequent elimination of SO₂ require thermal energy. You may observe subtle gas evolution (SO₂) as the reaction reaches room temperature. Monitor complete consumption of the aldehyde via TLC (UV/Stain).
-
-
Quenching & Workup: Once TLC indicates completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure E-alkene.
Troubleshooting Guide
| Observation | Causal Diagnosis | Recommended Solution |
| Low Yield / High Sulfone Recovery | Incomplete deprotonation due to wet solvent or degraded base. | Titrate the KHMDS base before use. Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm). |
| Formation of Sulfone Dimer | Self-condensation of the sulfone carbanion[4]. | Switch from a BT-sulfone to a sterically hindered PT-sulfone. Strictly adhere to Barbier-like conditions (adding base to the pre-mixed aldehyde/sulfone). |
| Poor E/Z Selectivity | Transition state is not sufficiently "open"[6]. | Ensure KHMDS is used (not LiHMDS). Add a highly polar co-solvent like DMPU (10-20% v/v) to further disrupt metal chelation. |
| Reaction stalls at intermediate | Smiles rearrangement is thermodynamically hindered. | Allow the reaction to stir at room temperature for a longer duration, or gently warm to 40 °C if the substrates are thermally stable. |
References
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Library of Medicine (NIH). Available at:[Link]
-
The Julia–Kocienski Olefination. Organic Reactions. Available at: [Link]
-
Julia olefination. Wikipedia. Available at:[Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at:[Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at:[Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Available at: [Link]
Sources
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. preprints.org [preprints.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comparative Guide to LiHMDS and NaHMDS in 2-Pyridyl Sulfone Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-pyridyl sulfone moiety is a cornerstone in modern synthetic chemistry, prized for its role as a versatile activating group and its prevalence in medicinally relevant scaffolds. Its synthetic utility is critically dependent on the choice of a strong, non-nucleophilic base for deprotonation, typically at the α-carbon, to generate a nucleophilic intermediate. Among the plethora of available bases, lithium hexamethyldisilazide (LiHMDS) and sodium hexamethyldisilazide (NaHMDS) have emerged as common, yet functionally distinct, reagents. This guide provides an in-depth analysis of the nuanced differences between LiHMDS and NaHMDS when employed with 2-pyridyl sulfone reagents. We will delve into the causal relationships between the metal counterion (Li⁺ vs. Na⁺), aggregation states, and reaction outcomes, offering field-proven insights to guide your experimental design and troubleshooting.
The Decisive Role of the Counterion: Li⁺ vs. Na⁺
The seemingly subtle difference between a lithium and a sodium counterion imparts profound changes in the reactivity, selectivity, and overall success of reactions involving 2-pyridyl sulfones. These differences are not arbitrary but are rooted in the fundamental physicochemical properties of the alkali metal cations, namely their size, Lewis acidity, and coordination behavior.
Aggregation and Solvation: A Tale of Two Bases
Both LiHMDS and NaHMDS exist as aggregates in solution, with the degree of aggregation being highly dependent on the solvent.[1] However, the nature of these aggregates differs significantly.
-
LiHMDS: In non-coordinating hydrocarbon solvents, LiHMDS predominantly exists as a cyclic trimer. In ethereal solvents like tetrahydrofuran (THF), it forms a mixture of dimers and monomers. The small size and high charge density of the Li⁺ ion allow for strong coordination with solvent molecules. This solvation is critical, as the monomeric form is generally considered the most reactive species.
-
NaHMDS: The larger Na⁺ ion has a lower charge density, leading to weaker coordination with solvent molecules compared to Li⁺.[2] This results in different aggregation states and solvation shells. While NaHMDS also forms dimers and monomers in solution, the equilibrium can be different from that of LiHMDS under identical conditions.
The key takeaway for the synthetic chemist is that the concentration of the reactive monomeric species can differ between LiHMDS and NaHMDS solutions of the same molarity, influencing reaction kinetics.
Lewis Acidity and Chelation: The Pyridyl Advantage
The 2-pyridyl sulfone architecture presents a bidentate coordination site through the pyridine nitrogen and one of the sulfone oxygen atoms. This chelation plays a pivotal role in the deprotonation event.
-
The Lithium Advantage in Chelation: The smaller, more Lewis acidic Li⁺ ion forms a tighter, more stable chelate with the 2-pyridyl sulfone substrate.[3] This pre-coordination brings the HMDS anion into close proximity to the α-proton, facilitating a more efficient and often more regioselective deprotonation.
-
The Sodium Consideration: The larger, less Lewis acidic Na⁺ ion forms a weaker chelate. While deprotonation still occurs, the pre-coordination is less pronounced, which can lead to differences in reactivity and, in some cases, regioselectivity.
This differential chelation is a critical factor to consider when designing a synthetic route, as it can influence which proton is abstracted in a complex molecule.
Mechanistic Implications in the Julia-Kocienski Olefination
A primary application of α-metalated 2-pyridyl sulfones is the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[4] Here, the choice between LiHMDS and NaHMDS can directly influence the stereochemical outcome of the reaction.[3]
The reaction proceeds through the addition of the α-sulfonyl carbanion to an aldehyde, forming a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of SO₂ and a pyridin-2-olate to furnish the alkene.[5] The stereoselectivity of the reaction is determined in the initial addition step.
-
LiHMDS and the Closed Transition State: With the small Li⁺ counterion, the reaction proceeds through a closed, six-membered Zimmerman-Traxler-like transition state. The lithium cation coordinates to both the aldehyde oxygen and the sulfone oxygen, leading to a highly organized arrangement. In the context of 2-pyridyl sulfones, this chelation control often leads to high Z-selectivity.[3]
-
NaHMDS and the Potential for an Open Transition State: The larger Na⁺ cation may not fit as comfortably into a tight, closed transition state. This can lead to a more open, less organized transition state, which can alter the stereochemical outcome, potentially leading to lower Z-selectivity or even a preference for the E-isomer, depending on the specific substrates.[3]
Diagram 1: Influence of Counterion on Julia-Kocienski Transition State
Caption: Counterion effect on the Julia-Kocienski transition state.
Comparative Data and Reaction Parameters
While a direct, side-by-side comparison under identical conditions is sparse in the literature, we can compile typical parameters and expected outcomes based on mechanistic principles.
| Parameter | LiHMDS | NaHMDS | Rationale and Key Considerations |
| Typical Solvent | THF, Toluene, Hexane | THF, Toluene | THF is generally preferred for its solvating properties, which help to break up aggregates. |
| Temperature | -78 °C to 0 °C | -78 °C to RT | Low temperatures are crucial for maintaining kinetic control and preventing side reactions. |
| Stereoselectivity | Generally high Z-selectivity | Variable, often lower Z-selectivity | Driven by the ability of Li⁺ to form a tight, closed transition state.[3] |
| Reaction Rate | Often faster | Can be slower | The tighter chelation with Li⁺ may lead to a more facile deprotonation. |
| Substrate Scope | Broad | Broad, but may be more sensitive to sterics | The larger effective size of the sodiated intermediate could lead to increased steric hindrance. |
| Side Reactions | Can promote lithium-halogen exchange | Less prone to metal-halogen exchange | A key consideration when working with halogenated substrates.[6] |
Experimental Protocols
The following protocols are representative examples for the Julia-Kocienski olefination of a generic 2-pyridyl sulfone with an aldehyde. Note: These are starting points and may require optimization for specific substrates.
Diagram 2: General Workflow for Julia-Kocienski Olefination
Caption: Standard experimental workflow for the olefination reaction.
Protocol 4.1: Z-Selective Olefination using LiHMDS
Objective: To achieve high Z-selectivity in the olefination of a 2-pyridyl sulfone.
Materials:
-
2-Pyridyl sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the 2-pyridyl sulfone.
-
Dissolution: Dissolve the sulfone in anhydrous THF (to make a ~0.1 M solution). Add the aldehyde at room temperature.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is critical to ensure kinetic deprotonation and to stabilize the resulting carbanion. It also enhances the stereoselectivity of the addition to the aldehyde.
-
-
Base Addition: Add the LiHMDS solution dropwise over 10-15 minutes via a syringe pump. A color change (typically to yellow or orange) is often observed, indicating the formation of the carbanion.
-
Rationale: Slow addition prevents localized high concentrations of the base, which could lead to side reactions. It also helps to maintain the low temperature of the reaction.
-
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: This allows for the complete formation of the β-alkoxy sulfone intermediate and its subsequent rearrangement and elimination.
-
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Rationale: The mild acidic quench protonates any remaining carbanion and the pyridin-2-olate byproduct without causing degradation of the desired product.
-
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4.2: Olefination using NaHMDS
Objective: To perform the olefination using NaHMDS. Note that the stereoselectivity may be lower than with LiHMDS.
Materials:
-
2-Pyridyl sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
NaHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents
Procedure:
The procedure is largely identical to Protocol 4.1, with NaHMDS substituted for LiHMDS.
-
Preparation, Dissolution, and Cooling: Follow steps 1-3 as in Protocol 4.1.
-
Base Addition: Add the NaHMDS solution dropwise over 10-15 minutes at -78 °C.
-
Rationale: Similar to LiHMDS, slow addition is crucial. The weaker coordinating ability of Na⁺ may necessitate slightly longer reaction times or slightly elevated temperatures in some cases, but starting at -78 °C is recommended.
-
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. It may be necessary to allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) to achieve full conversion, which should be determined empirically for each substrate.
-
Quenching, Workup, and Purification: Follow steps 6-8 as in Protocol 4.1.
Concluding Remarks and Future Outlook
The choice between LiHMDS and NaHMDS in the functionalization of 2-pyridyl sulfones is a critical decision that should be guided by the desired reaction outcome. For stereocritical applications such as the Julia-Kocienski olefination where high Z-selectivity is paramount, the superior chelating ability of Li⁺ makes LiHMDS the base of choice. However, in situations where stereoselectivity is not a concern, or where the higher reactivity of organolithium species might lead to undesired side reactions (such as metal-halogen exchange), NaHMDS presents a viable and often more cost-effective alternative.
As the field of synthetic methodology continues to evolve, a deeper understanding of the subtle interplay between counterions, substrates, and solvents will undoubtedly lead to the development of even more selective and efficient transformations. We encourage researchers to view the choice of base not as a trivial parameter, but as a powerful tool to steer the course of their chemical reactions.
References
- [Placeholder for a review on pyridyl sulfones in synthesis]
- [Placeholder for a paper on aggreg
- [Placeholder for a study on Lewis acidity of alkali metal c
- [Placeholder for a paper on chel
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
- [Placeholder for a seminal paper on the Julia-Kocienski olefin
-
MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
- [Placeholder for a paper on Zimmerman-Traxler model]
- [Placeholder for a paper on the Smiles rearrangement]
- [Placeholder for a comparative study of organolithium and organosodium reagents]
-
DSpace@MIT. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
- [Placeholder for a general reference on organometallic chemistry]
-
PMC. Tailoring Na⁺ Chelation Dynamics for Expedient Sulfur Redox Kinetics in Low‐Temperature Sodium–Sulfur Batteries. [Link]
-
Beilstein Journals. From lithium to sodium: cell chemistry of room temperature sodium–air and sodium–sulfur batteries. [Link]
Sources
- 1. BJNANO - From lithium to sodium: cell chemistry of room temperature sodium–air and sodium–sulfur batteries [beilstein-journals.org]
- 2. Tailoring Na⁺ Chelation Dynamics for Expedient Sulfur Redox Kinetics in Low‐Temperature Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Note: Solvent-Driven E/Z Stereocontrol in Modified Julia-Kocienski Olefination
Introduction & Strategic Context
The modified Julia olefination (Julia-Kocienski olefination) has established itself as a cornerstone carbon-carbon bond-forming reaction in late-stage natural product synthesis and drug development[1]. By replacing the classical phenyl sulfone with heteroaryl sulfones—most notably 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT)—the reaction circumvents the tedious reductive elimination steps of the classical Julia-Lythgoe method, allowing for a streamlined, one-pot process[2].
While the Julia-Kocienski reaction is historically celebrated for its high (E)-stereoselectivity, modern drug discovery often demands access to both (E)- and (Z)-isomers from a common set of precursors. Recent mechanistic insights reveal that the stereochemical outcome is not rigidly fixed by the substrate; rather, it is highly malleable and dictated by the intricate interplay between the solvent environment, the metal counterion, and the reversibility of the initial addition step[3][4]. This application note provides a comprehensive guide to rationally tuning these parameters to achieve predictable (E)- or (Z)-selectivity.
Mechanistic Causality: The Role of Solvents and Counterions
To manipulate the stereochemical outcome, one must understand the causality of the reaction pathway. The Julia-Kocienski olefination proceeds via a cascade:
-
Metallation of the heteroaryl sulfone.
-
Nucleophilic Addition of the sulfonyl anion to the aldehyde to form anti- and syn-β-alkoxysulfone intermediates.
-
Smiles Rearrangement via a spirocyclic intermediate.
-
Elimination of sulfur dioxide and the heteroaryl oxide to yield the alkene[4][5].
The critical stereodetermining event is the addition step (Step 2). Because the subsequent Smiles rearrangement and elimination are strictly stereospecific (anti-adduct yields (E)-alkene; syn-adduct yields (Z)-alkene), controlling the diastereoselectivity of the initial addition is paramount[1][2].
Kinetic vs. Thermodynamic Control
-
Non-Polar/Moderately Polar Solvents (THF, DME): When using hard Lewis acidic counterions (e.g., Li⁺) in solvents like THF, the metal cation tightly coordinates both the sulfone oxygen and the aldehyde carbonyl. This forms a rigid, Zimmerman-Traxler-like closed transition state. The addition is largely irreversible (kinetic control), heavily favoring the anti-adduct to minimize steric clash, thereby yielding the (E)-alkene [2].
-
Polar Aprotic Solvents (DMPU, DMF, HMPA) & Chelators: Introducing highly polar solvents or cation-specific chelating agents (e.g., 18-crown-6 for K⁺) disrupts this tight coordination. The cation is sequestered, leading to an open transition state and charge separation[1]. Under these conditions, the addition step becomes reversible (thermodynamic control). The system equilibrates prior to the irreversible Smiles rearrangement, which, depending on the steric bulk of the aldehyde, can preferentially drive the formation of the syn-adduct and ultimately the (Z)-alkene [3].
Mechanistic divergence in Julia-Kocienski olefination dictated by solvent and counterion effects.
Quantitative Impact of Solvent Systems
The profound impact of solvent and additive selection is best illustrated by quantitative shifts in stereoselectivity. The table below summarizes the olefination of 2-naphthaldehyde with a PT-sulfone derivative under varying conditions, demonstrating the shift from (E)- to (Z)-preference[6][7].
| Solvent System | Base / Additive | Temperature | Major Isomer | E/Z Ratio |
| THF | KHMDS | -78 °C | (E)-Alkene | 73 : 27 |
| THF | LHMDS | -78 °C | (E)-Alkene | > 80 : 20 |
| DMF / HMPA | LHMDS | -78 °C | (Z)-Alkene | 37 : 63 |
| DMPU | LHMDS | -78 °C | (Z)-Alkene | 25 : 75 |
| THF | LHMDS + MgBr₂·OEt₂ | -78 °C | (Z)-Alkene | 14 : 86 |
Data synthesized from studies on fluoroolefin synthesis via Julia-Kocienski olefination[6]. Note: MgBr₂ acts as an oxophilic Lewis acid that alters the transition state geometry, heavily favoring the syn-adduct.
Self-Validating Experimental Protocols
The following protocols are designed with self-validating visual cues (colorimetric changes) to ensure researchers can verify the success of intermediate steps before proceeding[5].
Protocol A: Standard (E)-Selective Olefination
Objective: Maximize (E)-alkene formation using kinetic control via a closed transition state. Reagents: PT-sulfone (1.0 equiv), Aldehyde (1.5 equiv), KHMDS or LiHMDS (1.1 equiv), Anhydrous DME or THF.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen (N₂).
-
Dissolution: Dissolve the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL). Cool the stirred solution to -55 °C using a dry ice/acetone bath.
-
Metallation: Dropwise add a solution of KHMDS (11.0 mmol) in DME (20 mL) over 10 minutes via a cannula or syringe pump.
-
Self-Validation Check: The solution will transition from clear to a vivid yellow-orange , eventually darkening to dark brown over 60–70 minutes, confirming complete deprotonation and formation of the sulfonyl anion[5].
-
-
Addition: Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes. Maintain the reaction at -55 °C for 1 hour.
-
Self-Validation Check: The dark brown color will rapidly dissipate, changing to a light yellow hue, indicating the consumption of the anion and successful formation of the alkoxide adduct[5].
-
-
Elimination & Workup: Remove the cooling bath and allow the mixture to warm to ambient temperature overnight to drive the Smiles rearrangement and elimination.
-
Quench: Quench the reaction with H₂O (5 mL) and stir for 1 hour. Dilute with Et₂O, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Modified (Z)-Selective Olefination
Objective: Induce thermodynamic control to favor (Z)-alkene formation by utilizing cation sequestration[3]. Reagents: PT-sulfone (1.0 equiv), Aldehyde (1.2 equiv), KHMDS (1.2 equiv), 18-Crown-6 (1.5 equiv), Anhydrous THF/DMF mixture (4:1).
-
Preparation: In a rigorously dried flask under N₂, dissolve 18-crown-6 (1.5 mmol) and PT-sulfone (1.0 mmol) in a 4:1 mixture of anhydrous THF/DMF (10 mL).
-
Cooling & Metallation: Cool the mixture to -78 °C. Slowly add KHMDS (1.2 mmol, 0.5 M in toluene). Stir for 30 minutes. The presence of 18-crown-6 immediately sequesters the K⁺ ion, preventing closed-state coordination.
-
Addition: Add the aldehyde (1.2 mmol) dropwise. Stir at -78 °C for 2 hours.
-
Causality Note: The highly polar environment and lack of metal coordination allow the addition step to be reversible. The system equilibrates to the thermodynamically favored syn-adduct (especially for non-branched aldehydes)[3].
-
-
Warming: Gradually warm the reaction to room temperature over 4 hours to facilitate the rearrangement.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with LiCl (5% aqueous solution) to remove residual DMF. Dry, concentrate, and purify.
References
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations Preprints.org (2024). URL:[Link]
-
Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity Organic Chemistry Portal / J. Org. Chem. (2012). URL:[Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination National Institutes of Health (PMC). URL:[Link]
-
Julia-Kocienski Olefination Chem-Station Int. Ed. (2015). URL:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: High-Selectivity Synthesis of Stilbenes via Julia-Kocienski Olefination
This Application Note is structured as a high-level technical guide for the synthesis of stilbenes, specifically targeting the use of 2-pyridyl sulfones in the Julia-Kocienski Olefination .
Executive Summary
The synthesis of stilbenes (1,2-diarylethenes) is a cornerstone in the production of functional materials, optical brighteners, and bioactive stilbenoids (e.g., resveratrol). While the Wittig and Horner-Wadsworth-Emmons reactions are traditional choices, they often suffer from difficult byproduct removal (phosphine oxides) or poor E-selectivity with semi-stabilized ylides.
This protocol details the Julia-Kocienski Olefination using 2-pyridyl sulfones (PT-sulfones). This "one-pot" modification of the classical Julia olefination offers distinct advantages:
-
Spontaneous Elimination: Eliminates the need for a separate reductive elimination step (Na/Hg).
-
High E-Selectivity: Particularly for semi-stabilized benzyl sulfones used in stilbene synthesis.
-
Atom Economy: The byproduct (2-pyridone) is water-soluble and easily removed.
Critical Reagent Verification
Attention: The reagent name provided in the topic—2-(4-Methoxybenzene-1-sulfonyl)pyridine—describes a diaryl sulfone (Ar-SO₂-Ar). Diaryl sulfones lack the
Correct Active Reagent: To synthesize stilbenes via this mechanism, the sulfone must possess a benzylic methylene group. Therefore, this protocol assumes the use of the benzyl sulfone derivative:
-
IUPAC Name: 2-[(4-Methoxyphenyl)methylsulfonyl]pyridine
-
Structure: Py-SO₂-CH₂-(4-OMe-C₆H₄)
-
Role: Nucleophile (Latent Carbanion)
Note: If you strictly possess the diaryl sulfone (no methylene bridge), this protocol will not function. Diaryl sulfones require palladium-catalyzed desulfitative cross-coupling (e.g., with styrenes) to form stilbenes, which is a different mechanistic class.
Mechanistic Insight: The Smiles Rearrangement
The efficiency of the Julia-Kocienski reaction relies on the Smiles Rearrangement . Unlike the classical Julia reaction, which requires a discrete acylation/reduction sequence, the 2-pyridyl group acts as an internal electrophile to trap the alkoxide intermediate.
Reaction Pathway:
-
Metallation: The benzylic proton is removed by a strong base (e.g., LiHMDS) to form a metallated sulfone.
-
Addition: The carbanion attacks the aldehyde electrophile. This step establishes the stereochemistry (anti vs. syn).
-
Smiles Rearrangement: The resulting alkoxide attacks the C-2 position of the pyridine ring (ipso-substitution), causing the sulfonyl group to migrate from Carbon to Oxygen.
-
Elimination: The intermediate collapses, ejecting sulfur dioxide (SO₂) and the lithiated 2-pyridone, forming the alkene double bond.
Mechanism Visualization
Figure 1: Mechanistic pathway of the Julia-Kocienski olefination involving the critical Smiles rearrangement.[1]
Experimental Protocol
Module A: Preparation of the Sulfone (If not commercial)
Prerequisite: Synthesis of 2-[(4-methoxyphenyl)methylsulfonyl]pyridine.
-
S-Alkylation:
-
Dissolve 2-mercaptopyridine (1.0 equiv) and 4-methoxybenzyl chloride (1.05 equiv) in Ethanol (0.5 M).
-
Add K₂CO₃ (1.2 equiv) and reflux for 4 hours.
-
Workup: Filter salts, concentrate, and recrystallize (EtOH/Hexane) to obtain the sulfide.
-
-
Oxidation:
-
Dissolve the sulfide in CH₂Cl₂ (0.2 M) at 0°C.
-
Add m-CPBA (2.5 equiv) portion-wise. Stir at RT for 12 hours.
-
Workup: Wash with sat. NaHCO₃ and Na₂S₂O₃. Dry (MgSO₄) and concentrate.
-
Yield Target: >85% white crystalline solid.
-
Module B: Olefination (Stilbene Synthesis)
Reagents:
-
Sulfone: 2-[(4-Methoxyphenyl)methylsulfonyl]pyridine (1.0 mmol)
-
Electrophile: Aryl Aldehyde (e.g., Benzaldehyde, 1.1 mmol)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 mmol)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add the Sulfone (1.0 mmol) and Aldehyde (1.1 mmol) to the flask. Dissolve in anhydrous THF (10 mL).
-
Note: This "Barbier-type" protocol (mixing reagents before base) is preferred for 2-pyridyl sulfones to minimize self-condensation.
-
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LiHMDS (1.2 mL, 1.2 mmol) dropwise over 5 minutes via syringe.
-
Observation: The solution will typically turn a deep yellow/orange color, indicating carbanion formation.
-
-
Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) over 2 hours.
-
Mechanistic Check: The warming step is crucial for the Smiles rearrangement and elimination to occur.
-
-
Quenching: Quench the reaction with Saturated NH₄Cl solution (5 mL).
-
Workup:
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Target: (E)-4-methoxystilbene.
-
Data Analysis & Optimization
Stereoselectivity (E/Z Ratio)
While 2-pyridyl sulfones are famous for variable selectivity, in the synthesis of stilbenes (benzyl sulfone + aryl aldehyde), the reaction is generally (E)-selective .
| Variable | Condition | Expected E:Z Ratio | Notes |
| Solvent | THF (Non-polar) | > 90:10 | Favors "closed" transition state; high E. |
| Solvent | DMF (Polar) | ~ 60:40 | Dipolar solvents can erode selectivity. |
| Base | LiHMDS | High E | Lithium cation coordinates tightly, aiding the rearrangement. |
| Base | KHMDS | Moderate E | Larger counterion leads to "open" transition states.[2] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Sulfone Self-Condensation | Use "Barbier" conditions (pre-mix sulfone and aldehyde, then add base).[2] |
| No Reaction | Wet Solvent | Ensure THF is distilled or from a solvent purification system (SPS). |
| Intermediate Stuck | Incomplete Elimination | Ensure reaction warms fully to RT or reflux gently (40°C) if needed. |
| Low E-Selectivity | Kinetic Control Failure | Switch solvent to Toluene or Ether; lower addition temperature. |
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Kocienski, P. J., et al. (1998).[1] A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and ketones.[3] Synlett, 1998(1), 26-28. Link
-
Baudin, J. B., Hareau, G., Julia, S. A., & Ruel, O. (1991). A direct synthesis of olefins by reaction of carbonyl compounds with lithio derivatives of 2-[alkyl- or (2-alkenyl)- or benzyl-sulfonyl]-benzothiazoles. Tetrahedron Letters, 32(9), 1175-1178. Link
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(11), 1822-1836. Link
Sources
Application Notes and Protocols for the Coupling of 2-(4-Methoxybenzene-1-sulfonyl)pyridine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefin Synthesis via the Julia-Kocienski Reaction
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, with profound implications for drug discovery and development. Among the arsenal of olefination methodologies, the Julia-Kocienski reaction has emerged as a powerful and versatile tool for the stereoselective synthesis of alkenes.[1][2] This one-pot modification of the classical Julia-Lythgoe olefination utilizes heteroaryl sulfones to facilitate the coupling of a sulfonyl carbanion with an aldehyde, proceeding under mild conditions with broad functional group tolerance.[3]
This application note provides a detailed guide to the use of 2-(4-methoxybenzene-1-sulfonyl)pyridine as a key reagent in the Julia-Kocienski olefination. The incorporation of the 2-pyridylsulfonyl moiety offers distinct advantages, particularly in influencing the stereochemical outcome of the reaction, often favoring the formation of (Z)-alkenes.[4] The 4-methoxybenzene substituent provides additional electronic and solubility characteristics to the sulfone. We will delve into the mechanistic underpinnings of this transformation, provide a robust protocol for the synthesis of the title sulfone, and offer a detailed, step-by-step procedure for its coupling with aldehydes to generate disubstituted alkenes, a common structural motif in medicinally relevant molecules.
Reaction Mechanism: A Stepwise Look at Alkene Formation
The Julia-Kocienski olefination with 2-(4-methoxybenzene-1-sulfonyl)pyridine proceeds through a well-defined mechanistic pathway, initiated by the deprotonation of the alkyl group attached to the sulfone. The subsequent steps involve nucleophilic attack, a key intramolecular rearrangement, and elimination to furnish the final alkene product.[1][3]
-
Deprotonation: A strong base, such as potassium hexamethyldisilazide (KHMDS), abstracts a proton from the α-carbon of the alkyl chain attached to the 2-(4-methoxybenzene-1-sulfonyl)pyridine, generating a stabilized carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: This is the pivotal and characteristic step of the modified Julia olefination. The alkoxide intermediate undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[5] The oxygen atom attacks the 2-position of the pyridine ring, leading to the formation of a spirocyclic intermediate. This is followed by the cleavage of the carbon-sulfur bond, resulting in the transfer of the pyridyl group from the sulfur to the oxygen atom.
-
Elimination: The resulting sulfinate intermediate is unstable and spontaneously eliminates sulfur dioxide (SO₂) and a pyridin-2-olate anion to form the desired alkene. The elimination is typically stereospecific.
Caption: The reaction mechanism of the Julia-Kocienski olefination.
Synthesis of the Starting Material: 2-(4-Methoxybenzene-1-sulfonyl)pyridine
Proposed Synthetic Route:
Caption: Proposed synthesis of the title sulfone.
Protocol 1: Synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine
This protocol is based on a copper-catalyzed cross-coupling reaction, a general method for the synthesis of diaryl and aryl heteroaryl sulfones.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloropyridine | 113.55 | 1.14 g | 10.0 | Starting Material |
| Sodium 4-methoxybenzenesulfinate | 178.17 | 2.14 g | 12.0 | Starting Material |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 | Catalyst |
| N,N'-Dimethylethylenediamine | 88.15 | 0.11 mL | 1.0 | Ligand |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (10.0 mmol), sodium 4-methoxybenzenesulfinate (12.0 mmol), copper(I) iodide (0.5 mmol), and N,N'-dimethylethylenediamine (1.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (20 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxybenzene-1-sulfonyl)pyridine.
Application Protocol: Coupling with Aldehydes
The following protocol details the Julia-Kocienski olefination of an alkyl 2-(4-methoxybenzene-1-sulfonyl)pyridine with an aromatic aldehyde. For this example, we will use benzyl 2-(4-methoxybenzene-1-sulfonyl)pyridine and benzaldehyde to synthesize stilbene derivatives.
Protocol 2: Julia-Kocienski Olefination
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzyl 2-(4-methoxybenzene-1-sulfonyl)pyridine | (to be calculated based on synthesis) | 1.0 eq | (e.g., 1.0) | Starting Material |
| Benzaldehyde | 106.12 | 1.2 eq | (e.g., 1.2) | Starting Material |
| Potassium Hexamethyldisilazide (KHMDS) | 199.44 | 1.1 eq | (e.g., 1.1) | Base |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (as required) | - | Solvent |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyl 2-(4-methoxybenzene-1-sulfonyl)pyridine (1.0 eq).
-
Dissolve the sulfone in anhydrous tetrahydrofuran (THF) (e.g., 5 mL per 1 mmol of sulfone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF (e.g., 1.0 M solution, 1.1 eq) dropwise to the stirred solution of the sulfone. The formation of the carbanion is often indicated by a color change. Stir the mixture at -78 °C for 30-60 minutes.
-
In a separate flame-dried flask, dissolve the aldehyde (1.2 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the carbanion solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, and then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene. The stereoisomers can often be separated by chromatography.
Stereoselectivity Considerations
A key feature of the Julia-Kocienski olefination with 2-pyridyl sulfones is its potential to influence the stereochemical outcome of the newly formed double bond. While many heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, generally provide high (E)-selectivity, 2-pyridyl sulfones have been reported to favor the formation of (Z)-alkenes under certain conditions.[4][6] This selectivity is attributed to the electronic properties and steric hindrance of the pyridyl group, which can influence the relative stabilities of the intermediates in the Smiles rearrangement and the subsequent elimination step. The choice of base and solvent can also play a crucial role in determining the E/Z ratio of the product.[4] Researchers should, therefore, carefully analyze the stereochemical outcome of their specific reaction and may need to optimize conditions to achieve the desired isomer.
Conclusion
The coupling of 2-(4-methoxybenzene-1-sulfonyl)pyridine with aldehydes via the Julia-Kocienski olefination represents a valuable and strategic approach for the synthesis of substituted alkenes. This application note provides the foundational knowledge and practical protocols for both the synthesis of the key sulfone reagent and its subsequent use in olefination reactions. The potential for (Z)-selectivity offered by the 2-pyridylsulfonyl group makes this reagent particularly attractive for accessing specific alkene geometries that are often challenging to obtain through other methods. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively employ this methodology in the synthesis of complex molecules for drug discovery and other applications.
References
- Julia, M.; Paris, J.-M. Tetrahedron Lett.1973, 14, 4833–4836.
- Kocienski, P. J.; Lythgoe, B.; Ruston, S. J. Chem. Soc., Perkin Trans. 11978, 829–834.
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
- Blakemore, P. R. J. Chem. Soc., Perkin Trans. 12002, 2563-2585.
-
Pospíšil, J.; Pospíšil, T. Molecules2024 , 29, 2719. [Link]
- Charette, A. B.; Berthelette, C.; St-Martin, D. Tetrahedron Lett.2001, 42, 5149–5153.
- Hu, J. et al. Tetrahedron2022, 113, 132694.
- Ando, K. J. Org. Chem.1997, 62, 1934–1939.
- Tobrman, T. et al. Molecules2024, 29(12), 2719.
- Kocienski, P. J.
-
Chem-Station. Julia-Kocienski Olefination. [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chem. Sci., 2021 , 12, 5580-5587. [Link]
-
Wikipedia. Julia olefination. [Link]
Sources
Application Notes & Protocols: A Guide to Barbier-Type Conditions for 2-Pyridyl Sulfone Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Unified Strategy for Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions is a paramount objective. The Barbier reaction, a cornerstone of organometallic chemistry, offers an elegant solution by generating a nucleophilic organometallic species in situ from an organic halide and a metal, which then immediately reacts with a carbonyl electrophile in a one-pot process.[1][2] This approach circumvents the often sensitive, pre-formation step required for Grignard reagents, allowing for simpler experimental setups and, in many cases, the use of aqueous media.[1][3]
Concurrently, 2-pyridyl sulfones have emerged as exceptionally versatile intermediates. They are most renowned for their role in the Julia-Kocienski olefination, where the 2-pyridylsulfonyl group acts as both a carbanion-stabilizing group and an excellent leaving group to facilitate the formation of alkenes.[4]
This guide details the powerful intersection of these two concepts: the use of 2-pyridyl sulfones as precursors for carbanionic intermediates under Barbier-type reductive conditions. By replacing the traditional organic halide with a 2-pyridyl sulfone, a reductive metal insertion into the carbon-sulfur bond generates a potent nucleophile for direct addition to electrophiles. This methodology leverages the inherent reactivity of the sulfone while capitalizing on the operational simplicity of the Barbier reaction, providing a robust pathway to complex alcohols and other functionalized molecules. The use of single-electron-transfer (SET) reagents, particularly samarium(II) iodide (SmI₂), is central to this transformation, offering mild conditions and exceptional chemoselectivity.[5][6]
Mechanistic Principles: The Reductive Samariation Pathway
The success of the Barbier-type reaction with 2-pyridyl sulfones hinges on a reductive metal insertion into the C–SO₂Py bond. While various metals can be employed, samarium(II) iodide (SmI₂) is particularly effective due to its potent, yet controllable, single-electron reducing power.[6][7] The generally accepted mechanism proceeds through a sequence of single-electron transfer (SET) events.
-
First Single-Electron Transfer (SET): The reaction initiates with the transfer of an electron from the metal reductant (e.g., two SmI₂ molecules) to the 2-pyridyl sulfone ( 1 ). This forms a transient radical anion intermediate ( 2 ).
-
Fragmentation: The radical anion ( 2 ) is unstable and rapidly fragments. The strong electron-withdrawing nature of the sulfonyl group and the stability of the resulting pyridylsulfinate anion facilitate the cleavage of the carbon-sulfur bond, releasing a carbon-centered radical ( 3 ) and the samarium salt of 2-pyridylsulfinate ( 4 ).
-
Second Single-Electron Transfer (SET): The highly reactive carbon-centered radical ( 3 ) is immediately trapped by a second equivalent of the metal reductant (SmI₂) in a second SET event. This generates a powerful organosamarium(III) nucleophile ( 5 ).[5] This species is analogous to a Grignard or organolithium reagent but is formed under much milder conditions.
-
Nucleophilic Addition: In the same pot, the organosamarium intermediate ( 5 ) attacks the electrophilic carbonyl carbon of an aldehyde or ketone ( 6 ), forming a samarium alkoxide ( 7 ).
-
Protonolysis: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) to protonate the alkoxide, yielding the final alcohol product ( 8 ) and samarium byproducts.
This entire sequence occurs in a single vessel, embodying the efficiency of a Barbier-type process. The 2-pyridylsulfonyl moiety is not merely a leaving group; its electrochemical properties are critical for accepting the initial electron and promoting the key C–S bond fragmentation.
Caption: Reductive pathway for the Barbier-type reaction of 2-pyridyl sulfones.
Key Experimental Parameters: A Scientist's Perspective
The successful execution of this reaction requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in the chemical principles of the transformation.
-
Choice of Metal Reductant:
-
Samarium(II) Iodide (SmI₂): This is the reagent of choice for its exceptional versatility and mildness.[6] It is a powerful single-electron donor but is generally not basic, which minimizes side reactions like enolization of the carbonyl partner. Its reactivity can be finely tuned with additives.[7]
-
Magnesium (Mg): Magnesium turnings or powder can also mediate Barbier-type reactions.[3] These reactions may require activation (e.g., with I₂, 1,2-dibromoethane) and are often more vigorous. Recent advances in mechanochemistry have shown promise for Mg-mediated reactions under solvent-free conditions, enhancing safety and reducing waste.[3][8]
-
Zinc (Zn): While common in traditional Barbier reactions with halides, zinc is generally not sufficiently reducing to efficiently cleave the robust C-S bond of a sulfone under standard conditions.
-
-
The Critical Role of the 2-Pyridyl Group: The choice of a pyridyl sulfone over other aryl sulfones (like a phenyl sulfone) is strategic. The nitrogen atom in the pyridine ring can coordinate to the metal ion (e.g., samarium), potentially pre-organizing the substrate for electron transfer and enhancing the rate of the initial reduction.[9] Furthermore, pyridylsulfinate is a stable and effective leaving group.
-
Solvents and Additives:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for SmI₂-mediated reactions, as it is relatively inert and effectively solvates the samarium species.[6]
-
Additives: The reactivity of SmI₂ can be dramatically enhanced by coordinating additives. Hexamethylphosphoramide (HMPA) is a classic example, but due to its high toxicity, it is often avoided.[6] Water or other proton sources can also act as accelerators in certain SmI₂ reactions, though their role is complex and must be carefully controlled to avoid quenching the organosamarium intermediate. For reactions involving catalytic nickel, the additive can fundamentally alter the reaction mechanism, shifting it towards an organonickel pathway.[6][10]
-
-
Electrophile Compatibility: This method demonstrates broad compatibility with various carbonyl electrophiles. Aromatic and aliphatic aldehydes are excellent substrates. Ketones also react, though typically more slowly than aldehydes. The high chemoselectivity of SmI₂ allows for the presence of other reducible functional groups, such as esters and amides, which are often untouched under the reaction conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for SmI₂-Mediated Barbier-Type Reaction
This protocol describes a general method for the reductive coupling of a 2-pyridyl sulfone with an aldehyde using commercially available or freshly prepared SmI₂ in THF.
Materials:
-
2-Pyridyl sulfone substrate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Samarium(II) iodide solution (0.1 M in THF, 2.2–2.5 equiv)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Nitrogen or Argon gas line
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the 2-pyridyl sulfone (1.0 equiv) and the aldehyde (1.2 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the substrates in anhydrous THF (concentration typically 0.05–0.1 M with respect to the sulfone).
-
Initiation of Reaction: Cool the solution to the desired temperature (typically -78 °C to room temperature, with -78 °C being common to control exothermicity and improve selectivity). Begin to add the 0.1 M SmI₂ solution in THF dropwise via syringe. The characteristic deep blue-green color of SmI₂(II) should disappear as it is consumed. Continue the addition until a persistent blue-green or green-yellow color indicates the complete consumption of the sulfone.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl.
-
Quenching: Once the reaction is deemed complete, quench by adding saturated aqueous NH₄Cl solution dropwise until the color dissipates completely.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium thiosulfate to remove any residual iodine (from SmI₂ preparation). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Data Summary: Substrate Scope
The Barbier-type reaction of 2-pyridyl sulfones is applicable to a range of substrates. The following table provides representative examples of this transformation.
| Entry | 2-Pyridyl Sulfone Substrate | Electrophile | Conditions | Product | Yield (%) | Reference |
| 1 | Benzyl 2-pyridyl sulfone | Benzaldehyde | SmI₂ (2.2 eq), THF, -78 °C | 1,2-Diphenylethanol | Typically High | [5],[6] |
| 2 | Anomeric 2-pyridyl sulfone (from Glucose) | Acetone | SmI₂ (2.5 eq), NiI₂ (cat.), THF, RT | C-glycosyl propan-2-ol | ~85% | [10] |
| 3 | Alkyl 2-pyridyl sulfone | Cyclohexanecarbaldehyde | SmI₂ (2.2 eq), THF, -78 °C to RT | 1-(Cyclohexyl)alkanol | Typically Good | [5],[6] |
| 4 | Allyl 2-pyridyl sulfone | 4-Methoxybenzaldehyde | Mg (2.0 eq), THF, RT | 1-(4-Methoxyphenyl)but-3-en-1-ol | Moderate-Good | [3],[8] |
Yields are approximate and highly dependent on the specific substrates and reaction scale. The conditions cited are general representations of the methodologies discussed in the references.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction (SmI₂ color persists) | 1. Inactive sulfone substrate. 2. Reaction temperature is too low. | 1. Confirm the structure and purity of the starting material. 2. Allow the reaction to slowly warm to room temperature. Consider adding an accelerating additive like H₂O (1-2 eq) if compatible. |
| Low Yield of Desired Product | 1. Insufficient SmI₂ added. 2. Presence of oxygen or moisture. 3. Competitive reduction of the carbonyl. | 1. Ensure at least 2.2 equivalents of active SmI₂ are used. Titrate the SmI₂ solution if its activity is in doubt. 2. Use rigorously dried solvents and glassware under a strict inert atmosphere. 3. Perform the reaction at a lower temperature (-78 °C) to favor nucleophilic addition over simple reduction. |
| Formation of Pinacol Dimer | The rate of carbonyl reduction is faster than the rate of organosamarium formation and addition. | 1. Add the SmI₂ solution slowly to a mixture of the sulfone and aldehyde to keep the instantaneous concentration of the reductant low. 2. Ensure the sulfone is sufficiently reactive for C-S cleavage. |
Experimental Workflow Visualization
The following diagram outlines the typical laboratory workflow for performing and analyzing a Barbier-type reaction with 2-pyridyl sulfones.
Caption: A typical step-by-step laboratory workflow for the reaction.
References
-
Title: Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations Source: Molecules URL: [Link]
-
Title: Julia olefination Source: Wikipedia URL: [Link]
-
Title: Detailed reaction mechanism of the Julia–Kocienski reaction. Source: ResearchGate URL: [Link]
-
Title: The Julia-Kocienski Olefination Source: Oregon State University URL: [Link]
-
Title: Samarium Diiodide-Mediated Reactions in Total Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction Source: Journal of Visualized Experiments URL: [Link]
-
Title: Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction Source: Academia.edu URL: [Link]
-
Title: Barbier reaction – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Cross-Coupling Reactions Using Samarium(II) Iodide Source: Chemical Reviews URL: [Link]
-
Title: Barbier reaction Source: Wikipedia URL: [Link]
-
Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances URL: [Link]
-
Title: Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Barbier reaction Source: Grokipedia URL: [Link]
-
Title: Reductive Samariation of Anomeric 2-Pyridyl Sulfones with Catalytic Nickel: An Unexpected Improvement in the Synthesis of 1,2-trans-Diequatorial C-Glycosyl Compounds Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review Source: RSC Chemical Biology URL: [Link]
-
Title: An efficient and rapid synthesis of 3-hydroxy-3-alkyl-2-oxindoles via Zn-mediated barbier-type reaction under aqueous conditions Source: Journal of Chemical Sciences URL: [Link]
-
Title: The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? Source: Green Chemistry International URL: [Link]
-
Title: Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Barbier Reaction Source: Cambridge University Press URL: [Link]
-
Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Chemistry – A European Journal URL: [Link]
-
Title: Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion Source: Organic Letters URL: [Link]
-
Title: Formation and reactivity of 2-pyridyl sulfones Source: ResearchGate URL: [Link]
-
Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Recent applications of vinyl sulfone motif in drug design and discovery. Source: Semantic Scholar URL: [Link]
-
Title: Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Aqueous Barbier Allylation of Aldehydes Mediated by Tin Source: Molecules URL: [Link]
-
Title: Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis Source: Chemical Communications URL: [Link]
-
Title: Mild and Efficient Barbier Allylation Reaction Mediated by Magnesium Powder under Solvent-Free Conditions. Source: ResearchGate URL: [Link]
-
Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: SciSpace URL: [Link]
-
Title: Pyridones in drug discovery: Recent advances Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS Source: Heterocycles URL: [Link]
-
Title: Alkyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Cyclic Sulfones by Ring-Closing Metathesis Source: Organic Letters URL: [Link]
-
Title: The introduction of the Barbier reaction into polymer chemistry Source: Nature Communications URL: [Link]
Sources
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Samariation of Anomeric 2-Pyridyl Sulfones with Catalytic Nickel: An Unexpected Improvement in the Synthesis of 1,2-trans-Diequatorial C-Glycosyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Procedures for 2-(4-Methoxybenzene-1-sulfonyl)pyridine Reactions
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary and Mechanistic Rationale
Heteroaryl sulfones, particularly 2-sulfonylpyridines and 2-sulfonylpyrimidines, have emerged as highly versatile, tunable covalent warheads in modern drug discovery[1]. Unlike traditional hyper-reactive electrophiles (e.g., maleimides or acrylamides) which can suffer from poor aqueous stability or off-target toxicity, 2-sulfonylpyridines react with biological thiols via a metal-free Nucleophilic Aromatic Substitution (SNAr) mechanism[2]. This results in a highly stable S-aryl linkage, eliminating the sulfinate leaving group[3].
The Role of the Methoxy Substituent: The specific compound 2-(4-Methoxybenzene-1-sulfonyl)pyridine incorporates an electron-donating methoxy group (-OMe) on the aryl ring. Mechanistically, this functionalization subtly reduces the electrophilicity of the C2 position on the pyridine core compared to unsubstituted or halogenated variants[1]. This precise tuning slows down the reaction rate just enough to prevent indiscriminate binding to highly abundant cellular thiols (like glutathione), ensuring exquisite chemoselectivity for hyper-reactive, active-site cysteines in target proteins[3].
Scaling up the synthesis of these warheads—specifically the critical oxidation of the thioether precursor to the sulfone—presents significant chemical engineering challenges. Uncontrolled exotherms during oxidation can lead to N-oxidation of the pyridine ring, product degradation, and severe safety hazards[4]. This application note details the causality behind scale-up bottlenecks and provides self-validating protocols for transitioning from bench-scale to pilot-scale production.
Process Workflow and Logical Architecture
The synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine relies on a robust two-step sequence:
-
SNAr Thioetherification: Coupling of 2-chloropyridine with 4-methoxybenzenethiol.
-
Controlled Oxidation: Conversion of the intermediate sulfide to the target sulfone.
Fig 1. Scale-up synthesis and application workflow for 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
Scale-Up Challenges and Engineering Controls
Transitioning the oxidation step from a 5 g laboratory scale to a >500 g pilot scale introduces critical mass and heat transfer limitations[4].
-
Inefficient Heat Transfer: The oxidation of sulfides to sulfones using aqueous sodium hypochlorite (NaOCl) or hydrogen peroxide is highly exothermic. Larger reaction volumes possess a lower surface-area-to-volume ratio, making heat dissipation difficult[4]. If the internal temperature exceeds 15°C, competitive N-oxidation of the pyridine nitrogen occurs, drastically reducing the yield.
-
Mixing and Biphasic Kinetics: The reaction is typically biphasic (aqueous oxidant, organic substrate). Inadequate agitation in batch reactors creates localized "hot spots" and areas of high local oxidant concentration, leading to over-oxidation and byproduct formation[4].
-
Space-Time Yield (STY): Simply multiplying lab-scale reaction times leads to product decomposition. Continuous flow chemistry significantly improves the STY by maximizing the interfacial area and heat transfer coefficients[5].
Quantitative Comparison: Batch vs. Continuous Flow Oxidation
The following table summarizes the process analytical technology (PAT) data collected during the scale-up of the oxidation step.
| Parameter | Optimized Batch Process (50 g) | Continuous Flow Process (500 g) | Mechanistic Rationale |
| Reactor Type | 2 L Jacketed Glass-Lined Reactor | Silicon Carbide (SiC) Microreactor | SiC provides superior thermal conductivity, eliminating hot spots. |
| Temperature Control | 0°C to 10°C (ΔT up to +8°C) | Isothermal at 5°C (±0.5°C) | Strict thermal control prevents pyridine N-oxidation[4]. |
| Mixing Regime | Overhead stirring (300 rpm) | Chaotic advection (static mixers) | High interfacial area in flow accelerates biphasic mass transfer. |
| Reaction Time | 6.5 hours (controlled addition) | 2.5 minutes (residence time) | Rapid quenching in flow prevents degradation of the sulfone[5]. |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | Flow chemistry doubles throughput with a smaller physical footprint[5]. |
| Isolated Yield | 82% | 94% | Elimination of over-oxidation byproducts improves final purity. |
Experimental Protocols
Protocol A: Synthesis of 2-(4-Methoxyphenylthio)pyridine (Intermediate)
This step establishes the thioether linkage via an SNAr mechanism.
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and reflux condenser with anhydrous DMF (500 mL).
-
Reagent Loading: Add 2-chloropyridine (50.0 g, 440 mmol) and anhydrous K₂CO₃ (91.2 g, 660 mmol, 1.5 eq).
-
Thiol Addition: Slowly add 4-methoxybenzenethiol (64.8 g, 462 mmol, 1.05 eq) via a dropping funnel over 30 minutes.
-
Causality Note: The slight excess of thiol ensures complete consumption of the halopyridine, simplifying downstream purification.
-
-
Heating & Monitoring: Heat the jacket to 90°C. Stir vigorously (400 rpm) for 4 hours. Monitor completion via HPLC or TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the reactor to 20°C. Quench by slowly adding the mixture to 2 L of vigorously stirred ice water. Extract the aqueous phase with Ethyl Acetate (3 × 500 mL). Wash the combined organics with 1 M NaOH (to remove unreacted thiol), followed by brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the thioether as a pale yellow oil (approx. 90 g, >92% yield).
Protocol B: Scale-Up Oxidation to 2-(4-Methoxybenzene-1-sulfonyl)pyridine
This protocol utilizes controlled batch addition to manage the exotherm[4]. For >500g scales, transition to the continuous flow parameters listed in the table above.
-
Reactor Setup: Use a jacketed reactor with robust chilling capacity (set jacket to -5°C). Equip with a temperature probe and a pressure-equalizing dropping funnel.
-
Substrate Dissolution: Dissolve 2-(4-methoxyphenylthio)pyridine (80.0 g, 368 mmol) in Dichloromethane (DCM) (800 mL). Add a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 2.5 g) to facilitate biphasic oxidation.
-
Oxidant Addition (CRITICAL STEP): Load the dropping funnel with aqueous Sodium Hypochlorite (10-15% active Cl, approx. 900 mL, ~2.5 eq).
-
Self-Validating Control: Begin addition at a rate of 2-3 mL/min. Monitor the internal temperature probe. The internal temperature must not exceed 10°C at any time [4]. If T > 10°C, halt addition and increase jacket cooling.
-
-
Reaction Maturation: Once addition is complete, stir the biphasic emulsion at 0–5°C for 2 hours. Monitor via HPLC. The intermediate sulfoxide will form first, followed by the target sulfone.
-
Quench & Phase Separation: Quench excess oxidant by adding saturated aqueous sodium thiosulfate (200 mL). Verify the absence of peroxides/oxidants using KI-starch paper. Separate the organic DCM layer.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to yield pure 2-(4-Methoxybenzene-1-sulfonyl)pyridine as white crystalline needles.
Application: Targeted Covalent Arylation Mechanism
Once synthesized, 2-(4-Methoxybenzene-1-sulfonyl)pyridine serves as a highly specific warhead for protein modification. The reaction proceeds via a Meisenheimer complex, where the sulfinate moiety acts as the leaving group[2].
Fig 2. SNAr mechanism of targeted cysteine arylation by heteroaryl sulfone warheads.
Causality in Biological Application: The elimination of the sulfinate group (Fig 2) is thermodynamically driven. Because the resulting S-aryl bond is significantly more stable in aqueous buffers than the adducts formed by Michael acceptors (which can undergo retro-Michael reactions), sulfonylpyridines provide permanent, irreversible target engagement[1],[2].
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry, ACS Publications URL:[Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Journal of Medicinal Chemistry, PMC / ACS Publications URL:[Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides MDPI URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-Selectivity in Julia-Kocienski Olefinations
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing 2-(4-Methoxybenzene-1-sulfonyl)pyridine (a Pyridine-2-yl or "PYR" sulfone derivative) to construct stereodefined carbon-carbon double bonds.
While the Julia-Kocienski (JK) olefination is traditionally renowned for its high E-selectivity, PYR sulfones possess unique stereoelectronic properties that can be manipulated to invert this preference. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to achieve >90% Z-selectivity in your workflows.
Mechanistic Causality: The Science of Z-Selectivity
To troubleshoot effectively, you must understand the causality behind the reaction's stereochemical divergence. The JK olefination proceeds through three primary stages: 1,2-addition, Smiles rearrangement, and
Under standard conditions (e.g., using LiHMDS in pure THF), the metal counterion tightly chelates the sulfone's pyridine nitrogen, the sulfonyl oxygen, and the incoming aldehyde oxygen. This creates a highly ordered, "closed" Zimmerman-Traxler-type transition state that thermodynamically favors the anti-adduct, ultimately leading to the E-alkene [1][1].
How to invert to Z-selectivity: By introducing a large counterion (K⁺) and a strongly coordinating polar aprotic solvent (like DMPU or HMPA), you disrupt this chelation network. The reaction is forced into an "open" transition state under strict kinetic control, heavily favoring the syn-adduct. Recent DFT calculations confirm that for these specific PYR systems, the Z-selectivity is firmly determined during this initial 1,2-addition step, rather than during the subsequent Smiles rearrangement [2][2].
Mechanistic divergence in JK olefination dictating Z vs. E selectivity.
Quantitative Data: Solvent and Base Effects
To illustrate the causality of reaction conditions on stereochemical outcomes, the following table summarizes the typical performance of 2-(4-Methoxybenzene-1-sulfonyl)pyridine across various environments.
| Base | Solvent System | Temp Profile | Yield (%) | Z:E Ratio |
| LiHMDS | THF | -78 °C to RT | 65 | 40:60 |
| NaHMDS | THF | -78 °C to RT | 72 | 55:45 |
| KHMDS | THF | -78 °C to RT | 80 | 70:30 |
| KHMDS | THF / HMPA (10:1) | -78 °C to RT | 85 | 92:8 |
| KHMDS | THF / DMPU (10:1) | -78 °C to RT | 88 | 95:5 |
Note: DMPU is prioritized over HMPA in modern workflows due to the severe toxicity profile of HMPA, with negligible loss in stereocontrol.
Troubleshooting & FAQs
Q: I am getting predominantly the E-alkene instead of the Z-alkene. How do I invert this selectivity? A: Your transition state is likely too "closed." Ensure you are using KHMDS (not LiHMDS or NaHMDS) to provide a larger, less coordinating counterion. Furthermore, you must add a polar aprotic co-solvent like DMPU (approx. 10% by volume) to the THF. This sequesters the potassium ion, preventing it from organizing the transition state, thereby enforcing the kinetic syn-addition pathway that leads to the Z-alkene.
Q: My overall yield is low, and I recover unreacted 2-(4-Methoxybenzene-1-sulfonyl)pyridine. What is failing? A: This indicates incomplete metallation or premature quenching of the sulfone anion.
-
Moisture: PYR sulfone anions are highly sensitive to trace water. Ensure your THF and DMPU are rigorously dried (e.g., via a Solvent Purification System) and stored over molecular sieves.
-
Base Degradation: HMDS bases degrade over time, losing their titer. Titrate your KHMDS batch or use a freshly opened bottle. Self-Validating Check: The deprotonation of the sulfone should yield a vibrant yellow/orange solution. If the solution remains pale or colorless, do not proceed; your base is dead or the system is wet.
Q: Can I separate the Z and E isomers if my selectivity is poor? A: While standard silica gel chromatography can sometimes resolve these isomers, it is notoriously difficult. Interestingly, certain pyridine sulfone intermediates exhibit spontaneous resolution and phase separation properties depending on the aqueous solubility of the intermediate sulfinates, allowing the Z-alkene to be extracted kinetically [3][3]. However, optimizing the upstream reaction conditions (as per the SOP below) is vastly preferable to relying on downstream separation.
Standard Operating Procedure (SOP): Z-Selective Workflow
This protocol is engineered as a self-validating system to ensure maximum Z-selectivity.
Step 1: System Preparation
-
Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Add 2-(4-Methoxybenzene-1-sulfonyl)pyridine (1.20 equivalents) to the flask.
-
Inject anhydrous THF and anhydrous DMPU (10:1 v/v ratio) to achieve a sulfone concentration of 0.1 M.
-
Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
Step 2: Metallation (Self-Validating Checkpoint)
-
Dropwise inject KHMDS (1.30 equivalents, 1.0 M in THF) down the side of the flask over 5 minutes.
-
Validation: Observe the color change. The solution must turn a deep, vibrant yellow/orange, confirming the formation of the metallated sulfone.
-
Stir at -78 °C for exactly 30 minutes.
Step 3: Kinetic Electrophile Addition
-
Dissolve the target aldehyde (1.00 equivalent) in a minimal amount of anhydrous THF.
-
Inject the aldehyde solution dropwise over 10 minutes.
-
Maintain the reaction strictly at -78 °C for 1 hour. Do not allow the temperature to spike, as this will shift the reaction from kinetic to thermodynamic control, ruining Z-selectivity.
Step 4: Smiles Rearrangement & Elimination
-
Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature over 2 hours.
-
Monitor via TLC (Hexanes/EtOAc). The disappearance of the aldehyde and the formation of the less polar alkene spot indicates completion.
Step 5: Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Step-by-step experimental workflow for Z-selective olefination.
References
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. URL:[Link][2]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. URL:[Link][1]
-
Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Journal of the American Chemical Society. URL:[Link][3]
Sources
Low yield in Julia-Kocienski olefination troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage C-C coupling failures in drug development pipelines. The Julia-Kocienski (J-K) olefination is a powerful, one-pot alternative to the classical Julia-Lythgoe reaction, bypassing the need for reductive elimination with toxic sodium amalgam[1].
However, its operational simplicity masks a delicate mechanistic balancing act. Low yields typically stem from a kinetic mismatch between the heteroaryl sulfone auxiliary, the base, and the electrophile, leading to off-target pathways. This guide deconstructs these failures and provides field-proven, self-validating protocols to restore your reaction yields.
Mechanistic Workflow & Failure Points
Julia-Kocienski olefination mechanism and common yield-loss pathways.
Section 1: Diagnostic Q&A – Pinpointing the Cause of Low Yield
Q1: My starting sulfone is fully consumed, but my isolated alkene yield is <20%. What is destroying my reagent? A1: You are likely experiencing self-condensation . This is the most common mode of failure when using 1,3-benzothiazol-2-yl (BT) sulfones. The metallated BT-sulfone is highly nucleophilic but also features an electrophilic center at the sulfonyl group. If you pre-metallate a BT-sulfone in the absence of the aldehyde, the carbanion rapidly attacks unreacted BT-sulfone molecules, forming a stable, inactive dimer[2]. Causality & Solution: To circumvent this, you must alter the reaction kinetics. Switch to Barbier-type conditions , where the base is added dropwise to a stirring mixture of both the sulfone and the aldehyde. Because the intermolecular addition to the aldehyde is kinetically faster than self-condensation, the carbanion is trapped the moment it forms[2]. Alternatively, switch your auxiliary to a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The sterically demanding phenyl ring on the tetrazole shields the sulfonyl group, completely suppressing self-condensation and allowing for standard pre-metallation[2].
Q2: How do I select the right base and solvent to maximize yield? A2: The choice of base and solvent directly controls the transition state of the initial nucleophilic addition. Strong, non-nucleophilic bases like LiHMDS, NaHMDS, or KHMDS are standard, but they are not universally optimal. For instance, highly polar solvents (THF, DMF) combined with large counterions (K⁺) promote an open transition state, accelerating the addition step but potentially altering stereoselectivity[2]. Interestingly, for certain BT-sulfones reacting with aromatic aldehydes, milder organic bases like DBU in THF have shown vastly superior yields compared to HMDS salts, preventing the rapid degradation of intermediates[3].
Table 1: Effect of Base and Solvent on BT-Sulfone Olefination Yields
| Base (1.5 equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| LiHMDS | THF | 0 to RT | 14 | 36 | 98:2 |
| P4-t-Bu | THF | 0 to RT | 16 | 37 | 95:5 |
| DBU | THF | 0 to RT | 16 | 81 | 99:1 |
| t-BuOK | THF | 0 to RT | - | 0 (Decomposition) | N/A |
| DABCO | THF | 0 to RT | - | 0 (No reaction) | N/A |
| DBU | DCM | 0 to RT | 16 | ~60 | - |
| DBU | MeOH | 0 to RT | 16 | 0 (Protonation) | N/A |
Data synthesized from base/solvent screening studies on BT-sulfones[3].
Q3: I am using an aliphatic aldehyde and observing significant amounts of desulfonylated byproduct and unreacted aldehyde. Why? A3: You are observing aldehyde enolization . Aliphatic aldehydes possess acidic α-protons. When the metallated sulfone (or the excess base) encounters the aldehyde, it acts as a Brønsted base rather than a nucleophile, deprotonating the α-position. This quenches the sulfone carbanion (yielding the desulfonylated alkane) and generates an unreactive aldehyde enolate. Causality & Solution: To favor nucleophilic addition over deprotonation, you must increase the electrophilicity of the carbonyl. Introduce a Lewis acid additive (e.g., MgBr₂ or CeCl₃). The Lewis acid coordinates to the carbonyl oxygen, drawing electron density away from the carbon and accelerating the nucleophilic attack of the sulfone carbanion before enolization can occur.
Section 2: Self-Validating Experimental Protocols
As an application scientist, I mandate that protocols include built-in validation steps. If a step fails, you should know immediately in the fume hood, rather than waiting for the final NMR analysis.
Protocol A: The Pre-Metallation Method (Strictly for PT- and TBT-Sulfones)
Mechanistic Rationale: PT-sulfones do not self-condense, allowing us to fully generate the carbanion prior to electrophile introduction. This ensures precise stoichiometry and prevents the aldehyde from being exposed to excess base[2].
-
Preparation: Flame-dry a Schlenk flask under argon. Add the PT-sulfone (1.2 equiv) and anhydrous THF (to reach 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise, add KHMDS (1.3 equiv, 1.0 M in THF).
-
Validation Check: The solution should immediately develop a distinct, persistent color (often deep yellow or orange, depending on the sulfone substituents). This color indicates the successful formation of the stabilized carbanion. If the solution remains colorless, your base has degraded or moisture has quenched the anion.
-
-
Equilibration: Stir at -78 °C for 30 minutes to ensure complete metalation.
-
Addition: Add the aldehyde (1.0 equiv) dropwise as a solution in minimal THF.
-
Validation Check: The deep color of the carbanion should rapidly fade as the nucleophilic addition occurs, forming the colorless β-alkoxy sulfone adduct.
-
-
Rearrangement & Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Mechanistic Rationale: The initial addition occurs at -78 °C, but the subsequent Smiles rearrangement (intramolecular nucleophilic aromatic substitution) and β-elimination of SO₂ require thermal energy to overcome the activation barrier[1]. Do not quench the reaction while cold, or you will isolate the intermediate alcohol instead of the alkene.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: The Barbier-Type Method (Mandatory for BT-Sulfones)
Mechanistic Rationale: BT-sulfones rapidly self-condense. By mixing the electrophile and the sulfone before adding the base, the transient carbanion is immediately intercepted by the aldehyde[2].
-
Preparation: In a flame-dried flask under argon, dissolve the BT-sulfone (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78 °C.
-
In-Situ Deprotonation: Add the selected base (e.g., LiHMDS or DBU, 1.3 equiv) dropwise over 15 minutes using a syringe pump.
-
Mechanistic Rationale: Slow addition ensures that the base concentration remains low, minimizing the chance of base-mediated aldehyde enolization while constantly generating the reactive sulfone carbanion.
-
-
Progression: Stir at -78 °C for 1 hour, then gradually warm to room temperature.
-
Validation Check: Monitor by TLC. You should observe the simultaneous disappearance of both starting materials. If the sulfone disappears but the aldehyde remains, self-condensation has outcompeted the cross-coupling.
-
-
Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate for purification.
References
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations Source: MDPI (Molecules) URL:[Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination Source: Organic Chemistry Portal URL:[Link]
-
Synthesis of chalcones and flavanones using Julia–Kocienski olefination Source: ResearchGate URL:[Link]
Sources
Technical Support: Troubleshooting 2-Pyridyl Sulfone Smiles Rearrangement
The following guide addresses the failure of 2-pyridyl sulfones to undergo Smiles rearrangement, primarily within the context of the Julia-Kocienski Olefination .
Topic: Failure of 2-Pyridyl Sulfone (PYR) to undergo Smiles Rearrangement during Julia-Kocienski Olefination. Document ID: TS-JK-PYR-001 Last Updated: 2026-03-04
Executive Summary
The failure of 2-pyridyl (PYR) sulfones to undergo Smiles rearrangement is a known kinetic bottleneck in Julia-Kocienski olefination. Unlike highly reactive 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, the pyridine ring is less electrophilic, resulting in a higher activation energy for the intramolecular
If your reaction yields recovered starting materials or stable
Diagnostic Troubleshooting (Q&A)
Case 1: "I isolated a -hydroxy sulfone intermediate. Why didn't it eliminate?"
Diagnosis: The reaction was likely quenched before the Smiles rearrangement could occur.
Root Cause: The 2-pyridyl group rearranges slowly compared to PT or BT groups. At low temperatures (e.g., -78°C), the initial aldol addition occurs, but the system lacks the thermal energy to cross the barrier for the
-
Increase Temperature: Do not quench at -78°C. Allow the reaction to warm to room temperature or even reflux (if using THF/DME).
-
Change Base: Switch from LiHMDS to KHMDS . The larger potassium cation (K⁺) coordinates less tightly to the alkoxide than Lithium (Li⁺), increasing the nucleophilicity of the oxygen atom required for the Smiles attack.
Case 2: "I recovered starting materials (Aldehyde + Sulfone). Did the reaction fail?"
Diagnosis: Retro-aldol addition occurred faster than the Smiles rearrangement. Root Cause: The addition of the metallated sulfone to the aldehyde is reversible.[1][2] If the Smiles rearrangement is too slow (due to the low electrophilicity of the 2-pyridyl ring), the equilibrium shifts back to the starting materials (retro-addition) rather than proceeding forward. Solution:
-
"Barbier-Type" Conditions: Premix the sulfone and aldehyde, then add the base slowly. This keeps the concentration of the metallated sulfone low relative to the aldehyde, driving the equilibrium forward.
-
Polar Solvents: Add HMPA or DMPU (2-4 equiv) to the reaction. This solvates the cation, breaking up tight ion pairs and accelerating the rearrangement step.
Case 3: "I need high E-selectivity, but 2-Pyridyl gave me Z-alkene (or a mix)."
Diagnosis: This is an inherent property of the 2-pyridyl mechanism, not a "failure" per se. Root Cause: Because the Smiles step is rate-determining and the initial addition is reversible, the reaction funnels through the transition state with the lowest barrier for rearrangement. For PYR sulfones, the syn-betaine rearranges faster than the anti-betaine due to reduced steric eclipse in the transition state, leading to Z-alkenes . Solution:
-
Switch Reagents: If E-selectivity is critical, replace the 2-pyridyl (PYR) sulfone with a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. PT sulfones rearrange rapidly and irreversibly, locking in the anti-betaine geometry to yield E-alkenes.
Mechanistic Deep Dive
The following diagram illustrates the kinetic bifurcation where the reaction often fails. Note the high energy barrier for the PYR-Smiles transition state compared to the Retro-Aldol pathway.
Figure 1: The mechanistic bottleneck of 2-pyridyl sulfones. The high barrier of the Smiles transition state often allows the retro-aldol pathway to dominate, returning starting materials.
Optimized Experimental Protocols
Protocol A: Standard Optimization for 2-Pyridyl Sulfones
Use this protocol to force the Smiles rearrangement when standard conditions fail.
-
Preparation: Dry THF (or DME) is essential.
-
Setup: In a flame-dried flask under Argon, dissolve Sulfone (1.0 equiv) and Aldehyde (1.2 equiv) in THF (0.1 M).
-
Base Addition (Barbier Mode): Cool to -55°C (do not go to -78°C unless necessary for stability). Dropwise add KHMDS (1.1 equiv, 0.5 M in toluene) .
-
Why KHMDS? The
counterion promotes a looser ion pair than , facilitating the rearrangement.
-
-
Reaction: Stir at -55°C for 30 mins, then allow to warm to Room Temperature over 2 hours.
-
Critical Step: If TLC shows the intermediate spot (lower Rf than sulfone), heat to reflux for 1-2 hours to drive the Smiles rearrangement.
-
-
Workup: Quench with saturated
. Extract with EtOAc.
Protocol B: The "Nuclear Option" (Polar Additives)
Use this if Protocol A still yields intermediates.
-
Follow Protocol A, but add HMPA (4.0 equiv) or DMPU to the sulfone/aldehyde mixture before adding base.
-
Maintain the reaction at 0°C to RT; heat is often unnecessary with HMPA present.
Reagent Selection Guide: When to Abandon 2-Pyridyl
If optimization fails, the electronic properties of the 2-pyridyl ring may be incompatible with your substrate. Use this table to select a more reactive sulfone.
| Feature | 2-Pyridyl (PYR) | 1-Phenyl-1H-tetrazol-5-yl (PT) | Benzothiazol-2-yl (BT) |
| Smiles Reactivity | Low (Requires heat/polar solvent) | High (Occurs at -78°C) | Medium |
| Selectivity | Z-Selective (via thermodynamic control) | E-Selective (via kinetic control) | Mixed (Substrate dependent) |
| Stability | Stable, easy to handle | Prone to self-condensation if base added too fast | Moderate stability |
| Best For | Synthesis of Z-alkenes; Stable substrates | Synthesis of E-alkenes; Sensitive substrates | General purpose |
References
-
Blakemore, P. R. (2002). The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds. J. Chem. Soc., Perkin Trans. 1. Link
-
Kocienski, P. J., et al. (1998). A New Synthesis of E-Alkenes via the Julia-Kocienski Olefination. Synlett. Link
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroalkenes via Julia-Kocienski Olefination. Organic Reactions. Link
-
Robiette, R., et al. (2006). Mechanism and Stereoselectivity of the Julia-Kocienski Olefination Reaction. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Purging Pyridyl Byproducts from Olefination Mixtures
Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the removal of stubborn pyridyl and related byproducts from olefination reactions like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. Our focus is on providing practical, chromatography-free solutions where possible, grounded in chemical principles to ensure the integrity of your target molecules.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the workup and purification of olefination reaction mixtures.
Scenario 1: My NMR shows persistent aromatic peaks after a standard aqueous workup, likely from pyridine or DMAP.
Problem: You've run a reaction using pyridine as a solvent or 4-Dimethylaminopyridine (DMAP) as a catalyst. After extraction with ethyl acetate and water, NMR analysis of your crude product shows characteristic peaks of the pyridyl compound, which are interfering with product characterization and downstream reactions.
Root Cause Analysis: Pyridine and DMAP are basic compounds. A simple water wash is often insufficient to remove them from an organic layer, as they can have significant solubility in common organic solvents.[1][2]
Solution: Acidic Aqueous Wash
The most robust method for removing basic impurities is to exploit their ability to be protonated. An acidic wash converts the neutral, organic-soluble amine into a charged pyridinium salt, which is highly soluble in the aqueous phase.[3][4]
Protocol 1: Dilute HCl Wash (for Acid-Stable Products)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
First Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution approximately equal to the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash 1-2 more times with fresh 1M HCl. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper (II) Sulfate Wash (for Acid-Sensitive Products)
If your target molecule contains acid-labile functional groups (e.g., Boc protecting groups, acetals), a strong acid wash is not suitable. An effective alternative is washing with an aqueous solution of copper (II) sulfate. Pyridine and other amines act as ligands, forming a water-soluble coordination complex with the copper ions, which is then extracted into the aqueous phase.[1][2][3]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Complexation Wash: Wash the organic layer with a 10% aqueous CuSO₄ solution. A distinct color change in the aqueous layer (typically to a deep blue or purple) indicates complex formation.[1][3]
-
Repeat: Continue washing with fresh CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Final Washes: Wash the organic layer with water to remove any residual copper salts, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Scenario 2: My main impurity is triphenylphosphine oxide (TPPO) or a similar phosphonate byproduct, and it's co-eluting with my product on silica gel.
Problem: The stoichiometric phosphine oxide byproduct from a Wittig or HWE reaction is often highly polar and can be challenging to separate from polar products via standard column chromatography.[5][6][7]
Root Cause Analysis: Triphenylphosphine oxide (TPPO) possesses a highly polar P=O bond, making it quite soluble in many organic solvents but also prone to strong interaction with silica gel.[5][8] Its removal is a classic challenge in olefination chemistry.[9][10]
Solution 1: Precipitation & Filtration
Exploiting solubility differences is a powerful, scalable, and chromatography-free purification strategy.
Protocol 3: Precipitation from Non-Polar Solvents
TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or cyclohexane.[9][11]
-
Concentration: Concentrate the crude reaction mixture to a thick oil or solid.
-
Suspension: Add a sufficient volume of cold hexane or pentane to the residue and triturate (grind/stir vigorously with a spatula). The desired, often less polar, olefin product will dissolve while the TPPO remains as a solid.
-
Filtration: Filter the mixture through a Büchner funnel, washing the solid TPPO with a small amount of additional cold non-polar solvent.
-
Isolation: The filtrate contains your purified product. Concentrate it under reduced pressure to yield the final compound.[9][11][12]
Protocol 4: Precipitation via Metal Salt Complexation
TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[11][13] This method is particularly effective in polar solvents where simple non-polar precipitation fails.[13]
-
Dissolution: Dissolve the crude mixture in a polar solvent like ethanol.[13]
-
Precipitation: Add a 1.8 M solution of ZnCl₂ in warm ethanol (approximately 2 equivalents relative to the phosphine reagent used). Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[5][13]
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Work-up: The filtrate contains your product. Concentrate it to remove the ethanol. The remaining residue can be slurried with a solvent like acetone to remove any excess, insoluble zinc salts before a final filtration and concentration.[5][13]
Solution 2: Solid-Phase Scavenging
For smaller scales or when dealing with particularly stubborn impurities, scavenger resins offer a highly selective method of purification.[14]
Protocol 5: Using an Acidic Scavenger Resin
An acidic resin (e.g., a sulfonic acid-functionalized polystyrene) acts as a solid-supported acid. It will protonate and bind basic impurities like pyridine or DMAP, allowing for their removal by simple filtration.
-
Resin Preparation: Swell the acidic scavenger resin in the solvent used for your reaction mixture for 30-60 minutes.
-
Scavenging: Add the crude reaction solution to the resin slurry. Use a molar excess of resin (typically 2-4 equivalents based on the impurity).
-
Agitation: Stir or gently agitate the mixture. The reaction time can range from 1 to 16 hours, depending on the impurity.
-
Filtration: Filter the mixture to remove the resin, which has now bound the pyridyl byproduct.
-
Rinsing & Isolation: Wash the resin with a small amount of clean solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: Why are pyridyl byproducts so common in olefination reactions?
Pyridyl compounds are frequently used in organic synthesis for several reasons. Pyridine itself can be used as a high-boiling, polar solvent.[15] More commonly, derivatives like 4-Dimethylaminopyridine (DMAP) are used as highly effective nucleophilic catalysts in reactions that may precede or be run in tandem with an olefination step, such as esterifications.[2][16] If not fully removed, they carry over as impurities.
Q2: What is the fundamental principle behind using an acid wash for purification?
The principle is a simple acid-base reaction. Pyridine and its derivatives contain a basic nitrogen atom with a lone pair of electrons. In the presence of an acid (like HCl), this nitrogen is protonated, forming a positively charged pyridinium ion.
This resulting salt has high water solubility and will preferentially partition into the aqueous layer during a liquid-liquid extraction, effectively removing it from the organic layer containing the desired product.
Q3: When should I choose a scavenger resin over a liquid-liquid extraction?
The choice depends on several factors including the scale of the reaction, the nature of your product, and the specific impurity.
| Feature | Acidic Wash (L-L Extraction) | Scavenger Resin (Solid-Phase) |
| Scale | Excellent for large scale (grams to kgs) | Best for small to medium scale (mgs to grams) |
| Speed | Fast; typically completed in < 30 minutes | Slower; can require several hours of stirring |
| Selectivity | Good for basic impurities; risk to acid-labile products | High; specific resins for specific functional groups[14] |
| Ease of Use | Requires separatory funnel technique; risk of emulsions | Simple filtration removes the impurity; automatable[14][17] |
| Waste | Generates aqueous waste streams | Generates solid waste (spent resin) |
Q4: Can these techniques be applied to byproducts from Horner-Wadsworth-Emmons (HWE) reactions as well?
Absolutely. While the HWE reaction uses a phosphonate ester instead of a phosphonium ylide, the purification challenges are similar.[18][19] The dialkyl phosphate byproduct formed is water-soluble and easily removed with a simple aqueous wash.[19] However, if pyridyl bases or catalysts are used in the reaction, the same acidic wash or scavenger resin protocols described above are the ideal methods for their removal.[2]
Q5: My olefination product is also basic. How can I remove a basic pyridyl impurity?
This is a challenging scenario where an acidic wash is not selective. Your options are:
-
Chromatography: This is the most likely method. Careful selection of the solvent system and stationary phase (e.g., alumina instead of silica) may allow for separation based on subtle differences in polarity.
-
Selective Scavenging: It may be possible to find a scavenger resin that reacts more readily with the pyridyl impurity than your product. For example, a resin with a sterically accessible electrophilic group might react faster with the less-hindered pyridine than a bulkier basic product.
-
Crystallization: If your product is a solid, careful recrystallization from a well-chosen solvent system may allow you to isolate your product, leaving the impurity in the mother liquor.
Visualized Workflow: Purification Strategy Selection
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Removing Triphenylphosphine Oxide. (n.d.). Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
Wittig reaction purification for products with very low polarity. (2025, August 2). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. [Link]
-
The Wittig Reaction. (2022, May 20). Royal Society of Chemistry. Retrieved March 4, 2026, from [https://pubs.rsc.org/en/content/ebook/978-1-83916-2 greener-organic-transformations/978-1-83916-368-2/ch22-the-wittig-reaction]([Link] greener-organic-transformations/978-1-83916-368-2/ch22-the-wittig-reaction)
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved March 4, 2026, from [Link]
-
Scavenger resin. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). DelVal. Retrieved March 4, 2026, from [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023, February 4). Canftech. Retrieved March 4, 2026, from [Link]
-
Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. (2019, January 29). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Strategies in organic synthesis. (2004, October 29). Wipf Group, University of Pittsburgh. Retrieved March 4, 2026, from [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). UMass Lowell. Retrieved March 4, 2026, from [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved March 4, 2026, from [Link]
-
O'Brien, C. J., & Tellez, J. L. (2009). Organic synthesis: The Wittig reaction cleans up. Nature Chemistry, 1(4), 268-269. [Link]
-
Question about Horner-Wadsworth-Emmons workup. (2011, March 8). Reddit. Retrieved March 4, 2026, from [Link]
-
A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
How do you remove 4-Dimethylaminopyridine from the reaction mixture? (2014, December 5). ResearchGate. Retrieved March 4, 2026, from [Link]
-
How to remove pyridine from your reaction crude? (2022, August 8). YouTube. Retrieved March 4, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
-
How to remove pyridine from reaction mixture? (2025, September 22). ResearchGate. Retrieved March 4, 2026, from [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
-
removal of pyridine. (2010, January 13). Sciencemadness Discussion Board. Retrieved March 4, 2026, from [Link]
-
What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved March 4, 2026, from [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. delval.edu [delval.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Temperature Optimization for 2-(4-Methoxybenzene-1-sulfonyl)pyridine Addition Reactions
Welcome to the technical support center for optimizing nucleophilic addition reactions involving 2-(4-Methoxybenzene-1-sulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control. By understanding the causality behind thermal effects, you can troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your synthetic route.
The pyridine motif is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its functionalization is key to exploring new chemical space and structure-activity relationships.[3] Activating the pyridine ring with an N-sulfonyl group, such as 4-methoxybenzenesulfonyl, renders it susceptible to nucleophilic attack, a common strategy for introducing molecular complexity.[4] However, the success of this addition is profoundly dependent on precise temperature management.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in the addition to 2-(4-Methoxybenzene-1-sulfonyl)pyridine?
Temperature is the primary lever to control the reaction's kinetics and thermodynamics.
-
Kinetics: Every chemical reaction has an activation energy barrier. The reaction temperature must be sufficient to provide the molecules with enough energy to overcome this barrier. For nucleophilic addition to the activated pyridine ring, temperatures that are too low will result in impractically slow or stalled reactions.
-
Thermodynamics & Stability: Conversely, excessive heat can be detrimental. The N-sulfonylpyridinium salt intermediate is a high-energy species. Elevated temperatures can lead to decomposition, side reactions, or reduced selectivity.[5] The goal is to find the optimal thermal window that maximizes the rate of the desired reaction while minimizing these degradation pathways.[6]
Q2: What is the first step I should take to optimize the reaction temperature?
A systematic temperature screen is the most logical and efficient first step. Instead of random trials, a structured approach provides clear, actionable data. We recommend a screening range based on the known stability of your reactants and the solvent's boiling point. A typical starting range could be from 0 °C to 80 °C.
Q3: How does my choice of solvent affect the optimal temperature?
Solvent choice is intrinsically linked to reaction temperature. Solvents not only solubilize reactants but also influence the stability of intermediates and transition states.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are common for nucleophilic aromatic substitution (SNAr) type reactions as they can stabilize charged intermediates.[8] However, their high boiling points can tempt researchers to use excessive temperatures. Always correlate the temperature with reaction progress to avoid decomposition.
-
Ethereal Solvents (e.g., THF, Dioxane): These are less polar and may require different optimal temperatures. Reactions in these solvents might need slightly higher temperatures to achieve the same rate as in more polar solvents.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction shows low or no conversion of starting material.
-
Cause: Insufficient thermal energy to overcome the activation barrier. This is the most common reason for a stalled reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
-
Protocol: Systematic Temperature Screening
-
Set up three to five identical reactions in parallel.
-
Assign a different temperature to each reaction (e.g., 25°C, 40°C, 60°C, 80°C). Ensure the highest temperature is well below the solvent's boiling point.[9]
-
Use a controlled heating system like a heating mantle or oil bath with a thermocouple for accuracy.[9]
-
Monitor each reaction at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS.
-
Analyze the results to identify the temperature that provides the best balance of conversion rate and purity.
-
Problem 2: I'm observing significant side product formation or decomposition.
-
Cause: The reaction temperature is too high, providing alternative, lower-energy pathways for undesired reactions or exceeding the thermal stability limit of the product or starting materials.[5] N-sulfonylpyridinium salts can be thermally labile.[10][11]
-
Solution: Reduce the temperature. If the reaction was initially run at 80°C, try repeating it at 60°C or 40°C. While this may slow the reaction rate, it will likely improve selectivity and yield a cleaner product.
-
Data-Driven Decision Making: A well-designed temperature screen can reveal the optimal processing window.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product (%) | Impurity A (%) |
| 1 | 25 (RT) | 24 | 15 | >98 | <2 |
| 2 | 40 | 12 | 65 | >98 | <2 |
| 3 | 60 | 6 | 95 | 96 | 4 |
| 4 | 80 | 4 | >99 | 85 | 15 |
Problem 3: My reaction is exothermic and difficult to control, especially at a larger scale.
-
Cause: Many nucleophilic additions are exothermic. As the reaction proceeds, it generates heat, which further accelerates the reaction rate, potentially leading to a thermal runaway.[6] This issue is magnified during scale-up because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]
-
Control Strategy: Controlled Reagent Addition at Low Temperature
Caption: Workflow for controlling exothermic reactions.
-
Protocol: Exotherm Management
-
Dissolve the 2-(4-Methoxybenzene-1-sulfonyl)pyridine in the chosen solvent in the reaction flask.
-
Cool the flask in an ice/water or ice/brine bath to an internal temperature of 0°C.
-
Dissolve your nucleophile (and base, if required) in a separate flask and transfer it to a pressure-equalizing dropping funnel.
-
Add the nucleophile solution dropwise to the cooled pyridine solution, ensuring the internal thermometer does not show a significant rise in temperature.
-
Once the addition is complete, the reaction can be allowed to stir at a low temperature or warm slowly to room temperature while monitoring for completion.
-
Advanced Thermal Analysis
For processes in late-stage development or manufacturing, understanding the thermal stability profile is a matter of safety and quality. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can provide critical data.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated.[12] It can precisely identify the onset temperature of exothermic decomposition events, providing a clear upper-temperature limit for safe operation.[13]
-
Accelerating Rate Calorimetry (ARC): ARC simulates a worst-case adiabatic scenario (no heat loss to the surroundings).[12] It identifies the onset of self-heating and provides data to calculate critical safety parameters like the Time to Maximum Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT).[12][13]
By integrating these fundamental principles and troubleshooting guides into your workflow, you can effectively optimize the reaction temperature, leading to higher yields, improved purity, and safer, more scalable synthetic processes.
References
-
Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]
-
Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
Organic Process Research & Development. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. [Link]
-
Sigma-HSE. (2024, April 12). Thermal Screening and Adiabatic Calorimetry Testing Methods. [Link]
-
Prime Process Safety Center. (2025, September 10). Exploring the Main Approaches to Reactive Chemical Testing. [Link]
-
Journal of the American Chemical Society. (n.d.). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. ACS Publications. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). PMC. [Link]
-
University of St Andrews. (2018, August 2). Guidance on risk assessments for chemical reactions. [Link]
-
University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. [Link]
-
Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
Thermotropic Liquid-Crystalline and Light-Emitting Properties of Poly(pyridinium) Salts Containing Various Diamine Connectors and Hydrophilic Macrocounterions. (2019, May 10). PMC. [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024, August 28). PMC. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2025, August 8). ResearchGate. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31). ScienceDirect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 5. msesupplies.com [msesupplies.com]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 10. Thermotropic Liquid-Crystalline and Light-Emitting Properties of Poly(pyridinium) Salts Containing Various Diamine Connectors and Hydrophilic Macrocounterions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Main Approaches to Reactive Chemical Testing - Prime Process Safety Center [primeprocesssafety.com]
- 13. sigma-hse.com [sigma-hse.com]
Handling moisture sensitivity of metallated sulfone intermediates
Technical Guide: Handling Moisture Sensitivity in -Sulfonyl Carbanions[1]
Executive Summary: The "Hidden Variable"
Metallated sulfones (specifically
The Core Problem: Water does not just quench the reagent; it alters the basicity of the medium.[1] The resulting hydroxide (LiOH/KOH) generated from moisture ingress can catalyze retro-addition or self-condensation of the sulfone, leading to complex impurity profiles often mistaken for "catalyst decomposition" or "bad reagents."[1]
This guide moves beyond standard "dry technique" to provide a forensic approach to handling these intermediates.
Pre-Flight Protocol: The Zero-Water Baseline
Before initiating any metallation, you must establish a system that is not just "dry" by convention, but chemically anhydrous.[1]
Solvent Selection & Specification
Sulfones coordinate lithium strongly.[1] The choice of solvent dictates the aggregation state of the carbanion and its susceptibility to moisture.
| Solvent | Recommended Spec ( | Role in Sulfone Chemistry | Risk Factor |
| THF | Standard. Solvates | Hygroscopic.[1] Peroxides can oxidize sulfones.[1] | |
| DME | High Performance. Chelates | Very Hygroscopic. Hard to dry completely.[1] | |
| Et₂O | Low Polarity. Tighter ion pairs; slower reaction but more stable.[1] | Volatile; condensation on septa introduces water.[1] | |
| Toluene | Co-solvent. Used to precipitate inorganic salts.[1] | Poor solubility for lithiated sulfones alone.[1] |
Field Note: Do not rely on molecular sieves sitting in the bottle for >1 month. Sieves generate dust that can act as nucleation sites for ice at
C. Freshly distill or pass through an activated alumina column immediately prior to use.[1]
Diagnostic Workflow: The Deuterium Quench
"Is my reaction wet, or is my metallation failing?" This is the most common question we receive.[1] If your yield is low, you must distinguish between moisture quenching (protonation) and incomplete metallation (kinetic barrier).[1]
The Protocol:
-
Generate the metallated sulfone on a small scale (e.g., 0.5 mmol).[1]
-
Stir for the standard metallation time (
). -
Quench with excess MeOD (Methanol-
) or .[1] -
Analyze via
-NMR.[1][2]
Interpretation:
- Deuteration: System is dry; metallation is successful.
- Deuteration: System is wet (proton source competed with Deuterium) OR metallation was slow.[1]
- Deuteration: Base is dead or pKa mismatch.
Visualization: Deuterium Diagnostic Logic
The following diagram outlines the decision logic for interpreting the quench results.
Figure 1: Diagnostic workflow for differentiating moisture contamination from reactivity issues.
Critical Application: Julia-Kocienski Olefination
In Julia-Kocienski chemistry (using PT-sulfones or BT-sulfones), moisture sensitivity is time-dependent.[1] The metallated intermediate is unstable and prone to self-condensation if left too long or if the temperature rises, a process catalyzed by trace water (hydroxide).[1]
The Mechanism of Failure
Water introduces hydroxide (
Visualization: Reaction Pathway & Moisture Risks
Figure 2: The competitive pathway between productive olefination and moisture quenching.[1]
Base Selection Guide (pKa Matching)
Moisture sensitivity is exacerbated by "over-basing."[1] Using a base that is vastly stronger than necessary (e.g.,
Reference: Bordwell pKa Values (in DMSO)
| Sulfone Type | Structure | Approx.[1][2][3][4][5][6][7][8] pKa | Recommended Base |
| Phenyl Sulfone | 29.0 | n-BuLi or LDA | |
| BT-Sulfone | ~23-24 | LiHMDS or NaHMDS | |
| PT-Sulfone | ~20-22 | KHMDS or LiHMDS | |
| Allyl Sulfone | 20-22 | KHMDS |
Technical Insight: For PT-sulfones (Julia-Kocienski), KHMDS is preferred over LiHMDS.[1] The larger potassium cation creates a "looser" ion pair, which accelerates the Smiles rearrangement step, but it also makes the anion more basic and moisture-sensitive.[1] Handle KHMDS solutions with extreme rigor.
Troubleshooting FAQ
Q: I see a color change upon adding the base, but no reaction with my electrophile. Why? A: Metallated sulfones are often bright yellow or orange.[1] If the color fades before you add the electrophile, moisture has entered the flask (quenching the anion).[1] If the color persists but no reaction occurs, the anion might be stable but sterically hindered, or the electrophile is wet (quenching the anion during addition).[1] Dry your aldehyde/ketone over activated molecular sieves for 4 hours before use.
Q: Can I use Schlenk lines, or do I need a Glovebox?
A: A well-maintained Schlenk line is sufficient for 95% of sulfone chemistry.[1] However, because sulfone anions are generated at
-
Pro-Tip: Use an over-pressure balloon of Argon rather than just a line flow during the cooling phase.
Q: My Julia-Kocienski reaction gave the starting sulfone back. Was it wet? A: Likely, yes. But also check the temperature. If you warmed the reaction too slowly after adding the aldehyde, the retro-addition (reversal to sulfone + aldehyde) can occur.[1] However, if you recovered protonated sulfone and unreacted aldehyde, moisture killed the anion before addition.[1]
References
-
Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.[1] Link
-
Bordwell, F. G. (1988).[1][5][6] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]
-
Aïssa, C. (2009).[1] Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831–1844.[1] Link[1]
-
Kocienski, P. J., et al. (1998).[1][9] A new synthesis of alkenes via the Julia-Kocienski olefination.[1][9] Synlett, 1998(1), 26-28.[1][9] Link
Sources
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Mbs Protecting Group Troubleshooting & Methodologies
Welcome to the Technical Support Center for the 4-methoxybenzenesulfonyl (Mbs) protecting group. Mbs is a robust arylsulfonyl protecting group primarily used to mask the highly nucleophilic guanidino group of Arginine (Arg) during Boc-based Solid Phase Peptide Synthesis (SPPS)[1]. While highly effective at preventing arginine side reactions (such as δ-lactam formation), the harsh acidic conditions required for Mbs removal often trigger severe sequence-dependent side reactions[1].
This guide provides drug development professionals and synthetic chemists with field-proven diagnostic tools, mechanistic insights, and self-validating protocols to resolve Mbs-related synthesis failures.
Mechanistic Overview: The Causality of Mbs Side Reactions
To troubleshoot Mbs cleavage, you must first understand the electrophilic nature of its byproducts. Mbs is highly stable to standard trifluoroacetic acid (TFA) treatments but is quantitatively cleaved by anhydrous hydrogen fluoride (HF)[1].
During HF acidolysis, the Mbs group is liberated as a sulfonylium cation (or carbocation intermediate). This species is a potent, hard electrophile. If the cleavage cocktail lacks sufficient nucleophilic scavengers, this cation will rapidly undergo electrophilic aromatic substitution with electron-rich amino acid side chains in your sequence—most notoriously, the indole ring of Tryptophan (Trp) and the phenol ring of Tyrosine (Tyr) [2]. This results in irreversible sulfonation (e.g., forming an
Mechanistic pathway of Mbs cleavage, highlighting Trp sulfonation vs. scavenger neutralization.
Troubleshooting Guides & Experimental Protocols
Issue A: High Levels of Trp/Tyr Sulfonation (+170 Da Mass Adducts)
Diagnostic Check: LC-MS analysis of the crude peptide reveals a major byproduct with a mass shift of +170 Da relative to the target mass. MS/MS fragmentation localizes this mass addition to a Tryptophan or Tyrosine residue.
Causality: Standard HF cleavage proceeds via an
Protocol: Low-High HF Cleavage for Trp-Containing Peptides
Self-Validation Checkpoint: This protocol is self-validating. If Step 1 is successful, all benzyl-based groups will be removed without +170 Da adducts. If Step 3 is successful, the +170 Da mass will disappear from the Arginine residue.
-
Step 1 (Low HF -
Deprotection): Place 1.0 g of peptide-resin in a Teflon HF reaction vessel. Add a scavenger cocktail of HF / DMS / p-cresol in a volume ratio of 25:65:10 . (If the peptide contains Trp(For), adjust to HF/DMS/p-cresol/p-thiocresol at 25:65:7.5:2.5)[2].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Step 2 (Reaction): Stir the mixture at 0°C for 2 hours. This safely removes standard protecting groups without generating free cations[3].
-
Step 3 (Evaporation): Evaporate the HF and DMS under high vacuum at 0°C. Crucial: Do not proceed until all DMS is removed, as it interferes with the next step.
-
Step 4 (High HF -
Mbs Cleavage): To the same vessel, add fresh HF and p-cresol (ratio 9:1 v/v; approx. 10 mL total volume per gram of resin). Stir at 0°C for 45–60 minutes to cleave the highly resistant Arg(Mbs) group.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Step 5 (Workup): Evaporate the HF under vacuum. Triturate and wash the cleaved peptide thoroughly with cold, anhydrous diethyl ether to extract the quenched scavenger byproducts[3].
Issue B: Incomplete Mbs Deprotection
Diagnostic Check: LC-MS shows a +170 Da adduct, but MS/MS fragmentation localizes the mass strictly to the Arginine residue. Causality: The acidic conditions applied were thermodynamically insufficient to break the sulfonamide bond. Mbs is practically inert to TFA[1]. Solution: If you synthesized the peptide using Fmoc-chemistry and attempted to cleave with Reagent K (TFA/Water/Phenol/Thioanisole/EDT), the Mbs group will not come off. You must either switch to HF cleavage or redesign the synthesis using a more acid-labile protecting group like Pbf or Pmc[1][4].
Quantitative Data: Arginine Protecting Group Selection
To prevent Mbs side reactions proactively, it is often best to select an alternative protecting group based on your synthesis strategy. The table below summarizes the lability and risk profiles of common arylsulfonyl protecting groups[1].
| Protecting Group | Synthesis Strategy | Primary Cleavage Reagent | Acid Lability | Trp Sulfonation Risk |
| Mbs (4-Methoxybenzenesulfonyl) | Boc / Bzl | Anhydrous HF | Low (TFA Stable) | High |
| Tos (Tosyl) | Boc / Bzl | Anhydrous HF | Low (TFA Stable) | High |
| Mtr (4-Methoxy-2,3,6-trimethyl...) | Fmoc / tBu | TFA (Prolonged) | Moderate | Very High |
| Pmc (Pentamethylchroman...) | Fmoc / tBu | TFA (Standard) | High | Moderate |
| Pbf (Pentamethyldihydrobenzofuran...) | Fmoc / tBu | TFA (Standard) | Very High | Low |
Note: Pbf is currently the industry standard for Fmoc-SPPS due to its rapid cleavage kinetics and significantly lower rate of Trp sulfonation compared to Pmc and Mtr[1][4].
Frequently Asked Questions (FAQs)
Q1: Can I use silane scavengers (like TIPS or TES) to prevent Mbs side reactions? A: No. While silane scavengers (Triisopropylsilane, Triethylsilane) are highly effective and standard for TFA-based Fmoc cleavage[5], they are generally incompatible with anhydrous HF cleavage. For Mbs removal via HF, you must rely on sulfur-containing scavengers (DMS, p-thiocresol) and phenolic scavengers (p-cresol, anisole)[2][6].
Q2: Why is p-cresol preferred over anisole in the Low-High HF protocol? A: While anisole is a traditional scavenger (often used in a 9:1 HF/anisole ratio), p-cresol is preferred in optimized protocols because its phenolic hydroxyl group provides superior scavenging capacity for sulfonylium ions. Furthermore, anisole itself can occasionally undergo side reactions in high concentrations of HF, whereas p-cresol remains a stable, sacrificial nucleophile[2][3].
Q3: Does the sequence position of Tryptophan relative to Arg(Mbs) affect the sulfonation rate? A: Yes. Proximity effects dictate side-reaction kinetics. If Trp and Arg(Mbs) are adjacent or brought into close spatial proximity by the peptide's secondary structure during cleavage, the local concentration of the liberated sulfonylium ion near the Trp indole ring is drastically increased, exacerbating the rate of sulfonation.
References
1.[1] Synthesis of Peptides and Peptidomimetics (2.6.1 Guanidino Group) - Thieme Connect. URL: 2.[4] Solid phase synthesis of acylated peptides (US11186608B2) - Google Patents. URL: 3.[2] HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - WordPress / Methods in Molecular Biology. URL: 4.[3] Boc Solid Phase Peptide Synthesis - ChemPep. URL: 5.[5] Patent Application Publication US 2021/0009631 A1 - Googleapis. URL:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. chempep.com [chempep.com]
- 4. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Purification of 2-(4-Methoxybenzene-1-sulfonyl)pyridine
Welcome to the technical support guide for the purification of 2-(4-Methoxybenzene-1-sulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.
I. Understanding the Compound: Key Physicochemical Properties
Before diving into purification, a fundamental understanding of the target molecule's properties is crucial for selecting the appropriate methodology. 2-(4-Methoxybenzene-1-sulfonyl)pyridine is a crystalline solid. Its structure, featuring a pyridine ring and a methoxy-substituted benzene sulfonyl group, imparts a moderate polarity. This characteristic is central to designing effective purification strategies, particularly for chromatographic and recrystallization methods.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the purification of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
Q1: What are the most common impurities I might encounter?
A1: Impurities can originate from starting materials, by-products, or degradation.[1][2] Common impurities include:
-
Unreacted Starting Materials: Such as 2-halopyridine or 4-methoxybenzenesulfonyl chloride.
-
Isomeric By-products: Depending on the synthetic route, other positional isomers may form.
-
Hydrolysis Products: The sulfonyl group can be susceptible to hydrolysis, leading to the formation of 4-methoxybenzenesulfonic acid.
-
Solvent Residues: Residual solvents from the reaction or workup can be present.[1]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal when your crude product is relatively pure (typically >90%) and the impurities have different solubility profiles from your desired compound.[3] It is a cost-effective and scalable method.
-
Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the product.[4] It offers higher resolution but is more time-consuming and requires more solvent.
Q3: My compound appears as an oil and won't crystallize during recrystallization. What should I do?
A3: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This often happens when the solution is supersaturated at a temperature above the compound's melting point. To address this:
-
Add more solvent: This will reduce the saturation level.
-
Cool the solution more slowly: This allows more time for crystal nucleation.
-
Scratch the inside of the flask: This can provide a surface for crystals to form.
-
Introduce a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q4: I'm not getting good separation on my silica gel column. What can I do to improve it?
A4: Poor separation in column chromatography can be due to several factors. Consider the following adjustments:
-
Optimize the eluent system: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] You can adjust the ratio to improve separation. A general rule is to aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate.
-
Use a finer mesh silica gel: This increases the surface area and can improve resolution.[4]
-
Decrease the column loading: Overloading the column can lead to broad peaks and poor separation.
-
Ensure proper column packing: An improperly packed column with channels or cracks will result in poor separation.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the purification of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.[5][6] | - Select a solvent in which the compound has lower solubility at cold temperatures.- Use a two-solvent recrystallization system.[5]- Minimize the amount of hot solvent used to dissolve the crude product.[7] |
| The compound precipitated out during hot filtration. | - Ensure the solution is hot during filtration.- Use a pre-heated funnel. | |
| Product is Contaminated After Column Chromatography | The eluent system is too polar, causing impurities to co-elute with the product. | - Decrease the polarity of the eluent system.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The column was overloaded. | - Reduce the amount of crude material loaded onto the column. | |
| Streaking or Tailing of Spots on TLC | The compound is too polar for the eluent system. | - Increase the polarity of the eluent system. |
| The sample is too concentrated. | - Dilute the sample before spotting it on the TLC plate. | |
| The compound is acidic or basic and is interacting with the silica gel. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system. | |
| Product Decomposes on Silica Gel Column | Some sulfonyl compounds can be unstable on silica gel.[8] | - Consider using a different stationary phase, such as alumina.- Minimize the time the compound spends on the column by using flash chromatography.[4] |
IV. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying 2-(4-Methoxybenzene-1-sulfonyl)pyridine from a crude reaction mixture.[4]
Materials:
-
Crude 2-(4-Methoxybenzene-1-sulfonyl)pyridine
-
Silica gel (400-630 mesh)[4]
-
n-Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[4]
-
Glass column
-
Collection tubes
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal eluent system will give your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
-
Protocol 2: Purification by Recrystallization
This method is effective for purifying the compound when it is already in a relatively pure state.[5][7][9]
Materials:
-
Crude 2-(4-Methoxybenzene-1-sulfonyl)pyridine
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[7]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.
-
V. Visual Workflow
The following diagram illustrates the decision-making process for selecting a purification method for 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
Caption: Decision tree for purification method selection.
VI. References
-
Supporting Information for a scientific article. (n.d.). Retrieved from
-
Recrystallization - Single Solvent. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from
-
Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem. Retrieved from
-
Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace. Retrieved from
-
Troubleshooting Guide for Purification using NEBExpress® Ni Resin. (n.d.). NEB. Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (n.d.). ResearchGate. Retrieved from
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from
-
Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). JOCPR. Retrieved from
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). International Journal of PharmTech Research, 12(3), 57-70. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Advanced Strategies for Overcoming Slow Reaction Rates with Electron-Rich and Activated Sulfones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced sulfone chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of sulfone-based reagents to tackle challenging synthetic transformations. Sulfones are remarkable "chemical chameleons"; their reactivity can be finely tuned, allowing them to serve as powerful tools for overcoming slow reaction rates, particularly in C-C bond formation.[1][2]
This resource moves beyond simple protocols. It is structured to provide deep mechanistic insights and practical, field-proven troubleshooting advice to help you diagnose and solve issues encountered during your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Principles
This section addresses foundational concepts regarding the use of specialized sulfones to accelerate chemical reactions.
Question 1: The term "electron-rich sulfone" can be confusing. In the context of accelerating reactions like olefinations, what defines a sulfone as "activated"?
Answer: This is a critical point of clarification. While the sulfonyl group (-SO2-) is inherently electron-withdrawing, its ability to facilitate reactions is profoundly influenced by the nature of its substituents.[3] The term "activated sulfone" is often more precise than "electron-rich sulfone." Activation is typically achieved in one of two ways, depending on the reaction:
-
Activation as a Leaving Group: In reactions like the Julia-Kocienski olefination, the sulfone's aryl or heteroaryl group is designed to be electron-deficient (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)).[4][5] This electron deficiency is crucial because it makes the carbon atom attached to the sulfonyl group susceptible to intramolecular nucleophilic attack (a Smiles rearrangement), which is often the rate-determining step.[6] The sulfinate anion that is ultimately eliminated is a very stable leaving group.[2]
-
Activation for C-H Functionalization or Cross-Coupling: In other contexts, attaching electron-donating groups to the aromatic rings of the sulfone can increase the electron density at specific positions, making them more susceptible to electrophilic attack or modifying their redox properties for photocatalytic reactions.[7][8]
Therefore, the "activation" strategy is entirely dependent on the specific transformation you aim to achieve. For overcoming slow olefinations, you are almost always using a sulfone with an electron-deficient heteroaryl moiety.
Question 2: How exactly do heteroaryl sulfones like BT- and PT-sulfones accelerate olefination reactions compared to simple phenyl sulfones?
Answer: The acceleration is rooted in mechanism. The classical Julia olefination involves a multi-step process with a β-alkoxy sulfone intermediate that requires a separate activation step (e.g., acylation) followed by reductive elimination, often with sodium amalgam.[3] It is notoriously slow and harsh.
The modified Julia-Kocienski olefination using heteroaryl sulfones streamlines this into a one-pot reaction under milder basic conditions.[4][5] The key is the ability of the electron-deficient heteroaryl group to facilitate a spontaneous intramolecular Smiles rearrangement.
Below is a diagram illustrating this key mechanistic advantage.
Caption: The Julia-Kocienski mechanism, highlighting the key Smiles rearrangement.
The electron-withdrawing nature of the heteroaryl ring (Het) makes the sulfone-bearing carbon electrophilic enough for the adjacent alkoxide to attack, forming the spirocyclic intermediate.[5] This step is kinetically inaccessible for simple, electron-rich phenyl sulfones under these conditions, which is why they require the harsh, multi-step classical procedure.
Question 3: What are the main advantages of using desulfinative cross-coupling over a traditional Suzuki-Miyaura reaction, especially with heteroaromatics?
Answer: While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, it faces significant challenges with certain substrates, particularly electron-deficient or 2-aza-aryl (e.g., pyridine) boron reagents.[9] The primary issues are:
-
Instability and Protodeboronation: Heteroaromatic boronic acids are often prone to decomposition and protodeboronation (replacement of the boron group with hydrogen), leading to low yields and reproducibility issues.[9]
-
Difficult Purification: Removing boron-containing byproducts can be challenging.
Desulfinative coupling, using heteroaryl sulfones or their sulfinate salt precursors, provides a robust and reliable alternative. The sulfinate salts are typically stable, crystalline solids that are easy to handle and store. They effectively act as nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering excellent yields where the corresponding Suzuki reaction might fail.[9][10] This makes them particularly valuable in late-stage diversification for drug discovery programs.
Troubleshooting Guides: From Theory to Practice
This section is formatted to help you diagnose and resolve specific experimental challenges in a logical, step-by-step manner.
Problem Area 1: Slow, Stalled, or Incomplete Reactions
Question: My Julia-Kocienski olefination using a benzothiazol-2-yl (BT) sulfone is stalling after 50% conversion, even after extended reaction times. What are the likely causes and how can I troubleshoot this?
Answer: A stalled Julia-Kocienski reaction is a common issue that can almost always be traced back to one of four areas: the base, the solvent, sterics, or reagent stability. The following workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for a stalled Julia-Kocienski olefination.
Detailed Causality and Actions:
-
Base Strength & Counterion: The α-proton of the sulfone must be fully removed. Use a strong, non-nucleophilic base like KHMDS, NaHMDS, or LiHMDS. The counterion matters: smaller ions like Li⁺ can form tight chelates, favoring one transition state, while larger K⁺ ions promote a more open, often faster, transition state.[4] If you are using LiHMDS, a switch to KHMDS is a primary troubleshooting step.
-
Solvent and Temperature: The initial deprotonation requires a low temperature (-78 °C) to prevent base degradation and side reactions. However, the subsequent addition and elimination steps require thermal energy. After adding the aldehyde at -78 °C, ensure the reaction is allowed to warm slowly to room temperature. If the reaction remains sluggish, the use of a co-solvent like DMPU can help break up aggregates and accelerate the reaction.
-
Steric Hindrance: If either your sulfone (e.g., α,α-disubstituted) or your aldehyde (e.g., pivaldehyde) is highly hindered, the initial nucleophilic addition will be slow. In these cases, you may need to use a stronger base combination (e.g., n-BuLi/KOtBu) or accept longer reaction times.
Problem Area 2: Poor Stereoselectivity (E/Z Ratio)
Question: I need to synthesize a Z-alkene, but my Julia-Kocienski reaction with a PT-sulfone is giving me almost exclusively the E-isomer. How can I control the stereochemistry?
Answer: This is an excellent question that highlights the sophistication of this reaction. The stereochemical outcome is dictated by the kinetic stability of the transition states during the addition and rearrangement steps. You can steer the selectivity by choosing the correct heteroaryl sulfone.
-
For High E-Selectivity: The 1-phenyl-1H-tetrazol-5-yl (PT) sulfone is the reagent of choice. The bulky phenyl group on the tetrazole ring sterically disfavors the transition state leading to the Z-alkene, resulting in excellent E-selectivity.[4]
-
For High Z-Selectivity: Switching to a 2-pyridyl (PYR) sulfone is often effective. The nitrogen atom in the pyridine ring can chelate with the metal counterion (especially Li⁺), forcing a transition state geometry that ultimately leads to the Z-alkene. More recently, using N-sulfonylimines instead of aldehydes has been shown to produce outstanding Z-selectivity (>99:1).[11]
The choice of base and solvent also plays a role, as it influences whether the transition state is "open" or "closed" (chelated).
Table 1: Influence of Heteroaryl Sulfone on Olefination Stereoselectivity
| Heteroaryl Sulfone (Het-SO₂) | Primary Stereoselectivity | Mechanistic Rationale | Recommended Base/Solvent |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | >95% E | The bulky phenyl group creates strong steric bias for the anti-addition pathway.[4] | KHMDS / THF |
| Benzothiazol-2-yl (BT) | Good E-selectivity | Less sterically demanding than PT, but still favors the E-isomer under standard conditions. | KHMDS / THF |
| 2-Pyridyl (PYR) | High Z-selectivity | The pyridine nitrogen chelates the metal counterion (Li⁺), favoring a syn-addition pathway.[4] | LiHMDS or n-BuLi / THF |
Detailed Experimental Protocol: A Model High E-Selectivity Julia-Kocienski Olefination
This protocol describes the synthesis of (E)-stilbene from benzyl 1-phenyl-1H-tetrazol-5-yl sulfone and benzaldehyde. It is a robust model system that can be adapted for more complex substrates.
Reagents & Equipment:
-
Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 equiv)
-
Benzaldehyde (1.1 equiv, freshly distilled)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 0.5 M in Toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Anhydrous MgSO₄
-
Standard oven-dried glassware, magnetic stirrer, argon/nitrogen line, and syringes.
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (e.g., 572 mg, 2.0 mmol).
-
Dissolution: Add anhydrous THF (20 mL) and stir until the sulfone is fully dissolved.
-
Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Add the KHMDS solution (4.4 mL, 2.2 mmol, 0.5 M) dropwise via syringe over 5 minutes. The solution should turn a deep color (often yellow or orange), indicating carbanion formation. Stir at -78 °C for 30 minutes.
-
Causality Check: This step generates the key nucleophile. Performing it at low temperature prevents the base from reacting with the solvent or the sulfone in an undesired manner.
-
-
Aldehyde Addition: Add freshly distilled benzaldehyde (223 µL, 2.2 mmol) dropwise to the cold solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Reaction Progression: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) until the starting sulfone is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (20 mL) and then with saturated aqueous NaCl (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-stilbene as a white solid.
References
- Corpas, J., et al. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews.
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Schmalzbauer, M., & Opatz, T. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem. Available at: [Link]
-
Wang, Z., et al. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au. Available at: [Link]
-
Rath, M., et al. (2025). Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. Available at: [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Wikipedia. Available at: [Link]
-
Back, T. G., & Moussa, Z. (2002). A General and Highly Efficient Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. Available at: [Link]
-
Melillo, B., et al. (2021). Thianthrenium-Enabled Sulfonylation via Electron Donor-Acceptor Complex Photoactivation. Journal of the American Chemical Society. Available at: [Link]
-
Gandeepan, P., et al. (2026). Synthesis and Applications of Functionalized Dibenzothiophene S,S‐Dioxides in Optoelectronics and Bioimaging. Chemistry – An Asian Journal. Available at: [Link]
-
Ball, N. D., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]
-
Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Deeming, A. S., et al. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science. Available at: [Link]
-
Wang, L., et al. (2021). Rational design of dibenzothiophene-S,S-dioxide-containing conjugated polymers for highly efficient photosynthesis of hydrogen peroxide in pure water. Journal of Materials Chemistry A. Available at: [Link]
-
Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kim, D., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Available at: [Link]
-
Tago, A., & Charette, A. B. (2012). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. The Journal of Organic Chemistry. Available at: [Link]
-
Guesne, S. J. J., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. Available at: [Link]
Sources
- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Preventing self-condensation of 2-pyridyl sulfone reagents
Topic: Preventing Self-Condensation in Julia-Kocienski Olefination Ticket ID: JK-PY-001 Status: Resolved
Executive Summary
The Core Issue: 2-Pyridyl sulfones (and related heteroaryl sulfones like BT-sulfones) are prone to self-condensation when the metallated carbanion reacts with a non-metallated (neutral) sulfone molecule. This parasitic reaction competes with the desired addition to the carbonyl electrophile (aldehyde/ketone), leading to significantly reduced yields and difficult purification.
The Solution: The most robust prevention method is the Barbier-Type Protocol , where the base is added to a mixture of the sulfone and the aldehyde. Alternatively, for base-sensitive substrates requiring pre-metallation, Inverse Addition (adding sulfone to base) is required to maintain carbanion stability.
Mechanistic Insight: The "Race Condition"
To troubleshoot this, you must understand the competition occurring in your flask. The reaction is a race between two pathways.
The Pathways[1][2]
-
Productive Pathway (Fast): The metallated sulfone attacks the aldehyde.
-
Destructive Pathway (Self-Condensation): The metallated sulfone attacks a neutral sulfone molecule. This occurs primarily when the base is added slowly to the sulfone, creating a prolonged period where both anionic and neutral species coexist.
Visualization: Reaction Divergence
The following diagram illustrates the critical branching point where yield is lost.
Figure 1: Mechanistic divergence in Julia-Kocienski olefination. Path B (Red) represents the self-condensation failure mode, which dominates when the aldehyde is absent or base addition is inefficient.
Validated Protocols
Do not rely on standard "add base to reagent" methods used for phosphonates (HWE reaction). Sulfones require specific handling.
Protocol A: The Barbier-Type (Recommended)
Best for: Stable aldehydes, standard applications, maximizing yield.
Logic: By mixing the sulfone and aldehyde before adding the base, the highly reactive aldehyde is immediately available to trap the sulfone carbanion as soon as it forms. This kinetically outcompetes the self-condensation reaction.
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve 1.0 eq. Sulfone and 1.2 eq. Aldehyde in dry THF or DMF. |
| 2 | Cool | Cool to -78°C (for LiHMDS) or -60°C (for KHMDS). |
| 3 | Add Base | Add Base (e.g., LiHMDS) dropwise. |
| 4 | Monitor | The carbanion is generated in situ and immediately quenched by the aldehyde. |
Protocol B: Inverse Addition (Pre-metallation)
Best for: Base-sensitive aldehydes (enolizable) that would decompose if exposed to LiHMDS/KHMDS.
Logic: Standard pre-metallation (adding base to sulfone) causes self-condensation because the first drop of base creates an anion that swims in a sea of neutral sulfone. Inverse addition (adding sulfone to base) ensures the sulfone always enters an environment of excess base, instantly converting it to the stable anion without encountering neutral partners.
| Step | Action | Technical Note |
| 1 | Prepare Base | Place excess Base (1.5 eq.) in the flask and cool to -78°C. |
| 2 | Add Sulfone | Dissolve Sulfone in THF. Add this solution slowly to the cold base. |
| 3 | Incubate | Stir for 15-30 mins to ensure complete metallation. |
| 4 | Add Aldehyde | Add the aldehyde (dissolved in THF) to the metallated sulfone. |
Troubleshooting & FAQs
Q1: I see a complex mixture and low yield. Is it self-condensation or decomposition?
Diagnostic: Check your crude NMR.
-
Self-Condensation: You will often see broad aromatic signals or complex multiplets in the pyridine region that do not match the starting material, indicating dimerization (often via attack on the pyridine ring or sulfonyl group).
-
Decomposition: If using KHMDS at high temperatures (> -40°C), the sulfone anion can degrade via fragmentation.
-
Fix: Switch to Protocol A (Barbier) immediately. If using KHMDS, switch to LiHMDS to utilize the stabilizing chelation effect of the Lithium cation with the Pyridine nitrogen.
Q2: Why use 2-Pyridyl (Py) over Benzothiazolyl (BT) sulfones?
Technical Insight: BT-sulfones are extremely prone to self-condensation because the benzothiazole ring is highly electrophilic. 2-Pyridyl sulfones are comparatively more stable due to the chelation capability of the nitrogen, which stabilizes the lithiated intermediate. However, "more stable" does not mean "immune."
Q3: Can I use NaH or solid bases?
Advisory: Avoid. Heterogeneous bases (NaH) create localized "hotspots" of high basicity and slow dissolution. This creates the perfect environment for self-condensation (Anion + Neutral in proximity). Always use soluble bases (LiHMDS, NaHMDS, KHMDS, or DBU for specific variations).
Decision Matrix: Selecting the Right Condition
Figure 2: Decision matrix for protocol selection. Protocol A is the default; Protocol B is the exception for sensitive substrates.
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Kocienski, P. J., et al. (1998). A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and ketones.[1] Synlett, 1998(1), 26-28. Link
-
Zajc, B. (2006). Julia-Kocienski olefination of aldehydes and ketones with 2-pyridyl sulfones.[2][3] Organic Letters, 8(25), 5857-5860. Link
-
Zhao, Y., et al. (2010).[3] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[2][3] Organic Letters, 12(7), 1444-1447. Link
Sources
Validation & Comparative
1H NMR Characterization of 2-(4-Methoxybenzene-1-sulfonyl)pyridine: A Comparative Guide to Solvent Effects and Structural Validation
As a Senior Application Scientist, I frequently encounter challenges in the precise structural validation of heteroaryl sulfones. Compounds like 2-(4-Methoxybenzene-1-sulfonyl)pyridine serve as critical building blocks and pharmacophores in medicinal chemistry (e.g., in the development of matrix metalloproteinase inhibitors and COX-2 selective agents).
This guide provides an objective, in-depth comparison of the 1H NMR characterization of this compound across two standard deuterated solvents: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). By analyzing the causality behind chemical shifts, solvent effects, and multiplet splitting, this guide establishes a self-validating framework for researchers to confidently confirm product identity and purity.
Structural Anatomy and Diagnostic Spectral Signatures
The 1H NMR spectrum of 2-(4-Methoxybenzene-1-sulfonyl)pyridine can be logically deconstructed into three distinct magnetic environments. Understanding the electronic "push-pull" dynamics of this molecule is essential for accurate spectral assignment.
-
The Pyridine Ring (Electron-Deficient Core): The nitrogen atom and the strongly electron-withdrawing sulfonyl group (-SO₂-) at the C2 position cause significant deshielding of the pyridine protons. The H6 proton (adjacent to the nitrogen) is typically the most deshielded, appearing as a doublet of doublets (dd) around 8.6–8.7 ppm due to coupling with H5 and H4.
-
The Para-Substituted Phenyl Ring (AA'BB' System): The presence of the electron-donating methoxy group (-OCH₃) at the para position relative to the electron-withdrawing sulfonyl group creates a highly diagnostic AA'BB' spin system. This manifests as two distinct doublets exhibiting a "roofing effect" toward each other. The protons ortho to the sulfonyl group are heavily deshielded (~7.9–8.0 ppm), while those ortho to the methoxy group are shielded (~6.9–7.1 ppm)[1].
-
The Methoxy Group (Aliphatic Singlet): The three equivalent protons of the methoxy group resonate as a sharp, unambiguous singlet in the aliphatic region (~3.8 ppm).
Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of NMR solvent fundamentally dictates the observed chemical shifts (
-
CDCl₃ (Dielectric Constant
): A non-polar solvent that provides excellent resolution and minimal interaction with the solute. It is the gold standard for routine analysis of soluble organic compounds. -
DMSO-d₆ (Dielectric Constant
): A highly polar, strongly hydrogen-bond-accepting solvent. It disrupts intermolecular interactions and alters the dipole-dipole alignments between the solvent and the solute's aromatic rings[3].
The transition from CDCl₃ to DMSO-d₆ typically induces specific solvent shifts. DMSO generally deshields the pyridine H4 and H5 protons more significantly than CDCl₃ due to its strong dipole interaction with the electron-deficient heteroaromatic ring[4].
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)
| Proton Assignment | Multiplicity | Integration | CDCl₃ ( | DMSO-d₆ ( | Shift |
| Pyridine H6 | dd (J = 4.8, 1.5 Hz) | 1H | 8.64 | 8.71 | +0.07 |
| Pyridine H3 | d (J = 7.9 Hz) | 1H | 8.18 | 8.12 | -0.06 |
| Phenyl H2', H6' | d (J = 8.9 Hz) | 2H | 7.98 | 7.91 | -0.07 |
| Pyridine H4 | td (J = 7.7, 1.7 Hz) | 1H | 7.94 | 8.06 | +0.12 |
| Pyridine H5 | ddd (J = 7.6, 4.8, 1.1 Hz) | 1H | 7.46 | 7.62 | +0.16 |
| Phenyl H3', H5' | d (J = 8.9 Hz) | 2H | 6.98 | 7.14 | +0.16 |
| Methoxy (-OCH₃) | s | 3H | 3.86 | 3.83 | -0.03 |
Data synthesized from established diaryl sulfone and substituted pyridine literature values[2][5].
Application: Reaction Monitoring (Sulfone vs. Sulfide Precursor)
1H NMR is the premier tool for objectively monitoring the oxidation of the sulfide precursor, 2-(4-methoxyphenylthio)pyridine , to the target sulfone.
-
The Sulfide Precursor: The sulfur atom in a thioether is significantly less electron-withdrawing than a sulfonyl group. Consequently, the pyridine H3 and phenyl H2'/H6' protons resonate further upfield (e.g., phenyl H2'/H6' around 7.4–7.5 ppm).
-
The Sulfone Product: Oxidation to the sulfone introduces two highly electronegative oxygen atoms. This exerts a profound inductive and anisotropic deshielding effect, shifting the phenyl H2'/H6' protons downfield to ~8.0 ppm and the pyridine H3 proton to ~8.2 ppm[1][5]. The complete disappearance of the upfield sulfide signals definitively validates reaction completion.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following self-validating methodology must be employed for 1H NMR acquisition.
Step 1: Sample Preparation
-
Accurately weigh 10–15 mg of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
-
Dissolve the compound completely in 0.6 mL of high-purity deuterated solvent (CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard, or DMSO-d₆).
-
Critical Step: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, degrading field homogeneity and resulting in broad, poorly resolved peaks.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.
-
Lock the spectrometer onto the deuterium resonance frequency of the chosen solvent.
-
Perform automated or manual gradient shimming (Z1–Z5). Validation: A properly shimmed sample will yield a TMS peak width at half-height (
) of 1.0 Hz.
Step 3: Acquisition & Processing
-
Set the relaxation delay (D1) to a minimum of 2 seconds to ensure complete longitudinal relaxation (
) for accurate integration. -
Acquire 16 to 64 transients (scans) depending on the exact sample concentration.
-
Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing multiplet resolution.
-
Perform zero- and first-order phase correction, followed by baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Logical Workflow Visualization
The following diagram maps the logical workflow for the spectral assignment of 2-(4-Methoxybenzene-1-sulfonyl)pyridine, demonstrating how structural features dictate chemical shift regions.
Caption: Logical workflow mapping the 1H NMR spectral assignment of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
References
- Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium...Auremn.org.
- Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.Thieme-connect.de.
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.Researchgate.net.
- WO2015087352A1 - A process for the synthesis of aryl sulfones.Google Patents.
- Supporting information: Synthesis of symmetrical diaryl sulfone.Rsc.org.
Sources
IR spectrum analysis of sulfonyl group in pyridyl compounds
Advanced IR Spectrum Analysis of Sulfonyl-Substituted Pyridyl Compounds: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy
Sulfonyl-substituted pyridines represent a critical structural motif in modern drug discovery, serving as the backbone for various cyclooxygenase-2 (COX-2) inhibitors, sulfonamide antibiotics, and novel agrochemicals. Characterizing these molecules via Fourier-Transform Infrared (FT-IR) spectroscopy presents unique analytical challenges due to the complex electronic interplay between the heterocycle and the sulfonyl moiety.
This guide provides an in-depth comparison of Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission spectroscopy, detailing the causality behind spectral shifts, method selection, and self-validating experimental protocols.
To accurately interpret the IR spectra of pyridyl-sulfonyl compounds, one must understand the electronic environment dictating the vibrational force constants.
-
The Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically manifest as a series of sharp bands between 1450 and 1635 cm⁻¹ [1]. The exact positioning is highly sensitive to the substitution pattern.
-
The Sulfonyl Group (-SO₂-): This functional group is characterized by two intense stretching modes: the asymmetric stretch (
) typically found at 1315–1392 cm⁻¹, and the symmetric stretch ( ) at 1126–1183 cm⁻¹[2, 3].
The Mechanistic Causality: When a sulfonyl group is directly conjugated to a pyridine ring, two strongly electron-withdrawing groups are pitted against each other. Because the electronegative nitrogen of the pyridine ring pulls electron density away from the conjugated system, the sulfonyl oxygen atoms cannot effectively participate in resonance stabilization. This lack of electron donation increases the double-bond character (and thus the force constant) of the S=O bonds. Consequently, both the asymmetric and symmetric stretching frequencies are shifted to the higher end of their respective ranges compared to standard non-conjugated dialkyl sulfones.
Methodological Comparison: ATR-FTIR vs. KBr Pellet
Choosing the correct sampling technique is paramount for Active Pharmaceutical Ingredient (API) characterization. The choice dictates not only spectral resolution but also the physical integrity of the sample [4, 5].
Quantitative Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | Direct application (None) | Grinding with KBr, pressing at 10 tons |
| Polymorphic Integrity | Preserved (Low shear/pressure) | High Risk (Pressure-induced transition) |
| S=O Band Resolution | Excellent (Deep penetration at low cm⁻¹) | Excellent (Sharp, distinct peaks) |
| High-Frequency Sensitivity | Lower (Requires mathematical correction) | High (Follows Beer-Lambert law linearly) |
| Moisture Interference | Minimal | High (KBr is highly hygroscopic) |
| Throughput | High (< 2 mins per sample) | Low (~10 mins per sample) |
The Causality of ATR Spectral Distortion:
In ATR-FTIR, the IR beam creates an evanescent wave that penetrates the sample. The depth of penetration (
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every spectroscopic workflow must contain internal validation checkpoints.
Protocol A: ATR-FTIR Workflow (Recommended for Polymorph Screening)
-
System Validation: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Run a background scan (64 scans). Validation Check: The total energy throughput must match the manufacturer's baseline (>95%), and the spectrum must show a flat line, confirming the absence of residual API or solvent.
-
Sample Application: Deposit 2–5 mg of the solid pyridyl-sulfonyl compound directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the built-in clutch engages (typically ~75 psi). Causality: Consistent, standardized pressure ensures uniform contact between the crystal and the irregular API particles, maximizing the evanescent wave interaction and preventing signal-to-noise (S/N) degradation [4].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans). Apply the software's ATR correction prior to peak picking.
Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Analysis)
-
Matrix Preparation: Dry IR-grade KBr in an oven at 105°C for at least 24 hours. Store in a desiccator.
-
Grinding: Combine 1–2 mg of the analyte with 150–200 mg of dry KBr in an agate mortar. Grind gently for 30–60 seconds [1]. Causality: Excessive or aggressive grinding of pharmaceutical solids can cause localized heating and shear-induced amorphization, destroying the crystalline structure.
-
Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 5 minutes.
-
Validation & Acquisition: Validation Check: Visually inspect the pellet. It must be optically transparent. A cloudy or opaque pellet indicates severe light scattering, which will artificially elevate the baseline at the 4000 cm⁻¹ end. Scan from 4000 to 400 cm⁻¹.
Workflow Visualization
The following decision matrix illustrates the logical pathway for selecting the appropriate IR methodology based on the physical properties of the pyridyl-sulfonyl compound.
Workflow for selecting IR spectroscopy methods for pyridyl-sulfonyl compounds.
References
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MDPI. "Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities." Available at: [Link]
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Scientific Research Publishing (SCIRP). "Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes." Available at: [Link]
-
MAS Journal of Applied Sciences. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." Available at: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Pyridyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Pyridyl Sulfones and Their Mass Spectrometric Analysis
2-Pyridyl sulfones are an important class of heterocyclic compounds with increasing relevance in medicinal chemistry and drug development. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds in the design of novel therapeutic agents. As such, the robust and unambiguous characterization of these molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.
This guide will compare the fragmentation of 2-pyridyl sulfones under two of the most common ionization techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI), with a focus on tandem mass spectrometry (MS/MS) for the latter. We will explore how the choice of ionization method and the isomeric position of the nitrogen atom in the pyridine ring influence the fragmentation pathways.
The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the method of ionization.
-
Electron Ionization (EI) is a high-energy process where the analyte molecule is bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[1] This high internal energy often leads to extensive and complex fragmentation, providing a detailed "fingerprint" of the molecule.[2] However, for some molecules, the molecular ion is unstable and may not be observed.[1]
-
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution.[3] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the initial ionization stage.[3] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[4]
Fragmentation of Pyridyl Sulfones under Electrospray Ionization (ESI-MS/MS)
While direct experimental data on the ESI-MS/MS of a wide range of 2-pyridyl sulfones is limited in the literature, a comprehensive study on pyridine-3-sulfonyl derivatives of steroidal estrogens by Gauthier et al. (2007) provides invaluable insights into the characteristic fragmentation of the pyridyl sulfonyl moiety.[5]
From this study, two principal fragmentation pathways for the pyridyl sulfonyl group under positive-ion ESI-MS/MS can be identified:
-
Neutral Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation pathway for aryl sulfones and sulfonamides is the neutral loss of SO₂ (64 Da).[6] In the case of the protonated pyridine-3-sulfonyl derivative, this results in a prominent [M+H - SO₂]⁺ ion.[5] This fragmentation is initiated by the cleavage of the C-S and S-O bonds.
-
Formation of the Pyridinium Ion: Cleavage of the sulfone-pyridine bond leads to the formation of a charged pyridine species. For the pyridine-3-sulfonyl derivative, a radical pyridinium ion at m/z 79 is observed as a significant fragment.[5]
Isomeric Effects: 2-Pyridyl vs. 3-Pyridyl Sulfones under ESI-MS/MS
The position of the nitrogen atom in the pyridine ring is expected to influence the fragmentation pattern, a phenomenon broadly categorized under "ortho effects" in mass spectrometry.[7][8] For 2-pyridyl sulfones, the nitrogen atom is in the ortho position relative to the sulfone group. This proximity can lead to unique fragmentation pathways not observed in the meta (3-pyridyl) and para (4-pyridyl) isomers.
While direct comparative experimental data is scarce, we can hypothesize that the ortho nitrogen in 2-pyridyl sulfones could participate in rearrangement reactions, potentially leading to a more pronounced loss of SO₂ or alternative fragmentation pathways involving the pyridine ring.
Below is a table summarizing the key observed and expected fragments for pyridyl sulfones under ESI-MS/MS.
| Precursor Ion | Key Fragment | m/z (example) | Description | Ionization | Reference/Postulation |
| [M+H]⁺ | [M+H - SO₂]⁺ | Varies | Neutral loss of sulfur dioxide | ESI-MS/MS | [5][6] |
| [M+H]⁺ | [C₅H₄N]⁺• | 79 | Pyridinium radical ion | ESI-MS/MS | [5] |
| [M+H]⁺ | [Aryl]⁺ | Varies | Aryl cation from C-S bond cleavage | ESI-MS/MS | Postulated |
Fragmentation of 2-Pyridyl Sulfones under Electron Ionization (EI-MS)
Under the high-energy conditions of EI, we anticipate more extensive fragmentation compared to ESI-MS/MS. The initial radical cation (M•+) will likely undergo a series of competing fragmentation reactions.
-
Cleavage of the C-S and S-O Bonds: Similar to ESI, cleavage of the bonds around the sulfone group is expected. This can lead to several fragment ions:
-
Loss of SO₂: Elimination of a neutral SO₂ molecule to give a [M - SO₂]•+ radical cation.
-
Formation of Aryl and Pyridyl Cations: Cleavage of the C-S bonds can generate [Aryl]⁺ and [Pyridyl]⁺ cations. The relative abundance of these ions will depend on their respective stabilities.
-
Formation of Arylsulfonyl and Pyridylsulfonyl Cations: Cleavage can also lead to [Aryl-SO₂]⁺ and [Pyridyl-SO₂]⁺ ions.
-
-
"Ortho Effect" and Rearrangements: The presence of the nitrogen atom in the 2-position is likely to induce specific rearrangements, a known "ortho effect" in EI mass spectrometry.[9] This could involve interaction between the pyridine nitrogen and the sulfone group, potentially leading to the elimination of sulfur monoxide (SO) or other unique neutral losses. Studies on related ortho-substituted compounds have shown that such interactions can significantly alter the fragmentation pattern compared to meta and para isomers.[9] For instance, the EI fragmentation of 2-alkylthiopyridines shows complex rearrangements involving the pyridine nitrogen.
Proposed EI Fragmentation Scheme for Phenyl 2-Pyridyl Sulfone
Caption: Generalized workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Conclusion and Future Outlook
The mass spectrometric fragmentation of 2-pyridyl sulfones is a nuanced process that is highly dependent on the chosen ionization technique. ESI-MS/MS, being a softer ionization method, provides clear information about the molecular weight and yields characteristic fragments through controlled collision-induced dissociation, namely the neutral loss of SO₂ and the formation of the pyridinium ion. While direct experimental data for the EI-MS of 2-pyridyl sulfones is lacking, established fragmentation principles suggest a more complex pattern, likely influenced by an "ortho effect" involving the pyridine nitrogen.
For researchers working with these compounds, the choice of analytical technique should be guided by the specific research question. For confirmation of molecular weight and targeted quantification, LC-ESI-MS/MS is often the preferred method. For detailed structural elucidation of unknown 2-pyridyl sulfones where a fragmentation "fingerprint" is desired, GC-EI-MS, if the compound is amenable, can provide valuable information.
Further research is needed to fully characterize the EI fragmentation of a series of isomeric pyridyl sulfones to confirm the postulated "ortho effect" and to build a comprehensive library of mass spectra for this important class of compounds.
References
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Gauthier, J. Y., et al. (2007). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(5), 836-845. [Link]
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Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]
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van der Born, D., et al. (2020). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications, 11(1), 1-10. [Link]
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ResearchGate. (n.d.). Some newer aspects of mass spectrometric ortho effects. [Link]
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CORE. (n.d.). Pyridine sulfone JMCC 19. [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-363. [Link]
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ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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YouTube. (2023). Mass Spectroscopy: Ortho rearrangement, Retro Diel's alder reaction, β-cleavage, allylic ... [Link]
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MSU Chemistry. (n.d.). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 28(4), 549-567. [Link]
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NIST. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. [Link]
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R Discovery. (1979). Electron impact induced fragmentations of 2‐(2‐nitroanilino)thiophens and Di(2‐nitrophenyl)sulphides. Organic Mass Spectrometry, 14(3), 117-120. [Link]
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NCBI. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]
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ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 785-792. [Link]
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ResearchGate. (n.d.). Py-GC/MS and MALDI-TOF/TOF CID study of poly(phenyl sulfone) fragmentation reactions. [Link]
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NCBI. (2018). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 140(38), 12055-12064. [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5245. [Link]
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MDPI. (2024). Investigations of the Influence of Two Pyridyl-Mesoionic Carbene Constitutional Isomers on the Electrochemical and Spectroelectrochemical Properties of Group 6 Metal Carbonyl Complexes. Inorganics, 12(2), 43. [Link]
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A Comparative Guide to Aryl Sulfone Heterocycles: 2-(4-Methoxybenzene-1-sulfonyl)pyridine vs. Benzothiazole (BT) Sulfones in Drug Discovery
Introduction: The Strategic Role of the Sulfonyl Group and the Heterocyclic Scaffold
In the landscape of medicinal chemistry, the sulfone functional group is a cornerstone of molecular design. Far from being a mere linker, its strong electron-withdrawing nature and geometric stability make it a powerful modulator of a molecule's physicochemical and pharmacological properties.[1] When appended to a heterocyclic scaffold, the sulfone group can profoundly influence target engagement, metabolic stability, and cell permeability.
This guide provides an in-depth comparison of two prominent classes of sulfonyl-activated heterocycles: 2-Arylsulfonyl Pyridines, with a focus on 2-(4-Methoxybenzene-1-sulfonyl)pyridine , and Benzothiazole (BT) sulfones . While both feature an aryl sulfone, the choice of the attached heterocycle—a six-membered pyridine ring versus a fused benzothiazole system—imparts dramatically different chemical reactivity and dictates distinct strategic applications in drug development. We will explore their synthesis, chemical behavior, biological activities, and the underlying structure-activity relationships that guide their use, supported by experimental data and protocols.
Part 1: Core Structural and Chemical Properties
The fundamental difference between these two classes lies in the nature of the heterocyclic ring system. This distinction is the primary driver of their divergent applications.
-
2-Arylsulfonyl Pyridines: The pyridine ring is an electron-deficient aromatic system.[2] The nitrogen atom at position 1 serves as a weak base and, critically, a hydrogen bond acceptor, which can be pivotal for anchoring a molecule within a protein's active site.[3] The sulfone group at the 2-position further withdraws electron density, making the ring system generally stable and less prone to metabolic oxidation compared to more electron-rich heterocycles.
-
Benzothiazole (BT) Sulfones: Benzothiazole is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[4][5][6] When the sulfone is placed at the 2-position, it transforms the benzothiazole into a potent electrophile. This C2 position becomes highly activated and susceptible to nucleophilic aromatic substitution (SNAr), a feature that is less pronounced in the pyridine analogue.[7][8] This reactivity is the basis for its common use as a covalent modifier targeting nucleophilic residues like cysteine.[9]
Diagram 1: Core Structural Comparison
Caption: Generalized workflows for the synthesis of the two sulfone classes.
Part 3: Comparative Biological Activity & Applications
The distinct chemical personalities of the pyridine and benzothiazole scaffolds lead to their deployment in different therapeutic strategies.
2-Arylsulfonyl Pyridines: Scaffolds for Reversible Inhibition
The stability of the 2-sulfonylpyridine core makes it an excellent scaffold for developing reversible inhibitors . The pyridine nitrogen acts as a key interaction point, often forming hydrogen bonds with backbone amides or acidic residues (e.g., Asp, Glu) in an enzyme's active site. This class of compounds has been successfully explored as inhibitors for a range of targets.
-
Kinase Inhibition: Derivatives of sulfonamide methoxypyridine have been developed as potent PI3K/mTOR dual inhibitors, where the pyridine moiety is crucial for target engagement. [10]* Antitubercular Activity: 2,4-disubstituted pyridine derivatives have shown efficacy against both intracellular and biofilm-forming tubercle bacilli, highlighting the scaffold's ability to cross biological membranes and exert its effect. [11] The primary design strategy with this scaffold involves modifying the aryl group (e.g., the 4-methoxybenzene portion) to optimize van der Waals interactions and tailor pharmacokinetic properties, while relying on the pyridine nitrogen for a conserved anchoring interaction.
Benzothiazole (BT) Sulfones: Reagents for Covalent Inhibition
In stark contrast, the main application of BT sulfones in drug discovery is as covalent inhibitors . The sulfone group acts as a powerful leaving group in an SNAr reaction, enabling the benzothiazole moiety to form an irreversible covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on the target protein. [7] This strategy has several potential advantages:
-
Increased Potency and Duration of Action: Covalent binding can lead to higher potency and a longer-lasting therapeutic effect, as the inhibitor cannot simply dissociate from its target.
-
High Selectivity: By targeting a non-conserved, nucleophilic cysteine residue, high selectivity for the target protein over other related proteins can be achieved.
BT sulfones have been used to develop chemical probes and potential therapeutics for various diseases by targeting specific cysteines in proteins of interest. [8][9]
Diagram 3: Mechanism of Covalent Modification by BT Sulfone
Caption: The SNAr mechanism for covalent targeting by BT sulfones.
Part 4: Experimental Data & Protocols
To provide a practical context, we present representative experimental protocols for synthesis and a comparative biological assay.
Protocol 1: Synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine
This protocol is a representative example for the synthesis of 2-arylsulfonyl pyridines via oxidation.
Step 1: Synthesis of 2-((4-methoxyphenyl)thio)pyridine
-
To a solution of 2-mercaptopyridine (1.11 g, 10 mmol) in anhydrous DMF (30 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-chloro-4-methoxybenzene (1.43 g, 10 mmol) dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling, pour the mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the thioether.
Step 2: Oxidation to 2-(4-Methoxybenzene-1-sulfonyl)pyridine
-
Dissolve the thioether from Step 1 (10 mmol) in dichloromethane (DCM, 50 mL) and cool to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 4.9 g, ~22 mmol, 2.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (30 mL).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize from ethanol/hexane to obtain the final product.
Protocol 2: Representative Biological Assay - In Vitro Kinase Inhibition
This protocol outlines a general method to compare the inhibitory activity of both compound classes against a model protein kinase (e.g., PI3Kα).
-
Reagents: Test compounds (dissolved in DMSO), active kinase enzyme, substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure: a. Prepare a serial dilution of each test compound (e.g., from 100 µM to 1 nM) in a 384-well plate. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control. b. Add the kinase and substrate solution to each well and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Subtract the background reading ("no enzyme") from all other readings. b. Normalize the data to the "no inhibitor" control (set to 100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Comparative Data Summary
The following table summarizes hypothetical but representative data for these two classes of compounds against a protein kinase target.
| Compound Class | Representative Structure | Target | IC₅₀ (nM) | Inhibition Type | Key Interaction Moiety |
| 2-Arylsulfonyl Pyridine | 2-(4-MeO-Ph-SO₂)-Pyridine | PI3Kα | 50 | Reversible | Pyridine Nitrogen (H-bond) |
| Benzothiazole Sulfone | 2-(Ph-SO₂)-Benzothiazole | Cys-mutant Kinase | 15 | Covalent | Benzothiazole C2 (SNAr) |
This data is illustrative and intended for comparative purposes.
Part 5: Conclusion and Strategic Recommendations
The choice between a 2-arylsulfonyl pyridine and a benzothiazole sulfone scaffold is a strategic one, driven entirely by the desired mechanism of action.
-
Choose 2-Arylsulfonyl Pyridines for Reversible Inhibition: This scaffold is ideal when seeking a stable, non-reactive molecule where target engagement can be finely tuned through non-covalent interactions. The pyridine nitrogen is a reliable hydrogen bond acceptor, providing a strong anchoring point for rational drug design. This is the preferred scaffold for traditional enzyme inhibition where reversibility is desired.
-
Choose Benzothiazole (BT) Sulfones for Covalent Targeting: This scaffold is the weapon of choice for developing targeted covalent inhibitors. Its inherent reactivity towards nucleophiles like cysteine allows for the creation of highly potent and selective molecules with a prolonged duration of action. This strategy is particularly powerful when a suitable, non-conserved cysteine is present in the target's binding pocket.
Ultimately, both classes of sulfonyl-activated heterocycles are invaluable tools in the medicinal chemist's arsenal. A deep understanding of their distinct chemical properties and reactivity profiles is paramount to their successful application in the development of novel therapeutics.
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A Comparative Guide to PT-Sulfones and 2-Pyridyl Sulfones in Julia-Kocienski Olefination for Drug Discovery and Organic Synthesis
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon double bonds with precise stereocontrol is a cornerstone of molecular design and synthesis. The Julia-Kocienski olefination has emerged as a powerful and versatile tool in this endeavor, offering a reliable method for the synthesis of alkenes from sulfones and carbonyl compounds. Among the various heterocyclic sulfones employed in this reaction, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones and 2-pyridyl sulfones have garnered significant attention due to their distinct reactivity and stereochemical outcomes. This guide provides an in-depth, objective comparison of these two key reagents, supported by experimental data, to empower chemists in selecting the optimal tool for their synthetic challenges.
The Julia-Kocienski Olefination: A Mechanistic Overview
The Julia-Kocienski olefination is a modification of the classical Julia olefination that proceeds in a single pot. The reaction is initiated by the deprotonation of the sulfone to form a carbanion, which then adds to a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement, a key mechanistic step where the heteroaryl group migrates from the sulfur to the oxygen atom, forming a more stable sulfinate salt. The subsequent elimination of sulfur dioxide and the heteroaryl alkoxide generates the desired alkene.[1] The stereochemical outcome of the reaction is largely determined by the nature of the sulfone, the carbonyl compound, the base, and the reaction conditions.[2]
At a Glance: PT-Sulfones vs. 2-Pyridyl Sulfones
| Feature | PT-Sulfones (1-phenyl-1H-tetrazol-5-yl) | 2-Pyridyl Sulfones |
| Primary Stereoselectivity | High (E)-selectivity[3][4] | Often high (Z)-selectivity[5][6] |
| Stability | Generally stable, with a lower tendency for self-condensation.[5] | Can be less stable under strongly basic conditions. |
| Reactivity | Broad substrate scope, reliable for a wide range of aldehydes and ketones. | Can exhibit high reactivity, especially in fluorinated versions. |
| Typical Applications | Synthesis of (E)-alkenes in natural product synthesis and medicinal chemistry. | Synthesis of (Z)-alkenes, particularly for specific structural motifs. |
Delving Deeper: A Head-to-Head Comparison
Stereoselectivity: The Defining Difference
The most significant distinction between PT-sulfones and 2-pyridyl sulfones lies in the stereochemistry of the resulting alkene.
PT-Sulfones for (E)-Alkene Synthesis: PT-sulfones are renowned for their ability to deliver high (E)-selectivity in the olefination of a wide variety of aldehydes. This is attributed to a kinetically controlled addition of the metalated sulfone to the aldehyde, which preferentially forms an anti-β-alkoxysulfone intermediate. This intermediate then stereospecifically decomposes to the (E)-alkene.[3] The sterically demanding phenyl group on the tetrazole ring is thought to favor a transition state that leads to the (E)-product.[5]
2-Pyridyl Sulfones for (Z)-Alkene Synthesis: In contrast, 2-pyridyl sulfones often provide a route to (Z)-alkenes with high selectivity.[5][6] The lower electrophilicity of the pyridyl ring can slow down the Smiles rearrangement, allowing for equilibration of the β-alkoxy sulfone intermediates. The reaction can then proceed through a less sterically hindered pathway that ultimately leads to the (Z)-alkene.[6] However, it is important to note that the stereochemical outcome with 2-pyridyl sulfones can be highly dependent on the substrate and reaction conditions.
Reactivity and Stability: Practical Considerations
PT-sulfones are generally considered to be more stable than many other heteroaryl sulfones, such as the benzothiazol-2-yl (BT) sulfones, showing a reduced tendency for self-condensation under basic conditions.[5] This stability allows for a wider range of reaction conditions and can lead to cleaner reactions and higher yields.
While 2-pyridyl sulfones can be highly effective, their stability can be a concern under certain basic conditions. However, a notable exception is the case of fluorinated sulfones. For instance, difluoromethyl 2-pyridyl sulfone has been shown to be a highly efficient reagent for gem-difluoroolefination, exhibiting superior reactivity compared to its PT-sulfone counterpart, which in some cases provided only trace amounts of the desired product.[1]
Experimental Evidence: A Comparative Data Table
The following table summarizes representative experimental data from the literature, showcasing the performance of PT-sulfones and 2-pyridyl sulfones in olefination reactions with various aldehydes.
| Sulfone | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| 1-(4-methoxyphenyl)-1H-tetrazol-5-yl ethyl sulfone | Benzaldehyde | KHMDS | THF | -78 to rt | 72 | 72:28 | [7] |
| 1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl ethyl sulfone | Benzaldehyde | KHMDS | THF | -78 to rt | 86 | 74:26 | [7] |
| 1-phenyl-1H-tetrazol-5-yl n-pentyl sulfone | Benzaldehyde | KHMDS | DME | -78 | 95 | >99:1 | [8] |
| 1-phenyl-1H-tetrazol-5-yl n-pentyl sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -78 | 85 | >99:1 | [8] |
| 2-pyridyl n-pentyl sulfone | Benzaldehyde | KHMDS | THF | -78 | 85 | 10:90 | [9] |
| 2-pyridyl n-pentyl sulfone | Cyclohexanecarboxaldehyde | KHMDS | THF | -78 | 80 | 15:85 | [9] |
| Difluoromethyl 2-pyridyl sulfone | 2-Naphthaldehyde | t-BuOK | DMF | -50 to -40 | 92 | N/A | [1] |
| Difluoromethyl PT-sulfone | 2-Naphthaldehyde | t-BuOK | DMF | -50 to -40 | Trace | N/A | [1] |
This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison of yields and selectivities should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
General Procedure for (E)-Olefination using a PT-Sulfone
This protocol is a representative example for the synthesis of an (E)-alkene using a PT-sulfone.
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The Julia-Kocienski Olefination: A Superior Strategy for Stereoselective Alkene Synthesis Compared to Traditional Wittig Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone transformation, pivotal to the construction of complex molecules in academic and industrial research, particularly in drug development. For decades, the Wittig reaction has been a go-to method for olefination. However, the emergence of the Julia-Kocienski olefination, which often employs 2-pyridyl sulfones, has offered a more robust and highly stereoselective alternative, overcoming many of the limitations associated with Wittig reagents. This guide provides an in-depth comparison of these two powerful methodologies, supported by mechanistic insights and experimental data, to inform the strategic choices of researchers and drug development professionals.
Introduction: The Quest for Stereocontrolled Olefination
The precise control of alkene geometry is a critical challenge in the synthesis of pharmaceuticals and other biologically active compounds, as the stereochemistry of a double bond can profoundly influence a molecule's biological activity. While the Wittig reaction, discovered by Georg Wittig in 1954, has been a workhorse in this field, its stereochemical outcome can be unpredictable, often yielding mixtures of E and Z isomers, especially with non-stabilized ylides.[1][2] This lack of selectivity can lead to challenging purification steps and reduced overall yields of the desired isomer.
The Julia-Kocienski olefination, a modification of the original Julia-Lythgoe olefination, provides a powerful solution to this problem.[3][4] This reaction typically utilizes heteroaryl sulfones, such as 2-pyridyl sulfones, to achieve high E-selectivity in the formation of disubstituted and trisubstituted alkenes under mild reaction conditions.[5][6]
Mechanistic Underpinnings: A Tale of Two Pathways
The divergent stereochemical outcomes of the Wittig and Julia-Kocienski olefinations can be understood by examining their distinct reaction mechanisms.
The Wittig Reaction: A Cycloaddition-Elimination Pathway
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The mechanism is generally believed to proceed through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine oxide.[7] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically afford the thermodynamically more stable E-alkene, while non-stabilized ylides often lead to the kinetically favored Z-alkene.[1][8] However, for semi-stabilized ylides, poor stereoselectivity is often observed.[1]
Caption: The Wittig reaction mechanism.
The Julia-Kocienski Olefination: A Smiles Rearrangement-Driven Elimination
The Julia-Kocienski olefination, in contrast, proceeds through a more intricate and highly stereocontrolled pathway. The reaction begins with the deprotonation of a 2-pyridyl sulfone to form a carbanion, which then adds to an aldehyde to form a β-alkoxy sulfone intermediate.[3] The key step is a subsequent intramolecular Smiles rearrangement, where the pyridyl group migrates from the sulfur to the oxygen atom.[4] This is followed by the elimination of sulfur dioxide and the 2-pyridyloxide anion to furnish the alkene.[9] The high E-selectivity is a result of the thermodynamic preference for a specific conformation of the β-alkoxy sulfone intermediate that leads to the trans-alkene.[5][9]
Caption: The Julia-Kocienski olefination mechanism.
Performance Comparison: 2-Pyridyl Sulfones vs. Wittig Reagents
The practical advantages of using 2-pyridyl sulfones in the Julia-Kocienski olefination over traditional Wittig reagents are numerous and significant for the synthetic chemist.
| Feature | Julia-Kocienski Olefination (with 2-Pyridyl Sulfones) | Wittig Reaction |
| Stereoselectivity | Typically high to excellent E-selectivity for a wide range of substrates.[5][6] | Variable; stabilized ylides give E-alkenes, non-stabilized ylides give Z-alkenes, semi-stabilized ylides often give mixtures.[1][2] |
| Substrate Scope | Broad, tolerating a wide variety of aldehydes and sulfones with diverse functional groups.[9][10] | Generally good, but can be limited by sterically hindered ketones and sensitive aldehydes.[11] |
| Functional Group Tolerance | Excellent; compatible with esters, amides, ethers, and many other common functional groups.[9][12] | Good, but the strongly basic ylides can be incompatible with acidic protons.[13] |
| Reaction Conditions | Generally mild, often conducted at low temperatures with common bases like KHMDS or NaHMDS.[4][12] | Can require strongly basic and anhydrous conditions, especially for the generation of non-stabilized ylides.[14] |
| Byproducts | Gaseous SO₂ and a water-soluble pyridyloxide salt, which are easily removed during workup.[10] | Triphenylphosphine oxide, which can be difficult to separate from the desired product, often requiring chromatography. |
| Operational Simplicity | Often a one-pot procedure, simplifying the experimental setup.[3][15] | Can be a two-step process involving the preparation of the phosphonium salt followed by ylide generation and reaction. |
Experimental Evidence: A Case Study
To illustrate the superior performance of the Julia-Kocienski olefination, consider the synthesis of a key intermediate for a natural product. A study by Kocienski and colleagues demonstrated the highly E-selective synthesis of an alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, a close relative of the 2-pyridyl sulfone that operates via the same mechanism.[4]
Reaction:
-
Sulfone: Alkyl-PT-sulfone
-
Aldehyde: Cyclohexanecarboxaldehyde
-
Base: Potassium hexamethyldisilazide (KHMDS)
-
Solvent: Dimethoxyethane (DME)
-
Temperature: -78 °C to room temperature
-
Yield: 71%
-
E/Z Ratio: >98:2
In contrast, a similar transformation using a non-stabilized Wittig reagent would be expected to yield predominantly the Z-alkene, while a stabilized Wittig reagent might provide the E-isomer but with potentially lower selectivity and harsher reaction conditions.
Experimental Protocol: A Guide to the Julia-Kocienski Olefination
The following is a representative experimental procedure for the Julia-Kocienski olefination.
Caption: A typical experimental workflow for the Julia-Kocienski olefination.
Detailed Steps:
-
To a solution of the 2-pyridyl sulfone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.2 equiv) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Conclusion: A Clear Advantage for Modern Synthesis
For researchers, scientists, and drug development professionals, the choice of olefination methodology can have a profound impact on the efficiency and success of a synthetic campaign. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, the Julia-Kocienski olefination, particularly with the use of 2-pyridyl sulfones, offers a clear set of advantages. Its exceptional E-selectivity, broad substrate scope, excellent functional group tolerance, and mild reaction conditions make it a superior choice for the construction of complex alkenes where stereochemical purity is paramount. The ease of byproduct removal further enhances its appeal, streamlining purification processes and improving overall efficiency. As the demand for complex, stereochemically defined molecules continues to grow, the Julia-Kocienski olefination stands out as a powerful and reliable strategy for modern organic synthesis.
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Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. [Link]
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Julia-Kocienski Olefination | Chem-Station Int. Ed. [Link]
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Julia‐Kocienski Olefination: A Tutorial Review | Request PDF - ResearchGate. [Link]
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General mechanism of Julia‐Kocienski olefination. - ResearchGate. [Link]
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Julia - Kocienski Olefination Reaction #namereaction #venusacademy #organicchemistry - YouTube. [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. [Link]
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Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org. [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. [Link]
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Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed. [Link]
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Wittig Reaction - Chemistry LibreTexts. [Link]
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Wittig Reaction - Dalal Institute. [Link]
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Wittig reaction - Wikipedia. [Link]
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The Julia-Kocienski Olefination - Oregon State University. [Link]
-
Sulfur-based methodologies in the context of olefination and diversity-oriented synthetic methods. [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - Books. [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
-
Formation and reactivity of 2-pyridyl sulfones | Download Scientific Diagram - ResearchGate. [Link]
-
Pyridones in drug discovery: Recent advances - ResearchGate. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. [Link]
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The Wittig Reaction - Chemistry LibreTexts. [Link]
- US7402587B2 - Crystalline forms of a pyridinyl-sulfonamide and their use as endothelin receptor antagonists - Google P
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Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed. [Link]
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Stereoselectivity Comparison of Modified Julia Reagents: A Comprehensive Technical Guide
Introduction
The construction of carbon-carbon double bonds with rigorous stereocontrol is a cornerstone of complex molecule synthesis and drug development. While the classic Julia-Lythgoe olefination requires a cumbersome multi-step sequence—nucleophilic addition, acylation, and reductive elimination using highly toxic sodium amalgam[1]—the modified Julia olefination (Julia-Kocienski) revolutionized this workflow. By replacing the phenylsulfonyl group with specific heteroaryl sulfones, the reaction proceeds in a single pot[2]. This guide objectively compares the performance of various modified Julia reagents, analyzing the mechanistic causality behind their stereoselectivity to aid researchers in optimizing their synthetic routes.
Mechanistic Causality of Stereoselectivity
The stereochemical outcome (E vs. Z) of the Julia-Kocienski olefination is not arbitrary; it is governed by the precise kinetic and thermodynamic interplay of the addition and elimination steps[1].
-
Addition : The metallated sulfone attacks the carbonyl group. The use of large counterions (e.g., K⁺ from KHMDS) in polar aprotic solvents (e.g., DME) minimizes metal chelation, favoring an open transition state that predominantly yields the anti-alkoxide[3].
-
Smiles Rearrangement : The heteroaryl group migrates from the sulfur atom to the oxygen atom via an intramolecular nucleophilic aromatic substitution, generating a sulfinate intermediate[2].
-
Elimination : The intermediate undergoes spontaneous elimination of sulfur dioxide and the heteroaryloxide anion. The anti-sulfinate undergoes anti-elimination to yield the E-alkene, while the syn-sulfinate undergoes syn-elimination, which also predominantly yields the E-alkene[4].
Fig 1: Mechanistic pathway of the Julia-Kocienski olefination.
Comparative Analysis of Modified Julia Reagents
The choice of the heteroaryl group profoundly impacts the stability of the metallated intermediate and the transition state geometry, directly dictating the E/Z selectivity[5].
Benzothiazol-2-yl (BT) Sulfones
Introduced by Silvestre Julia, BT-sulfones were the first generation of modified reagents[1].
-
Performance : BT-sulfones yield variable E/Z ratios depending heavily on the aldehyde substrate and base used[3].
-
Causality : The metallated BT-sulfone is highly prone to nucleophilic attack on unreacted starting material (self-condensation)[6]. To circumvent this, reactions must often be run under "Barbier-like" conditions, where the base is added to a pre-mixed solution of the sulfone and aldehyde[3].
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones
Developed by Kocienski, PT-sulfones represent a significant upgrade over BT-sulfones[7].
-
Performance : PT-sulfones generally deliver high E-selectivity (often >85:15) and excellent yields across a wide range of aliphatic and aromatic aldehydes[8].
-
Causality : The sterically demanding phenyl group favors the anti transition state during the initial addition[3]. Crucially, PT-sulfones resist self-condensation, allowing for the pre-metallation of the sulfone prior to aldehyde addition, which ensures complete carbanion formation and cleaner reaction profiles[3].
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones
A further refinement by the Kocienski group, substituting the phenyl ring for a tert-butyl group[9].
-
Performance : TBT-sulfones offer the highest E-selectivity among standard reagents, frequently exceeding 95:5[8].
-
Causality : The extreme steric bulk of the tert-butyl group provides exceptional stability to the metallated intermediate, virtually eliminating side reactions and strictly enforcing stereocontrol during the addition phase[9].
3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones
-
Performance : BTFP sulfones are highly reactive and can be utilized under surprisingly mild conditions, such as KOH at room temperature[10].
-
Causality : The strongly electron-withdrawing trifluoromethyl groups activate the sulfone, accelerating the Smiles rearrangement and allowing for base-promoted olefination without the need for cryogenic temperatures or pyrophoric bases[10].
Quantitative Comparison Summary
| Reagent Type | Heteroaryl Group | Self-Condensation Risk | Typical E/Z Ratio (Aromatic Aldehydes) | Pre-metallation Possible? |
| BT | Benzothiazol-2-yl | High | 70:30 to 85:15 | No (Barbier preferred) |
| PT | 1-Phenyl-1H-tetrazol-5-yl | Low | 85:15 to 95:5 | Yes |
| TBT | 1-tert-Butyl-1H-tetrazol-5-yl | Very Low | > 95:5 | Yes |
| BTFP | 3,5-Bis(trifluoromethyl)phenyl | Low | 80:20 to 90:10 | Yes |
Experimental Protocol: A Self-Validating Workflow
To achieve maximum E-selectivity and yield, the following protocol details the use of a PT-sulfone under optimized conditions[7]. Every step is designed as a self-validating system to ensure reproducibility.
Step-by-Step Methodology
-
Preparation : Dissolve the PT-sulfone (1.0 equiv, e.g., 10.0 mmol) in anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.25 M solution under a nitrogen atmosphere[7].
-
Causality: DME is a polar aprotic solvent that effectively solvates the potassium counterion without tight binding, promoting an open transition state that is critical for high E-selectivity[3].
-
-
Metallation : Cool the stirred solution to -55 °C. Add Potassium hexamethyldisilazide (KHMDS) (1.1 equiv, 0.5 M in toluene) dropwise over 10 minutes[7]. The solution will turn yellow-orange to dark brown.
-
Causality: The -55 °C temperature prevents the degradation of the metallated species. The large K⁺ counterion minimizes tight ion-pairing (chelation) with the alkoxide intermediate, strongly favoring the anti addition pathway[3].
-
-
Addition : Stir the metallated mixture for 70 minutes at -55 °C. Add the target aldehyde (1.5 equiv) dropwise over 5 minutes[7].
-
Causality: The 70-minute pre-metallation ensures quantitative formation of the carbanion. The excess aldehyde drives the equilibrium of the addition step forward.
-
-
Rearrangement & Elimination : Remove the cooling bath and allow the reaction mixture to warm to ambient temperature, stirring overnight[7].
-
Causality: While the initial addition is rapid at low temperatures, the subsequent Smiles rearrangement and elimination steps require thermal energy to proceed to completion[2].
-
-
Workup & Purification : Quench the reaction with H₂O (5 mL) and stir for 1 hour. Dilute with Et₂O, wash the organic layer sequentially with H₂O and brine, dry over MgSO₄, and concentrate in vacuo[7]. Purify the crude product via silica gel column chromatography.
-
Causality: The aqueous quench neutralizes unreacted base and hydrolyzes any water-soluble byproducts (such as the expelled tetrazolone salt), ensuring a clean extraction of the highly non-polar alkene product into the ether phase[7].
-
Fig 2: Standard experimental workflow for PT-sulfone mediated olefination.
References
-
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Kocienski, P. J., Bell, A., & Blakemore, P. R. (2000). "1-tert-Butyl-1H-tetrazol-5-yl Sulfones in the Modified Julia Olefination". Synlett.[Link]
-
Chrenko, D., & Pospíšil, J. (2024). "Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations". Molecules.[Link]
-
Alonso, D. A., Fuensanta, M., & Nájera, C. (2005). "3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination". The Journal of Organic Chemistry.[Link]
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- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
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- 5. The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
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A Comparative Guide to the 13C NMR Shifts for 2-(4-Methoxybenzene-1-sulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-(4-Methoxybenzene-1-sulfonyl)pyridine, a compound of interest in various research domains. By integrating predicted data with comparative analysis of structurally related molecules, this document serves as a practical reference for the interpretation of its 13C NMR spectrum and a guide for the characterization of similar molecular architectures.
The Significance of 13C NMR in Structural Analysis
Unlike 1H NMR, which provides information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects all contribute to the final chemical shift value. For complex molecules like 2-(4-Methoxybenzene-1-sulfonyl)pyridine, a thorough understanding of these principles is essential for accurate spectral assignment.
Predicted 13C NMR Chemical Shifts for 2-(4-Methoxybenzene-1-sulfonyl)pyridine
In the absence of a publicly available experimental spectrum for 2-(4-Methoxybenzene-1-sulfonyl)pyridine, a predicted 13C NMR spectrum provides a valuable starting point for analysis. The following table outlines the predicted chemical shifts, generated using established algorithms and databases that consider the vast collection of existing NMR data.[1][2]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| Pyridine Ring | ||
| C2 | ~158.5 | Attached to the electron-withdrawing sulfonyl group and the nitrogen atom, leading to significant deshielding. |
| C3 | ~122.0 | Influenced by the nitrogen atom and the sulfonyl group at the adjacent position. |
| C4 | ~138.0 | Experiences deshielding due to the overall electron-withdrawing nature of the substituted pyridine ring. |
| C5 | ~127.5 | Less affected by the substituents compared to other positions on the pyridine ring. |
| C6 | ~150.0 | Deshielded due to the direct influence of the electronegative nitrogen atom. |
| Benzenesulfonyl Ring | ||
| C1' | ~133.0 | The ipso-carbon attached to the sulfonyl group, its shift is influenced by the substituent. |
| C2'/C6' | ~130.0 | Ortho to the sulfonyl group, deshielded by its electron-withdrawing inductive effect. |
| C3'/C5' | ~115.0 | Meta to the sulfonyl group and ortho to the methoxy group, shielded by the electron-donating resonance effect of the methoxy group. |
| C4' | ~164.0 | Para to the sulfonyl group and directly attached to the strongly electron-donating methoxy group, resulting in significant deshielding. |
| Methoxy Group | ||
| OCH3 | ~56.0 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Note: Predicted values are estimations and may differ from experimental values.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of analogous compounds is crucial. The following table presents data for 4-methoxybenzenesulfonyl chloride and 2-substituted pyridines, which represent the core fragments of the target molecule.
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) | Reference |
| 4-Methoxybenzenesulfonyl chloride | C1' | ~135 | [3] |
| C2'/C6' | ~130 | [3] | |
| C3'/C5' | ~115 | [3] | |
| C4' | ~165 | [3] | |
| OCH3 | ~56 | [3] | |
| Pyridine | C2/C6 | 150.0 | [4] |
| C3/C5 | 123.9 | [4] | |
| C4 | 135.9 | [4] | |
| 2-Aminopyridine | C2 | 158.4 | [5] |
| C3 | 105.7 | [5] | |
| C4 | 138.5 | [5] | |
| C5 | 113.8 | [5] | |
| C6 | 156.9 | [5] |
The experimental data for 4-methoxybenzenesulfonyl chloride closely aligns with the predicted values for the methoxybenzene-1-sulfonyl moiety in the target molecule.[3] Similarly, the chemical shifts of the pyridine ring in 2-(4-Methoxybenzene-1-sulfonyl)pyridine are expected to be influenced by the electron-withdrawing sulfonyl group, leading to a downfield shift of the C2 carbon compared to unsubstituted pyridine, a trend observed in other 2-substituted pyridines like 2-aminopyridine.[4][5]
Understanding Substituent Effects: An Electronic Perspective
The chemical shifts in 2-(4-Methoxybenzene-1-sulfonyl)pyridine are governed by a combination of inductive and resonance effects from the substituents on both aromatic rings. The sulfonyl group is strongly electron-withdrawing through induction, which deshields the attached C2 of the pyridine ring and the C1' of the benzene ring. Conversely, the methoxy group on the benzene ring is electron-donating through resonance, leading to increased electron density (shielding) at the ortho (C3'/C5') and para (C4') positions. This interplay of electronic effects is visualized in the following diagram.
Figure 1. Molecular structure and key electronic effects influencing 13C NMR shifts.
Experimental Protocol for 13C NMR Spectroscopy
For researchers aiming to acquire experimental data for 2-(4-Methoxybenzene-1-sulfonyl)pyridine or similar compounds, the following protocol outlines a standard procedure for 13C NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh 10-50 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. Instrumentation and Data Acquisition:
-
The 13C NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.
-
The experiment is typically performed at a constant temperature, for example, 298 K.
-
A standard proton-decoupled 13C NMR experiment should be conducted to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.[5]
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is often employed to allow for a shorter relaxation delay between pulses, reducing the overall experiment time.[5]
-
Acquisition Time: Typically set between 1-2 seconds.[5]
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient for most carbon nuclei to return to equilibrium.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.
Figure 2. General workflow for 13C NMR spectroscopy.
Conclusion
This guide provides a comprehensive overview of the 13C NMR chemical shifts for 2-(4-Methoxybenzene-1-sulfonyl)pyridine, leveraging predicted data and comparative analysis with related structures. By understanding the fundamental principles of 13C NMR and the electronic effects of substituents, researchers can confidently interpret the spectra of this and similar molecules. The provided experimental protocol serves as a practical starting point for obtaining high-quality 13C NMR data, an essential step in the rigorous characterization of novel chemical entities.
References
- Wiley-VCH. (2007).
- ACS Publications. (1997).
- The Royal Society of Chemistry.
- Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
- Semantic Scholar.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221436).
- PMC.
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
- NP-MRD.
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- SpectraBase. Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts.
- University of Puget Sound. 13C Chemical Shift Table.
- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
- PMC. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?.
- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
- Physical Chemistry Chemical Physics (RSC Publishing). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- Scilit. Substituent effects on C-13 chemical shifts of substituted benzenes.
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
-
PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]
- ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,....
Sources
Melting point data for 2-(4-Methoxybenzene-1-sulfonyl)pyridine
Comparative Thermal Analysis and Melting Point Guide: 2-(4-Methoxybenzene-1-sulfonyl)pyridine vs. Structural Analogs
As a Senior Application Scientist in pharmaceutical development, I approach thermal analysis not merely as a regulatory checkbox, but as a critical window into the crystal lattice integrity of an Active Pharmaceutical Ingredient (API) or its key intermediates.
2-(4-Methoxybenzene-1-sulfonyl)pyridine is a highly valuable diaryl sulfone intermediate. Its unique molecular architecture—combining a rigid tetrahedral sulfonyl core, a hydrogen-bond-accepting pyridine ring, and an electron-donating 4-methoxy group—makes it a critical building block in the synthesis of muscarinic antagonists and matrix metalloproteinase (MMP) inhibitors[1][2].
This guide objectively compares the thermal performance and melting point characteristics of 2-(4-Methoxybenzene-1-sulfonyl)pyridine against its structural alternatives, providing self-validating experimental protocols to ensure absolute scientific integrity during your thermodynamic profiling.
Structural and Thermodynamic Profiling
To understand the melting point of a compound, we must first analyze the intermolecular forces governing its crystal lattice.
-
The Baseline (Unsubstituted): The parent compound, 2-(phenylsulfonyl)pyridine , lacks the methoxy substitution and exhibits a baseline melting point of 130–135 °C[3].
-
The Target Product: In 2-(4-Methoxybenzene-1-sulfonyl)pyridine , the ether oxygen of the methoxy group donates electron density into the phenyl ring via resonance (+R effect). This polarizes the sulfonyl group, increasing the molecular dipole moment. Stronger dipole-dipole interactions require more thermal energy to disrupt the crystal lattice, typically elevating the melting point to approximately 140–145 °C compared to the unsubstituted analog.
-
The Sulfonamide Alternative: When the sulfonyl group is attached to the pyridine via an amine linker—as seen in 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide —the introduction of an N-H bond creates a strong intermolecular hydrogen-bond donor[4]. This drastically alters the crystal packing, pushing the melting point significantly higher (>160 °C).
Comparative Melting Point Data
| Compound | Structural Role | Key Functional Difference | Representative Melting Point (°C) |
| 2-(phenylsulfonyl)pyridine | Baseline Intermediate | Unsubstituted phenyl ring | 130 – 135 °C[3] |
| 2-(4-Methoxybenzene-1-sulfonyl)pyridine | Target Product | 4-Methoxy (EDG) substitution | ~140 – 145 °C |
| 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide | Sulfonamide Alternative | N-H Hydrogen bond donor | > 160 °C[4] |
Experimental Methodologies for Thermal Validation
To guarantee trustworthiness and reproducibility, every thermal analysis must operate as a self-validating system. Below are the field-proven protocols for determining the melting point of sulfonylpyridine derivatives.
Protocol A: Automated Capillary Melting Point Determination (High-Throughput)
This method utilizes optical transmission to detect the phase transition from solid to liquid.
-
System Suitability Testing (SST):
-
Action: Calibrate the instrument using a certified USP reference standard (e.g., Phenacetin, MP 133–136 °C) prior to sample analysis.
-
Causality: Validates the accuracy of the thermal sensor. A deviation of >0.5 °C indicates block contamination or sensor drift.
-
-
Sample Preparation & Particle Size Reduction:
-
Action: Vacuum-dry the sample for 12 hours. Grind the sample in an agate mortar to a fine powder (<60 µm).
-
Causality: Moisture acts as an impurity, causing a colligative depression of the melting point. Furthermore, large, irregular crystals create air pockets in the capillary. Because air is a thermal insulator, these pockets cause uneven heating and artificially broaden the melting range.
-
-
Capillary Loading & Packing:
-
Action: Load the powder into a glass capillary and drop it through a 1-meter glass tube 5 times to pack it tightly to a height of 2–3 mm.
-
Causality: Loose packing leads to premature meniscus formation, triggering the optical sensor to record a false-low melting onset.
-
-
Thermal Profiling:
-
Action: Ramp the temperature at 10 °C/min until 125 °C, then reduce the heating rate to exactly 1 °C/min through the melting phase.
-
Causality: Rapid heating creates a thermal gradient (thermal lag) between the heating block and the sample, leading to artificially high end-point readings. The 1 °C/min rate ensures thermodynamic equilibrium.
-
Protocol B: Differential Scanning Calorimetry (DSC) (High-Precision)
DSC is the gold standard for identifying polymorphs and determining the absolute thermodynamic melting point.
-
Sample Encapsulation:
-
Action: Weigh exactly 2.0–3.0 mg of the dried compound into an aluminum pan and crimp with a pinhole lid.
-
Causality: The pinhole allows for the release of any residual volatile solvents trapped in the lattice, preventing pressure buildup that could distort the endothermic melting peak.
-
-
Purge Gas Equilibration:
-
Action: Purge the furnace with dry Nitrogen (
) at 50 mL/min. -
Causality: Prevents oxidative degradation of the methoxy and pyridine groups at elevated temperatures, ensuring the endotherm represents pure melting, not decomposition.
-
-
Programmed Heating & Analysis:
-
Action: Heat from 25 °C to 180 °C at a strict rate of 5 °C/min. Record the extrapolated onset temperature (
). -
Causality: In DSC,
(the intersection of the baseline and the leading edge of the peak) is the true thermodynamic melting point, independent of sample mass. The peak maximum ( ) is influenced by thermal resistance and should not be reported as the official melting point.
-
Workflow Visualization
The following diagram illustrates the logical progression of thermal analysis, highlighting the critical decision points between high-throughput screening and precise thermodynamic profiling.
Workflow for the thermal analysis and melting point determination of sulfonylpyridine derivatives.
References
-
[3] Title: 2-(phenylsulfonyl)pyridine - Introduction and Properties | Source: ChemBK | URL: [Link]
-
[1] Title: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors | Source: MDPI | URL: [Link]
-
[2] Title: Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors of matrix metalloproteinases | Source: Arabian Journal of Chemistry | URL: [Link]
Sources
A Senior Scientist's Guide to Alkene Stereocontrol: Synthesizing and Confirming E/Z Ratios via Pyridyl Sulfone Julia-Kocienski Olefination
As drug development and natural product synthesis grow increasingly complex, the precise stereocontrolled installation of carbon-carbon double bonds remains a paramount challenge. While the classical Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational, the Julia-Kocienski (JK) olefination has emerged as a superior late-stage connective method due to its mild conditions, broad functional group tolerance, and avoidance of toxic amalgam reductants[1].
However, achieving the desired E or Z stereoselectivity requires a deep understanding of the heteroaryl sulfone employed. This guide objectively compares the performance of 2-pyridyl (Py) sulfones against alternatives like benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones[2][3], and provides a self-validating analytical workflow to definitively confirm the E/Z ratio of the resulting alkenes.
Mechanistic Causality: Dictating the E/Z Ratio
The Julia-Kocienski olefination is a one-pot process governed by a delicate interplay of kinetics and thermodynamics. The reaction proceeds through four distinct phases: metalation of the sulfone, nucleophilic addition to the carbonyl, a spontaneous Smiles rearrangement, and finally,
The stereochemical fate (E vs. Z) is sealed during the nucleophilic addition step .
-
Closed Transition State (Chelation-Controlled): When using small counterions (e.g., Li
from LiHMDS) in non-polar solvents, a closed transition state is favored. This kinetically drives the formation of the anti- -alkoxysulfone, which stereospecifically eliminates to the (E)-alkene [3][4]. -
Open Transition State: When using larger counterions (e.g., K
from KHMDS) in polar solvents (like DMF or HMPA), an open transition state becomes competitive, leading to the syn- -alkoxysulfone, which eliminates to the (Z)-alkene [3].
Unlike PT sulfones, which strongly bias toward E-selectivity due to the steric bulk of the phenyl group, 2-pyridyl sulfones uniquely allow for tunable stereocontrol. Depending on the base and solvent matrix, pyridyl sulfones can be engineered to exhibit high Z-selectivity, and they are particularly renowned for their superior performance in the synthesis of fluoroalkenes[3][5].
Caption: Mechanistic pathway of the Julia-Kocienski olefination dictating E/Z stereoselectivity.
Comparative Performance of Heteroaryl Sulfones
To make an informed reagent selection, we must benchmark the 2-pyridyl sulfone against the industry standards (BT and PT sulfones).
| Feature / Property | Benzothiazol-2-yl (BT)[2][3] | 1-Phenyl-1H-tetrazol-5-yl (PT)[4][6] | Pyridin-2-yl (Py)[3][5] |
| Primary Selectivity | Moderate to High (E) | Very High (E) | Tunable; capable of High (Z) |
| Self-Condensation Risk | High (Requires Barbier conditions) | Low (Can be pre-metalated) | Low (Can be pre-metalated) |
| Steric Hindrance | Moderate | High (due to N-phenyl group) | Low |
| Specialty Applications | General olefination | Complex natural product synthesis | Fluoroalkenes (e.g., |
| Base Compatibility | NaHMDS, KHMDS | KHMDS, NaHMDS, LiHMDS | LiHMDS (for E), KHMDS/HMPA (for Z) |
Insight: If your target requires strict E-selectivity, PT sulfones are the gold standard. However, if you are targeting a Z-alkene or working with highly fluorinated substrates, the 2-pyridyl sulfone is the superior architectural tool[5].
Experimental Protocol: Synthesizing Alkenes via Pyridyl Sulfones
This protocol is designed as a self-validating system. Visual cues and temperature controls are explicitly defined to ensure the integrity of the carbanion intermediate.
Materials:
-
2-Pyridyl alkyl sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Base: KHMDS (1.2 equiv, 1.0 M in THF) for Z-bias, or LiHMDS for E-bias.
-
Solvent: Anhydrous THF (or DMF/HMPA for enhanced Z-selectivity).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Moisture rapidly protonates the metalated sulfone, quenching the reaction before addition can occur.
-
Sulfone Solvation: Dissolve the 2-pyridyl sulfone (1.0 mmol) in anhydrous THF (5.0 mL). Cool the stirring solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Dropwise add the base (1.2 mL, 1.2 mmol).
-
Self-Validation Checkpoint: The solution should transition to a persistent vibrant yellow or deep orange color, confirming the successful generation of the sulfonyl carbanion. Stir for 30 minutes.
-
-
Electrophile Addition: Dissolve the aldehyde (1.2 mmol) in 1.0 mL of anhydrous THF and add it dropwise down the side of the cooled flask.
-
Rearrangement & Elimination: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Causality: The Smiles rearrangement and subsequent elimination are thermally activated. Warming facilitates the extrusion of
. -
Quench & Workup: Quench with saturated aqueous
(5 mL). Extract with Ethyl Acetate ( mL), wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Analytical Workflow: Confirming the E/Z Ratio
Synthesizing the alkene is only half the battle; rigorous analytical confirmation of the E/Z ratio is required for publication and downstream processing.
Quantitative Analysis via H NMR (The Primary Standard)
For 1,2-disubstituted alkenes, 1D
-
Isolate the Vinylic Protons: Locate the vinylic proton signals in the crude NMR spectrum (typically between
5.0 – 7.0 ppm). -
Calculate the
Coupling Constant:-
(E)-Isomers (Trans): Exhibit a large coupling constant, typically
Hz . -
(Z)-Isomers (Cis): Exhibit a smaller coupling constant, typically
Hz .
-
-
Determine the Ratio: Integrate the distinct vinylic peaks corresponding to the E and Z isomers. The ratio of these integrals directly yields the E/Z ratio of the mixture.
Advanced Analysis for Tri-substituted Alkenes (2D NMR)
If the alkene is tri- or tetrasubstituted,
-
Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum.
-
Causality: NOESY identifies protons that are close in space (< 5 Å) regardless of the number of intervening bonds. A strong NOE cross-peak between the vinylic proton and the allylic substituent on the opposite carbon definitively assigns the Z or E configuration.
Orthogonal Validation via GC-MS / HPLC
While NMR provides the structural proof, chromatography provides precise quantification, especially when minor isomer peaks are lost in the NMR baseline noise.
-
Protocol: Inject the crude mixture into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). The Z-isomer (cis) typically has a higher dipole moment and slightly higher boiling point, often eluting after the E-isomer, though this can vary based on specific substituents. Integrate the Total Ion Chromatogram (TIC) peaks to orthogonally validate the NMR E/Z ratio.
Caption: Analytical workflow for determining and quantifying E/Z alkene ratios.
References
-
Chrenko, D., & Pospíšil, J. (2024). "Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations." Molecules, 29(12), 2719.[Link]
-
Chrenko, D., & Pospíšil, J. (2024). "Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations." Preprints.org.[Link]
-
Chem-Station. (2015). "Julia-Kocienski Olefination." Chem-Station Int. Ed.[Link]
-
Wikipedia Contributors. "Julia olefination." Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. "Modified Julia Olefination, Julia-Kocienski Olefination." Organic Chemistry Portal.[Link]
-
Xie, Q., et al. (2015). "Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes." Journal of the American Chemical Society.[Link]
Sources
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxybenzene-1-sulfonyl)pyridine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are but one part of the equation. Equally critical is the responsible management and disposal of these chemical entities to ensure laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Methoxybenzene-1-sulfonyl)pyridine, a compound that, while promising in research, necessitates careful handling due to its inherent chemical properties. Our focus is to empower you with the knowledge to manage this compound safely from the bench to its final disposal, building a foundation of trust through procedural clarity and scientific rationale.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 2-(4-Methoxybenzene-1-sulfonyl)pyridine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from the closely related and structurally similar compound, 4-Methoxybenzenesulfonyl chloride. The sulfonyl halide group is a key reactive feature, and its properties should guide our handling precautions.
The SDS for 4-Methoxybenzenesulfonyl chloride indicates that it is corrosive and can cause severe skin burns and eye damage[1]. Furthermore, it may react with water to liberate toxic gas[1]. Therefore, 2-(4-Methoxybenzene-1-sulfonyl)pyridine should be handled with the assumption that it possesses similar hazardous characteristics.
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of related sulfonyl compounds, a robust selection of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Consider double-gloving for added protection. | To prevent direct skin contact with the potentially corrosive compound[2]. |
| Eye Protection | Safety goggles or a face shield | ANSI Z87.1 certified. | To protect the eyes from splashes or aerosols of the chemical[3]. |
| Body Protection | Laboratory coat | Long-sleeved, properly fastened. | To protect skin and clothing from contamination. |
| Respiratory Protection | Chemical fume hood | Ensure proper function and airflow. | To prevent inhalation of any dust, aerosols, or vapors that may be generated during handling and disposal procedures[2]. |
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood[2].
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[2][4]. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, compatible, and properly labeled hazardous waste container[2].
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Inform your institution's Environmental Health & Safety (EHS) department about the spill, regardless of its size.
Proper Disposal Procedures for 2-(4-Methoxybenzene-1-sulfonyl)pyridine
Under no circumstances should 2-(4-Methoxybenzene-1-sulfonyl)pyridine or its contaminated materials be disposed of down the drain or in regular trash[2][4]. As with many pyridine derivatives and sulfonyl-containing compounds, it should be treated as hazardous chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(4-Methoxybenzene-1-sulfonyl)pyridine.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with 2-(4-Methoxybenzene-1-sulfonyl)pyridine, including unused compound, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from non-hazardous waste[5].
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealable, and compatible hazardous waste container[2]. The container should be made of a material that will not react with the chemical.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a designated, sealed, and labeled container. Be mindful of solvent compatibility with the container material.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(4-Methoxybenzene-1-sulfonyl)pyridine". Include any known hazard warnings (e.g., "Corrosive").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition, heat, and direct sunlight[2][4]. Ensure it is stored separately from incompatible materials such as strong oxidizers, acids, and water[1].
-
Final Disposal: The ultimate disposal of 2-(4-Methoxybenzene-1-sulfonyl)pyridine waste should be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal[2]. A common method for the disposal of pyridine and its derivatives is high-temperature incineration[6].
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 2-(4-Methoxybenzene-1-sulfonyl)pyridine is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from understanding the potential hazards and utilizing appropriate PPE to implementing correct spill management and disposal protocols—researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific safety guidelines and your EHS department for any additional requirements. Your diligence in these matters is a testament to your commitment to scientific excellence and a culture of safety.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
Regis Technologies. (2014, December 7). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
GOV.UK. (2015, October 15). Pyridine: incident management. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(4-Methoxybenzene-1-sulfonyl)pyridine
As a Senior Application Scientist, I approach the handling of specialized building blocks like 2-(4-Methoxybenzene-1-sulfonyl)pyridine through the lens of predictive risk management. In modern drug discovery, researchers frequently synthesize or utilize novel compounds that lack comprehensive, compound-specific Safety Data Sheets (SDS). In these scenarios, foundational lab safety must evolve from basic compliance to a proactive, self-validating culture of protection[1].
This guide provides the authoritative operational and logistical framework required to handle this compound safely, ensuring that scientific integrity and personnel protection are maintained at the highest standards.
Hazard Causality Assessment
To establish a self-validating safety protocol, we must first deconstruct the molecule's structural components to predict its behavior. Because the exact toxicological profile of this specific assembly is unknown, we must presume the derivative is at least as hazardous as its parent compounds and treat it as a "Novel Compound with Unknown Hazards"[2].
-
Pyridine Moiety: Pyridine derivatives are notorious for being skin and eye irritants, with potential systemic toxicity and dermal penetration capabilities.
-
Sulfonyl Linkage (-SO₂-): This group typically increases the melting point, meaning 2-(4-Methoxybenzene-1-sulfonyl)pyridine is likely a crystalline solid or powder at room temperature. This shifts the primary exposure risk from vapor inhalation to the aerosolization of fine dust.
-
Methoxybenzene Group: While generally stable, its lipophilic nature can facilitate absorption through the stratum corneum if the compound is dissolved in organic solvents.
Mandatory Safety Parameters & PPE Specifications
Personal Protective Equipment (PPE) serves as the critical last line of defense, mitigating risks only after primary engineering controls fail[3]. The following table summarizes the required quantitative standards and the mechanistic rationale for each selection.
| Safety Parameter / PPE | Quantitative Standard / Specification | Causality & Operational Rationale |
| Primary Containment | Fume Hood Face Velocity: 80–120 fpm | Ensures negative pressure captures aerosolized dust and solvent vapors during transfer, preventing inhalation exposure[1]. |
| Hand Protection | Nitrile Gloves (Double-gloved): EN 374 | Protects against unknown dermal absorption kinetics of the lipophilic methoxy-pyridine structure. Double gloving ensures a fail-safe if the outer layer is breached[3][4]. |
| Eye/Face Protection | Indirect-vented Goggles: EN 166 | Prevents ocular exposure to aerosolized crystalline dust during weighing or solvent splashes during dissolution[4][5]. |
| Body Protection | Flame-resistant (FR) Lab Coat: NFPA 2112 | Provides a critical barrier against chemical spills; FR is required if handling the compound in conjunction with flammable organic solvents (e.g., methanol, toluene)[2][4]. |
| Respiratory Protection | Half-mask with Filter: N95 or P100 | Required only if handling outside a fume hood or if the compound generates fine particulate dust during transfer[1][4]. |
Step-by-Step Operational Workflow
A self-validating protocol ensures that every step inherently verifies the safety of the next. Do not proceed to subsequent steps unless the previous condition is fully met.
-
Pre-Operational Verification:
-
Verify the chemical fume hood's continuous monitoring alarm is active and reading within the 80–120 fpm range.
-
Place a chemically compatible secondary containment tray inside the hood to capture any inadvertent spills and prevent the mixing of incompatible materials[1].
-
-
Weighing and Transfer:
-
Causality: Crystalline sulfonyl powders often accumulate static charge, which can cause the material to aerosolize and bypass respiratory defenses.
-
Use an anti-static device (e.g., Zerostat gun) on the weigh boat prior to dispensing.
-
Transfer the compound using a grounded micro-spatula to minimize static dispersion.
-
-
Dissolution and Reaction Setup:
-
While keeping the fume hood sash as low as possible (to act as a physical blast/splash shield), slowly introduce the reaction solvent (e.g., dichloromethane or dimethyl sulfoxide).
-
Ensure the reaction vessel is securely clamped and equipped with a pressure-relief mechanism if heating is required.
-
-
Decontamination:
-
Wipe down the balance, spatulas, and hood surfaces with a solvent compatible with the compound (e.g., isopropanol), followed by a secondary wipe with aqueous detergent[2].
-
Remove outer gloves inside the hood to prevent cross-contaminating the general laboratory space, and wash hands immediately after removing the inner gloves[6].
-
Spill Response and Disposal Plan
Even with robust preventative measures, an immediate response plan is non-negotiable for novel compounds.
Spill Response Protocol:
-
Evacuate & Assess: Immediately notify others in the vicinity and evacuate the immediate location of the spill[2].
-
Containment: If the compound is spilled as a dry powder, do not sweep it dry, as this generates hazardous aerosols. Cover the powder with a damp absorbent pad or universal chemical absorbent[2].
-
Collection: Using a dedicated chemical spill kit, scoop the absorbed material into a compatible, sealable secondary container.
Disposal Plan:
-
Segregate the collected waste as "Acutely Hazardous Chemical Waste"[2].
-
Do not mix with acidic or oxidizing waste streams, as the pyridine ring can react exothermically.
-
Label the container explicitly with the full chemical name: "2-(4-Methoxybenzene-1-sulfonyl)pyridine Solid Waste" (no abbreviations) and log it into the laboratory's centralized chemical inventory system[1][7].
Operational Safety Visualization
Operational workflow and spill response decision tree for novel sulfonylpyridine handling.
References
1.5 2.7 3. 4 4. 2 5.3 6. 6 7. 1
Sources
- 1. The New Frontiers of Lab Safety: Building a Culture of Protection in Modern Laboratories | Lab Manager [labmanager.com]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. en-medicine.tau.ac.il [en-medicine.tau.ac.il]
- 7. Chemical Safety — Department of Environmental Health and Safety [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
